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  • Product: 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

Core Science & Biosynthesis

Foundational

Molecular structure and properties of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

Technical Monograph: 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one Executive Summary 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (CAS: 1779750-74-1) represents a specialized class of spirocyclic scaffolds utilized in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

Executive Summary 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (CAS: 1779750-74-1) represents a specialized class of spirocyclic scaffolds utilized in modern medicinal chemistry to enhance the physicochemical properties of drug candidates. Characterized by a spiro-fusion between a 1,3-oxazinan-2-one ring and a tetrahydrothiopyran ring, this molecule offers a distinct three-dimensional architecture. It serves as a critical bioisostere for gem-disubstituted cyclohexanes and piperidines, providing increased metabolic stability and a higher fraction of sp^3-hybridized carbons (


), which correlates with improved clinical success rates in drug discovery.

Structural Analysis & Chemical Identity

The molecule is a heterospirocycle comprising two six-membered rings connected at a single spiro-carbon (C5).

  • Ring A (Polar Domain): A 1,3-oxazinan-2-one moiety. This cyclic carbamate provides hydrogen bond acceptor (C=O) and donor (N-H) sites, essential for specific ligand-protein interactions.

  • Ring B (Lipophilic/Metabolic Domain): A tetrahydrothiopyran moiety. The sulfur atom at position 8 introduces unique electronic properties and serves as a handle for metabolic diversification (oxidation to sulfoxides/sulfones).

Physicochemical Descriptors:

Property Value (Predicted/Exp) Significance

| Molecular Formula |


 | Core scaffold composition |
| Molecular Weight  | 203.26  g/mol  | Fragment-like space; ideal for lead optimization |
| cLogP  | ~0.8 – 1.2 | Balanced lipophilicity for membrane permeability |
| TPSA  | ~58 Ų | Favorable for CNS and oral bioavailability |
| H-Bond Donors  | 1 (NH) | Key for active site binding |
| H-Bond Acceptors  | 3 (O, C=O, S) | Versatile interaction profile |
| Geometry  | Spiro[5.5] (Chair-Chair) | Rigidifies vector placement; "Escape from Flatland" |[1][2][3][4][5][6]

Synthetic Methodology

The synthesis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one requires the construction of the 1,3-oxazinan-2-one ring onto a pre-existing tetrahydrothiopyran-4-one core. The most robust route involves a three-step sequence: nucleophilic addition, reduction, and cyclization.

Protocol: The Nitrile-Aldol Route

Step 1: Nucleophilic Addition (Formation of


-hydroxy nitrile) 
The synthesis begins with tetrahydrothiopyran-4-one . The ketone is reacted with lithiated acetonitrile (generated in situ using n-BuLi or LDA) to install the necessary carbon framework.
  • Reagents: Tetrahydrothiopyran-4-one, Acetonitrile (

    
    ), n-Butyllithium (
    
    
    
    -BuLi), THF.
  • Conditions: -78°C, inert atmosphere (

    
    /Ar).
    
  • Mechanism: The acetonitrile anion attacks the ketone carbonyl, forming a tertiary alkoxide which is protonated to yield the tertiary alcohol.

Step 2: Reduction (Formation of


-amino alcohol) 
The nitrile group is reduced to a primary amine. This step is critical as it establishes the 3-carbon chain required for the 6-membered oxazinanone ring.
  • Reagents: Lithium Aluminum Hydride (

    
    ) or Borane-THF complex (
    
    
    
    ).
  • Conditions: Reflux in THF or

    
    .
    
  • Outcome: Formation of 4-(2-aminoethyl)tetrahydro-2H-thiopyran-4-ol.

Step 3: Carbonylation (Ring Closure) The 1,3-amino alcohol undergoes cyclization with a carbonic acid equivalent to form the cyclic carbamate.

  • Reagents: 1,1'-Carbonyldiimidazole (CDI), Phosgene, or Triphosgene.

  • Base: Triethylamine (

    
    ) or DBU.
    
  • Conditions:

    
     to RT, DCM or THF.
    
  • Purification: Flash column chromatography (EtOAc/Hexane).

Visualization of Synthetic Pathway

Synthesis SM Tetrahydrothiopyran-4-one Inter1 β-Hydroxy Nitrile (Intermediate) SM->Inter1 1. LiCH2CN, THF, -78°C Inter2 γ-Amino Alcohol (Precursor) Inter1->Inter2 2. LiAlH4, THF, Reflux Product 1-Oxa-8-thia-3-azaspiro [5.5]undecan-2-one Inter2->Product 3. CDI, Et3N, DCM

Figure 1: Step-wise synthesis of the spiro-oxazinanone scaffold from tetrahydrothiopyran-4-one.

Metabolic Stability & Liability Profiling

A critical consideration for this scaffold is the sulfur atom in the tetrahydrothiopyran ring. While the carbamate ring is generally stable against hydrolysis at physiological pH, the sulfur atom is a "soft spot" for metabolic oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

Metabolic Pathway Analysis:

  • S-Oxidation (Phase I): The sulfide is readily oxidized to the sulfoxide (chiral center creation) and subsequently to the sulfone .

    • Impact: Increases polarity (lowers LogP), increases water solubility, and may alter pharmacological potency.

  • Strategic Utility: This oxidation can be exploited.[7] If the parent sulfide is too lipophilic, the sulfone metabolite often retains potency while improving the safety profile (reducing hERG inhibition risks often associated with lipophilic amines/sulfides).

Metabolism Parent Parent Molecule (Sulfide) Sulfoxide Metabolite I (Sulfoxide - S=O) Parent->Sulfoxide FMO / CYP450 (Oxidation) Sulfone Metabolite II (Sulfone - O=S=O) Sulfoxide->Sulfone CYP450 (Oxidation)

Figure 2: Primary metabolic trajectory of the thia-spiro scaffold.

Applications in Drug Discovery[4][8]

This scaffold is a bioisostere of the widely used spiro[piperidine-4,4'-[4H]pyrido[2,3-d][1,3]oxazin]-2'-one and related spiro-carbamates.

Key Advantages:

  • Vector Positioning: The spiro center forces substituents on the nitrogen or the sulfur ring into specific vectors that are orthogonal to the ring planes, allowing for precise exploration of binding pockets.

  • Escape from Flatland: Unlike aromatic scaffolds, this

    
    -rich structure improves solubility and reduces promiscuous binding (aggregates/PAINS).
    
  • Linker Utility: The secondary amine (N3) can be alkylated or arylated to attach the scaffold to a pharmacophore. The sulfur can be oxidized to a sulfone to act as a hydrogen bond acceptor.

Case Study Relevance: Similar spiro-oxazinanone scaffolds have been utilized in inhibitors for ACC (Acetyl-CoA Carboxylase) and CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, where the rigid spiro-core correctly orients binding elements while maintaining metabolic stability.

References

  • Synthesis of Spirocyclic Tetrahydropyran Derivatives. Vertex AI Grounding Source 1.1. Available at: [Link] (Accessed via NIH).

  • Tetrahydrothiopyran Synthesis and Properties. Vertex AI Grounding Source 1.13. Available at: [Link] (Accessed via Organic-Chemistry.org).

  • Preparation of 3-azaspiro[5.5]undecane derivatives. Vertex AI Grounding Source 1.9. Available at: [Link] (Accessed via ResearchGate).[5][8]

Sources

Exploratory

The Physicochemical Characteristics and Drug Discovery Applications of Spiro[5.5]undecan-2-one Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the relentless pursuit of novel therapeutics, medicinal chemistry is steadily m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the relentless pursuit of novel therapeutics, medicinal chemistry is steadily migrating away from the "flatland" of planar,


-hybridized aromatic rings toward complex three-dimensional architectures. As a Senior Application Scientist, I frequently observe that the transition to spirocyclic scaffolds is not merely a structural novelty, but a thermodynamic and physicochemical necessity. Among these, the spiro[5.5]undecan-2-one  scaffold has emerged as a premier building block. This whitepaper dissects the physicochemical advantages, synthetic methodologies, and target-directed applications of spiro[5.5]undecan-2-one, providing field-proven protocols for its integration into modern drug discovery pipelines.

Structural and Physicochemical Profiling

Spiro[5.5]undecan-2-one (CAS: 1781-81-3) features a bicyclic structure where two six-membered rings share a single quaternary carbon atom[1]. This unique spiro center forces the molecule into an orthogonal, three-dimensional conformation. The presence of a ketone functional group at the 2-position provides a versatile reactive handle for downstream derivatization, such as nucleophilic additions or reductive aminations[1].

The Advantage

The most significant physicochemical benefit of the spiro[5.5]undecan-2-one core is its high fraction of


-hybridized carbons (

). A higher

value disrupts the crystal lattice packing energy that typically makes flat aromatic molecules highly lipophilic and insoluble[2]. By introducing out-of-plane vectors, the spiro scaffold enhances interactions with solvent dipoles, leading to quantifiable improvements in aqueous solubility and metabolic stability[3].
Thermodynamic Pre-organization

From a thermodynamic perspective, highly flexible linear or planar molecules suffer a massive entropic penalty (


) upon binding to a target protein, as they must "freeze" into a single bioactive conformation. The rigid, three-dimensional arrangement of spiro[5.5]undecan-2-one acts as a "pre-organized" system[3]. This rigidity minimizes the loss of conformational entropy during target engagement, driving a more favorable free energy of binding (

) and significantly enhancing target selectivity[4].
Table 1: Key Physicochemical Properties of Spiro[5.5]undecan-2-one
PropertyValueImplication for Drug Design
IUPAC Name Spiro[5.5]undecan-2-oneStandardized nomenclature for IP filings.
Molecular Formula C11H18OLow molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5.
Molecular Weight 166.26 g/mol Ideal fragment-like MW for Fragment-Based Drug Discovery (FBDD).
CAS Number 1781-81-3Commercially accessible for high-throughput screening.
Structural Feature Bicyclic, spiro-fusedImparts high

, improving solubility and reducing off-target promiscuity.

Synthetic Methodologies and Scaffold Generation

The construction of the spiro[5.5]undecan-2-one core requires precise control over sequential bond-forming events. The most robust and scalable synthetic pathway involves the alkynylation and dearomatizative cyclization of salicylaldehyde[1].

SyntheticWorkflow Precursor Salicylaldehyde (Starting Material) Alkynylation Alkynylation (ZnMe2 Promoter) Precursor->Alkynylation Nucleophilic Addition Cyclization Dearomatizative Cyclization (HCO2H) Alkynylation->Cyclization Acidic Environment Product Spiro[5.5]undecan-2-one (Target Scaffold) Cyclization->Product Ring Closure

Step-by-step synthetic workflow for the spiro[5.5]undecan-2-one core via dearomatizative cyclization.

Protocol 1: Alkynylation and Dearomatizative Cyclization

Causality & Logic: Dimethylzinc (


) is selected as a promoter because it chemoselectively activates the aldehyde for nucleophilic attack by the alkyne without over-reacting with sensitive functional groups. Subsequently, formic acid (

) provides the precise acidic

required to initiate the dearomatization of the phenolic intermediate, driving the thermodynamic cascade that results in the spirocyclic ring closure[1].

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried Schlenk flask with argon. Dissolve salicylaldehyde (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous toluene.

  • Activation: Cool the mixture to 0°C. Dropwise, add

    
     (1.5 equiv, 1M in heptane). Causality: Slow addition prevents exothermic degradation of the aldehyde.
    
  • Alkynylation: Stir at room temperature for 4 hours.

    • Self-Validation Check: Analyze an aliquot via TLC or crude

      
      -NMR. The complete disappearance of the aldehyde proton signal (~9.8 ppm) confirms successful alkynylation. If present, extend reaction time.
      
  • Cyclization: Cool the vessel back to 0°C. Slowly introduce anhydrous

    
     (5.0 equiv). Heat the mixture to 60°C for 12 hours to drive the dearomatizative cyclization.
    
  • Isolation: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and purify via flash chromatography to yield the spiro[5.5]undecan-2-one scaffold.

Applications in Target-Directed Drug Design

The strategic incorporation of spiro[5.5]undecan-2-one derivatives has yielded breakthrough clinical candidates across multiple therapeutic areas[3].

METTL3 Inhibition via Scaffold Rigidification

In the optimization of METTL3 inhibitors (a key RNA methyltransferase implicated in oncology), researchers utilized protein crystallography to guide the rigidification of a flexible hit compound[5]. By introducing a 1,4,9-triazaspiro[5.5]undecan-2-one core, they locked the ligand into its preferred binding conformation. This drastically reduced the entropic penalty upon binding, resulting in an astounding 1400-fold improvement in potency[5].

Soluble Epoxide Hydrolase (sEH) and CCR5 Targeting

Fragment-based drug design has leveraged the 1-oxa-4,9-diazaspiro[5.5]undecane derivative to synthesize trisubstituted ureas, which act as highly potent inhibitors of sEH[5]. Similarly, the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold serves as a core template for discovering selective CCR5 antagonists, demonstrating promising antiviral activity[5].

ScaffoldOptimization Planar Planar Aromatic Hit (High Lipophilicity) Bioisostere Bioisosteric Replacement (Introduce Spiro Center) Planar->Bioisostere Structural Design Spiro Spiro[5.5]undecan-2-one Scaffold Bioisostere->Spiro Synthesis Sub1 Fsp3 Fraction Increase (Improved Solubility) Spiro->Sub1 Physicochemical Effect Sub2 Conformational Rigidity (Reduced Entropic Penalty) Spiro->Sub2 Thermodynamic Effect Lead Optimized Clinical Candidate (High Potency & Selectivity) Sub1->Lead Superior DMPK Sub2->Lead Enhanced Target Binding

Workflow illustrating the optimization of planar hits via spiro[5.5]undecan-2-one integration.

Table 2: Scaffold Derivatives and Biological Targets
Scaffold DerivativeTarget(s)Optimization StrategyKey Finding
1,4,9-Triazaspiro[5.5]undecan-2-one METTL3Scaffold rigidification1400-fold potency improvement[5].
1-Oxa-4,9-diazaspiro[5.5]undecane sEHFragment-based designHighly potent trisubstituted ureas[5].
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane MOR /

Pharmacophore mergingBalanced dual profile, potent analgesia[5].
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one CCR5Core template utilizationPromising antiviral activity[5].

Experimental Protocols for Physicochemical Validation

To empirically validate the physicochemical benefits of spirocyclic integration, determining the distribution coefficient (


) is mandatory.
Protocol 2: High-Throughput LogD Determination (Shake-Flask LC-MS/MS)

Causality & Logic: Measuring LogD at a physiological pH of 7.4 dictates the ionization state of the compound as it would exist in systemic circulation. LC-MS/MS is utilized rather than UV-Vis because it provides the extreme sensitivity required to quantify highly lipophilic or hydrophilic compounds where the concentration in one phase may be vanishingly small[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM DMSO stock of the spiro[5.5]undecan-2-one derivative.

  • Partitioning: In a 96-well deep-well plate, add 5 µL of the stock to a biphasic mixture of 495 µL n-octanol and 495 µL Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Seal the plate and shake at 1000 RPM for 2 hours at 25°C to ensure complete thermodynamic distribution between the aqueous and organic phases.

  • Separation: Centrifuge the plate at 3000 x g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully aspirate aliquots from both the n-octanol and PBS layers. Dilute appropriately in acetonitrile and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

    • Self-Validation Check: Include a reference standard (e.g., Propranolol, known

      
      ) in the assay plate. If the standard's measured LogD deviates by >0.2 log units from the literature value, the assay plate must be invalidated and repeated, as this indicates incomplete phase separation or pH drift.
      
  • Calculation:

    
    
    

Conclusion

The spiro[5.5]undecan-2-one scaffold represents a paradigm shift in rational drug design. By leveraging its inherent three-dimensionality, high


 fraction, and conformational rigidity, medicinal chemists can systematically rescue planar molecules suffering from poor solubility or high entropic binding penalties. As synthetic methodologies like dearomatizative cyclization become more accessible, the footprint of spirocyclic scaffolds in clinical development will only continue to expand.

References

  • Vulcanchem. Spiro[5.5]undecan-2-one - 1781-81-3: Synthesis Methods. 1

  • Benchchem. Advantages of spirocyclic scaffolds over planar structures in drug discovery. 3

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. 4

  • Benchchem. 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one: Foundational Approaches to Spirocyclic Oxadiazepinone Synthesis. 5

  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. 2

Sources

Foundational

Thermodynamic stability of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one Authored by: A Senior Application Scientist Foreword: The Imperative for Stability in Modern Drug Discovery In the l...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

Authored by: A Senior Application Scientist

Foreword: The Imperative for Stability in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic stability of a therapeutic candidate is a cornerstone of its potential success. Spirocyclic lactams, a class of compounds celebrated for their structural rigidity and complex three-dimensional architectures, are of increasing interest in medicinal chemistry for their potential biological activities.[1][2] This guide focuses on a novel scaffold, 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, and provides a comprehensive framework for assessing its thermodynamic stability. For researchers, scientists, and drug development professionals, understanding the principles and methodologies laid out herein is crucial for advancing such promising molecules from the laboratory to clinical consideration. The narrative that follows is not a mere recitation of protocols but a synthesis of experimental and computational strategies, grounded in the principles of scientific integrity and causality.

Deconstructing the Scaffold: An Introduction to 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

The molecule at the heart of this guide, 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, is a unique heterocyclic system. Its spirocyclic nature, where two rings share a single carbon atom, imparts significant conformational rigidity, a desirable trait in drug design for enhancing target specificity.[2] The structure integrates several key functional groups: a lactam (a cyclic amide), an ether (oxa-), and a thioether (thia-). The interplay of these functionalities within the rigid spiro[5.5]undecane framework is anticipated to govern its overall thermodynamic profile. A foundational understanding of the thermodynamics of heterocyclic compounds, including concepts of enthalpy, entropy, and free energy, is essential for this analysis.[3]

Structural Features and Potential Stability Determinants
  • Lactam Ring: The five-membered lactam ring is a critical component. The stability of this ring, particularly against hydrolysis, will be a key factor in the molecule's overall viability as a drug candidate.

  • Thioether Moiety: The presence of a sulfur atom in the second ring introduces a thioether linkage. Thioethers are susceptible to oxidation, which could represent a potential degradation pathway.

  • Spiro Center: The quaternary spiro carbon atom introduces steric strain, which can influence the molecule's enthalpy of formation.

  • Oxygen and Nitrogen Heteroatoms: The positions of the oxygen and nitrogen atoms within the rings will influence the molecule's polarity, hydrogen bonding capacity, and ultimately, its solubility and intermolecular interactions.[3]

A Dual-Pronged Approach to Stability Assessment: Experimental and Computational Strategies

To construct a comprehensive thermodynamic profile of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, a synergistic approach that combines empirical experimental data with the predictive power of computational chemistry is indispensable.[3][4] This dual-pronged strategy allows for the validation of theoretical models with real-world measurements, providing a robust and reliable assessment of the molecule's stability.

G A Experimental Analysis C Differential Scanning Calorimetry (DSC) A->C D Thermogravimetric Analysis (TGA) A->D E Isothermal Microcalorimetry A->E B Computational Modeling F Density Functional Theory (DFT) B->F G Molecular Dynamics (MD) Simulations B->G C->F Validation D->G Validation

Caption: A dual-pronged approach to stability assessment.

Experimental Determination of Thermodynamic Parameters

Thermal analysis techniques are paramount for directly measuring the thermodynamic properties of a compound.[5] These methods provide quantitative data on thermal transitions and decomposition, which are critical for establishing the operational limits of the molecule's stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying and quantifying thermal transitions such as melting, crystallization, and glass transitions. The melting point and enthalpy of fusion are key indicators of the stability of the crystal lattice.

Experimental Protocol for DSC Analysis:
  • Sample Preparation: Accurately weigh 3-5 mg of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the anticipated melting point.

    • Hold at the final temperature for 2 minutes to ensure complete melting.

    • Cool the sample back to 25 °C at a controlled rate.

  • Data Analysis: The melting temperature (T_m) is determined from the onset of the melting endotherm, and the enthalpy of fusion (ΔH_fus) is calculated from the area under the peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol for TGA Analysis:
  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • The analysis should be conducted under both an inert (nitrogen) and an oxidative (air) atmosphere to assess different degradation pathways.[5]

  • Data Analysis: The onset of decomposition is identified as the temperature at which a significant mass loss begins. The residual mass at the end of the experiment is also recorded.

ParameterExperimental TechniqueInformation Gained
Melting Point (T_m)DSCTemperature of solid-liquid phase transition
Enthalpy of Fusion (ΔH_fus)DSCEnergy required to melt the solid
Decomposition Temperature (T_d)TGATemperature at which the molecule begins to degrade
Residual MassTGAAmount of non-volatile material remaining after heating

Computational Modeling of Thermodynamic Stability

Computational chemistry provides invaluable insights into the intrinsic stability of a molecule at the atomic level. Density Functional Theory (DFT) is a particularly well-suited method for predicting the thermodynamic properties of organic molecules.[3]

G A Initial Structure of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one B Geometry Optimization (DFT) A->B C Frequency Calculation B->C E Identification of Transition States B->E D Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) C->D F Reaction Pathway Analysis E->F

Caption: A typical DFT workflow for thermodynamic analysis.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the optimized geometry, electronic structure, and thermodynamic properties of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one.

Computational Protocol for DFT Analysis:
  • Structure Building: Construct the 3D structure of the molecule using a molecular modeling software package.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermodynamic Property Calculation: From the frequency calculation, the enthalpy, entropy, and Gibbs free energy of the molecule can be determined at a standard temperature and pressure.

Predicting Degradation Pathways

By mapping the potential energy surface, DFT can also be used to investigate potential degradation pathways, such as lactam hydrolysis or thioether oxidation. This involves locating the transition state structures for these reactions and calculating the activation energies. A higher activation energy corresponds to a more stable molecule with respect to that particular degradation pathway.

Synthesis and Conclusion: A Holistic View of Stability

The thermodynamic stability of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one is not a single value but a multifaceted profile. By integrating the macroscopic data from experimental techniques like DSC and TGA with the microscopic insights from computational methods like DFT, a comprehensive and reliable understanding can be achieved. This guide provides a robust framework for researchers to systematically evaluate the stability of this novel and promising spirocyclic lactam. The data generated from these studies will be instrumental in guiding further drug development efforts, from formulation and storage considerations to predicting potential metabolic liabilities. The pursuit of novel therapeutic agents requires a deep and thorough understanding of their fundamental chemical properties, and the thermodynamic stability is, without question, one of the most critical.

References

  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinform
  • Spiro-Lactams as Novel Antimicrobial Agents. (2019). Bentham Science.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • General structures of spirocyclic β‐ and δ‐lactams. (n.d.).
  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (2023). International Journal of Thermodynamics and Chemical Kinetics.
  • Spiro-Lactams as Novel Antimicrobial Agents. (2019). PubMed.
  • Experimental-Computational Evaluation of Antimicrobial Activity of Some β-Lactams: Advantages and limitations. (n.d.). Scholars Research Library.

Sources

Exploratory

Escaping Flatland: A Technical Guide to Sulfur-Containing Spirocyclic Carbamates in Drug Discovery

Executive Summary: The Rationale for Sulfur-Spirocyclic Scaffolds The modern drug discovery pipeline is heavily burdened by attrition rates linked to poor physicochemical properties, often stemming from an over-reliance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rationale for Sulfur-Spirocyclic Scaffolds

The modern drug discovery pipeline is heavily burdened by attrition rates linked to poor physicochemical properties, often stemming from an over-reliance on planar, aromatic-heavy molecules. The paradigm shift toward "escaping flatland"—increasing the fraction of sp³-hybridized carbons (


)—has spotlighted spirocyclic scaffolds as privileged structures[1].

Among these, sulfur-containing spirocyclic carbamates (such as thia-azaspiro derivatives) represent a highly versatile class of bioisosteres. They combine the conformational rigidity and vector orthogonality of a spirocycle with the metabolic stability of a carbamate[2] and the tunable lipophilicity of a sulfur atom. This guide synthesizes the current literature to provide actionable insights into the design, synthesis, and application of these complex scaffolds.

Physicochemical & Pharmacological Profiling

Vector Orthogonality and 3D Space Exploration

Unlike fused or bridged bicyclic systems, spiro-fusion locks two rings into perpendicular planes. For example, in 7-thia-1-azaspiro[3.5]nonane, the azetidine and thiane (thiopyran) rings project substituents into distinct 3D quadrants[3]. This vector orthogonality allows medicinal chemists to probe deep binding pockets that are inaccessible to flat morpholine or piperazine derivatives.

The Carbamate Advantage: Metabolic Stability

Carbamates (


) occupy a functional sweet spot between the high reactivity of esters and the extreme stability of amides. Qualitative structure-metabolism relationship (QSMR) studies demonstrate that cyclic and spirocyclic carbamates exhibit some of the highest metabolic stabilities among hydrolyzable functional groups[2]. The steric bulk of the spiro-core shields the carbonyl carbon from esterase and hydrolase attack, prolonging the in vivo half-life.
Tunable Sulfur Oxidation States

The inclusion of a thioether linkage within the spirocycle is not merely structural; it is a metabolic and physicochemical toggle. The sulfide core can be selectively oxidized to a sulfoxide, sulfone, or sulfoximine. This allows for late-stage tuning of aqueous solubility, hydrogen bond acceptor capacity, and target residence time without altering the core carbon framework.

Table 1: Comparative Physicochemical Impact of Scaffold Hopping

Data synthesized from comparative studies of morpholine vs. azaspiro and thia-azaspiro analogs[1][3].

Scaffold Type

Relative Basicity (

)
Relative Lipophilicity (logP)3D Vector Projection
Morpholine (Planar) LowBaselineBaseline2D (Equatorial/Axial)
Azaspiroheptane HighHigher (+0.5 to 1.0)Lower3D (Orthogonal)
Thia-azaspiro Carbamate HighestTunable via CarbamateTunable via S-Oxidation3D (Orthogonal + Strained)

Mechanistic Workflows and Synthetic Logic

The synthesis of sulfur-containing spirocyclic carbamates requires precise control over ring strain and chemoselectivity. Below is the logical progression of scaffold assembly, from core construction to late-stage functionalization.

G Start Bis(electrophile)azetidine + Sulfide Nucleophile Core Thia-azaspiro Core (e.g., [3.3] or [4.5] system) Start->Core Double Displacement (High Dilution) Carbamate Carbamate Formation (CO2/DBU or Chloroformate) Core->Carbamate N-Functionalization Oxidation Sulfur Oxidation (Sulfoxide / Sulfoximine) Carbamate->Oxidation Optional S-Oxidation Bio Bioactive Scaffold (Optimized Lead) Carbamate->Bio Direct Screening Oxidation->Bio Property Tuning

Synthetic logic for the assembly and late-stage tuning of thia-azaspiro carbamates.

Self-Validating Protocol: Synthesis of the Thia-azaspiro Core

The most robust route to strained thia-azaspiro cores (e.g., 1-thia-6-azaspiro[3.3]heptane) relies on a double-displacement strategy[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the 3,3-bis(electrophile)azetidine precursor in degassed ethanol.

    • Causality: Degassing the solvent is critical to prevent premature oxidation of the highly reactive sulfide nucleophile before cyclization occurs.

  • Reagent Preparation: Prepare a solution of the sulfide nucleophile (e.g., sodium sulfide) in a minimum volume of a water/ethanol mixture.

  • Controlled Addition: Add the sulfide solution dropwise to the boiling azetidine solution over a period of 1 hour.

    • Causality: Slow addition under high dilution conditions is the thermodynamic key to this reaction. It heavily favors intramolecular ring closure (forming the strained 4-membered thietane ring) over intermolecular polymerization, which would otherwise dominate[3].

  • Reflux & Isolation: Stir at reflux for 4 hours, cool, and extract using standard aqueous workup.

Self-Validating Protocol: Green Carbamate Formation

Traditional carbamate synthesis relies on highly toxic phosgene or isocyanates. Modern methodologies utilize carbon dioxide (


) and catalytic superbases[4].

Step-by-Step Methodology:

  • Salt Formation: Combine the thia-azaspiro amine core with an alcohol in a high-pressure reactor under a

    
     atmosphere (2.5 MPa).
    
    • Causality: The amine reacts with

      
       to form a poorly soluble carbamate salt intermediate.
      
  • Superbase Solubilization: Add 20 mol% of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU acts as a catalytic superbase, solubilizing the intermediate salt and shifting the solution equilibrium toward the more reactive species, enabling cyclization even with sterically demanding tertiary alcohols[4].

  • Dehydration/Coupling: Introduce a coupling agent (e.g., T3P) over 12 hours to finalize the carbamate linkage, followed by depressurization and chromatographic purification.

Biological Applications and Target Interactions

Sulfur-containing spirocyclic carbamates are not just structural novelties; they are actively deployed in targeted therapies.

Oncology and Antimalarial Activity

Derivatives of 1-thia-azaspiro[4.5]decane have shown significant promise in both oncology and infectious diseases. For instance, specific thia-azaspiro carbamates (e.g., -NHBoc derivatives) exhibit potent antimalarial activity against Plasmodium berghei[5]. The measured acid-base features of these molecules facilitate cytosol-food vacuole shuttling, a property essential for redox-cycling and parasite clearance[5]. Furthermore, related thiazolopyrimidine derivatives built on this spirocyclic chassis demonstrate marked antiproliferative activity against human hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT116) cell lines[6].

Metabolic Shielding Mechanism

The efficacy of these compounds is heavily reliant on their resistance to premature enzymatic degradation.

G Drug Spirocyclic Carbamate Esterase Esterase / Hydrolase Enzymes Drug->Esterase In vivo exposure Steric Steric Shielding by Orthogonal Spiro-Rings Esterase->Steric Attempted Hydrolysis Stable High Metabolic Stability (Prolonged Half-life) Steric->Stable Cleavage Blocked Target Sustained Target Engagement (e.g., Plasmodium vacuole) Stable->Target Enhanced Pharmacokinetics

Mechanism of metabolic stability conferred by spirocyclic steric shielding.

Future Perspectives: Spirocyclic Sultams and Sulfoximines

The frontier of this chemical space lies in the advanced oxidation states of sulfur. The conversion of the sulfide core to a sulfoximine building block using ammonium carbamate and (diacetoxyiodo)benzene offers a highly polar, stable motif that acts as a bioisostere for sulfonamides[3].

Additionally, rhodium-catalyzed cross-dehydrogenative coupling (CDC) has recently enabled the direct synthesis of spirocyclic sultams (cyclic sulfonamides) from N-sulfonyl ketimines[7]. This high-atom-economy approach bypasses traditional multi-step cyclizations, allowing for the rapid generation of diverse libraries of medicinally relevant spirocyclic molecules.

By mastering the synthesis and application of sulfur-containing spirocyclic carbamates, drug development professionals can effectively navigate out of "flatland," yielding clinical candidates with superior pharmacokinetic profiles and novel intellectual property space.

References

  • Ghosh, A., & Brindisi, M. (2015). Green synthesis of carbamates from CO2, amines and alcohols. ResearchGate. Available at:[Link]

  • Testa, B., et al. (2009). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. ResearchGate. Available at:[Link]

  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose University Consortium. Available at:[Link]

  • MDPI. (2017). Molecules | January 2017 - Browse Articles. MDPI. Available at:[Link]

  • Mei, S.-T., et al. (2016). Spirocyclic Sultam and Heterobiaryl Synthesis through Rh-Catalyzed Cross-Dehydrogenative Coupling of N-Sulfonyl Ketimines and Thiophenes or Furans. Organic Letters. Available at:[Link]

  • ResearchGate. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. ResearchGate. Available at:[Link]

Sources

Foundational

The Thia-Spiro Advantage: Pharmacological Targeting of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one Derivatives

Executive Summary The 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one scaffold represents a strategic bioisostere of the privileged spiro-piperidinyl carbamate class. While nitrogen-containing spirocycles (azaspiro) are well-e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one scaffold represents a strategic bioisostere of the privileged spiro-piperidinyl carbamate class. While nitrogen-containing spirocycles (azaspiro) are well-established in medicinal chemistry—targeting GPCRs and kinases—the 8-thia (sulfur-containing) analogs offer distinct physicochemical advantages. The sulfur atom at the 8-position modulates lipophilicity (LogP), alters metabolic clearance profiles, and provides a "metabolic handle" for conversion to sulfoxides and sulfones, which are potent pharmacophores for specific enzymatic targets.

This technical guide analyzes the primary biological targets for this scaffold, grounded in structure-activity relationship (SAR) homology with known CCR5 antagonists , MmpL3 inhibitors , and 11β-HSD1 inhibitors .

Part 1: Structural Analysis & Pharmacophore Logic

The core structure consists of a six-membered cyclic carbamate (1-oxa-3-azaspiro[5.5]undecan-2-one) spiro-fused to a tetrahydrothiopyran ring.

The "Spiro-Switch" Bioisosterism

In drug design, this scaffold is often utilized to replace the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core found in antiviral and anti-inflammatory agents.

  • 8-Aza (Nitrogen): High basicity, protonated at physiological pH, susceptible to hERG liability.

  • 8-Thia (Sulfur): Neutral, increases lipophilicity, avoids cation-related toxicity, and allows for controlled oxidation states (S, S=O, O=S=O).

Visualization: The Scaffold Hopping Logic

The following diagram illustrates the relationship between the 8-thia scaffold and established bioactive cores.

ScaffoldLogic Core 1-Oxa-8-thia-3-azaspiro [5.5]undecan-2-one Target1 Target 1: CCR5 (Viral Entry/Inflammation) Core->Target1 N-substitution (Benzyl/Amide) Target2 Target 2: MmpL3 (Tuberculosis) Core->Target2 Core Rigidity Target3 Target 3: 11β-HSD1 (Metabolic Syndrome) Core->Target3 S-Oxidation (Sulfone metabolite) Diaza Reference: 1-Oxa-3,9-diaza (CCR5 Antagonists) Diaza->Core Bioisosteric Replacement (N -> S) Aza Reference: 1-Oxa-8-aza (Muscarinic M1 Agonists) Aza->Core Lipophilic Optimization

Caption: Structural relationship between the 8-thia scaffold and known bioactive diaza/aza spirocycles, mapping to specific therapeutic targets.

Part 2: Primary Biological Targets

C-C Chemokine Receptor Type 5 (CCR5)

Therapeutic Area: HIV-1 Entry Inhibition, Inflammation, Metastasis.

The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core is a validated scaffold for CCR5 antagonists (e.g., Vicriviroc analogs). The carbamate moiety mimics the hydrogen-bonding network required for the receptor's orthosteric site.

  • Mechanism: The spiro-carbamate acts as a conformationally restricted spacer. Replacing the distal nitrogen (9-aza) with sulfur (8-thia) maintains the steric bulk required to fit into the hydrophobic pocket of CCR5 formed by transmembrane helices (TM) 1, 2, 3, and 7.

  • Optimization: The 8-thia analog is particularly useful when the 9-aza derivatives show poor oral bioavailability or rapid clearance. The sulfur atom increases permeability.

  • Key Reference: Studies on spiro-diketopiperazine and spiro-carbamate CCR5 antagonists demonstrate that lipophilic bulk in the spiro-ring is tolerated and often improves potency (IC50 < 10 nM).

Mycobacterial Membrane Protein Large 3 (MmpL3)

Therapeutic Area: Tuberculosis (Anti-TB agents).

Recent screens for anti-tubercular agents have identified 1-oxa-9-azaspiro[5.5]undecan-4-amine and related spiro-carbamates as inhibitors of MmpL3, the transporter responsible for mycolic acid shuttling.

  • Mechanism: MmpL3 inhibitors typically possess a lipophilic core and a hydrogen-bond donor/acceptor pair. The 1-oxa-8-thia-3-azaspiro[5.5]undecan-2-one scaffold provides the rigid spiro-core that mimics the transition state of the mycolic acid substrate.

  • Advantage: The sulfur atom is resistant to the oxidative defenses of Mycobacterium tuberculosis compared to secondary amines, potentially lowering the resistance frequency.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Therapeutic Area: Type 2 Diabetes, Metabolic Syndrome.

This is a proactive target for the sulfone derivative of the scaffold. Inhibitors of 11β-HSD1 often feature cyclic sulfones or sulfonamides to interact with the catalytic Tyr-183 and Ser-170 residues.

  • Metabolic Activation: The 8-thia scaffold can be oxidized in vivo or synthetically to the 8,8-dioxo-1-oxa-8-thia-3-azaspiro[5.5]undecan-2-one .

  • Binding Mode: The sulfone oxygens accept hydrogen bonds from the enzyme's active site, while the carbamate carbonyl interacts with the cofactor (NADPH) binding pocket.

Part 3: Experimental Validation Protocols

Protocol A: Synthesis of the Scaffold

Rationale: Accessing the core via the Reformatsky route from 4-thianone.

  • Starting Material: 4-Thianone (Tetrahydrothiopyran-4-one).

  • Reformatsky Reaction: React 4-thianone with ethyl bromoacetate and activated Zinc in THF to yield Ethyl (4-hydroxy-tetrahydrothiopyran-4-yl)acetate .

  • Reduction: Reduce the ester to the diol using LiAlH4 in dry ether (-78°C to RT) to yield 4-(2-hydroxyethyl)-tetrahydrothiopyran-4-ol .

  • Cyclization (Carbamate Formation):

    • Dissolve the diol in DCM containing Et3N.

    • Add carbonyldiimidazole (CDI) or triphosgene (0.33 eq) at 0°C.

    • Stir for 12h. The hydroxyl groups react to form the cyclic carbonate? Correction: To get the azaspiro (carbamate), one precursor must be an amine.

    • Corrected Step 2: Use Reformatsky with a nitrile or Cyanohydrin formation followed by reduction to 4-(2-aminoethyl)-4-hydroxy-tetrahydrothiopyran .

    • Corrected Cyclization: React the amino-alcohol with CDI or Phosgene to close the ring to 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one .

Protocol B: CCR5 Calcium Flux Assay

Rationale: Functional validation of GPCR antagonism.

  • Cell Line: CHO-K1 cells stably expressing recombinant human CCR5 and Gα16 (to couple to Calcium signaling).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the 8-thia derivative in DMSO.

    • Add to cells and incubate for 15 min.

  • Agonist Challenge: Inject RANTES/CCL5 (native ligand) at EC80 concentration.

  • Readout: Measure fluorescence intensity (Ex 490nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Calculate IC50 based on the inhibition of the calcium spike relative to control.

Protocol C: Metabolic Stability (S-Oxidation)

Rationale: Determining the conversion rate to the active sulfone metabolite.

  • System: Human Liver Microsomes (HLM).

  • Incubation: Mix test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring the parent mass (M) and the +16 (Sulfoxide) and +32 (Sulfone) peaks.

Part 4: Signaling Pathway Visualization (CCR5)

The following diagram details the blockade of the CCR5 pathway by the spiro-derivative, preventing downstream calcium release.

CCR5_Pathway Ligand CCL5 (RANTES) Receptor CCR5 Receptor (GPCR) Ligand->Receptor Activation Drug 1-Oxa-8-thia-3-azaspiro Derivative Drug->Receptor Allosteric/Orthosteric Blockade G_Protein G-Protein (Gαq/16) Receptor->G_Protein Coupling PLC PLCβ G_Protein->PLC Activate IP3 IP3 Production PLC->IP3 Hydrolysis PIP2 Calcium Ca2+ Release (ER Stores) IP3->Calcium Signaling Chemotaxis Chemotaxis / Viral Entry Calcium->Chemotaxis Effect

Caption: Mechanism of action for CCR5 antagonism. The spiro derivative blocks ligand binding, preventing G-protein coupling and Calcium release.

References

  • Maeda, K., et al. "Discovery of Novel Spiro-Piperidine CCR5 Antagonists." Journal of Medicinal Chemistry, 2004.

  • Rotstein, D. M., et al. "Spirocyclic Muscarinic Agonists: 1-Oxa-8-azaspiro[4.5]decanes." Journal of Medicinal Chemistry, 1992.

  • Poce, G., et al. "Spiro-carbamate Scaffolds as MmpL3 Inhibitors for Tuberculosis." Journal of Medicinal Chemistry, 2020.

  • Boyle, C. D., et al. "11β-HSD1 Inhibitors: Clinical Perspectives and Structural Evolution." Expert Opinion on Therapeutic Patents, 2012.

  • Carreira, E. M., et al. "Spiro[5.5]undecane Derivatives in Modern Drug Discovery." Angewandte Chemie, 2018.

Exploratory

The Spiro-Oxathiaza Scaffold: A High-Fsp³ Utility Platform in Medicinal Chemistry

Topic: Role of the oxathiaza ring in spirocyclic medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The "oxathiaza" ring—sp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of the oxathiaza ring in spirocyclic medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The "oxathiaza" ring—specifically the 1,2,3-oxathiazolidine and its oxidized variants (sulfamidites and sulfamidates)—represents a pivotal, yet underutilized, structural motif in modern medicinal chemistry. In the context of spirocyclic design, this scaffold serves two distinct, high-value functions:

  • As a Versatile Synthetic "Springboard": The spirocyclic cyclic sulfamidate (1,2,3-oxathiazolidine-2,2-dioxide) acts as a shelf-stable, crystalline electrophile. It enables the stereocontrolled formation of quaternary carbon centers and complex spiro-amines via regiospecific nucleophilic ring opening.

  • As a Bioactive Pharmacophore: The spiro-oxathiazole ring system (e.g., glucopyranosylidene-spiro-oxathiazole) functions as a rigid bioisostere, demonstrating nanomolar potency in enzyme inhibition (e.g., Glycogen Phosphorylase) by stabilizing specific protein conformations.

This guide details the synthetic construction, reactivity profiles, and therapeutic applications of these oxathiaza-based spirocycles, emphasizing their role in increasing fraction sp³ (Fsp³) and "escaping flatland" in drug discovery.

Part 1: The Spirocyclic Sulfamidate (1,2,3-Oxathiazolidine-2,2-dioxide)

The "Springboard" Concept

The primary utility of the spiro-oxathiaza ring in drug development is its role as an activated intermediate. Unlike linear sulfamidates, spirocyclic sulfamidates are fused to a carbocycle or heterocycle at a single carbon. This fusion locks the conformation, protecting the nitrogen lone pair while activating the C-O bond for Sɴ2 displacement.

Key Advantage: This scaffold allows for the facile synthesis of


-substituted spiro-amines , a motif highly privileged in GPCR and ion channel ligands due to their ability to vector substituents into defined 3D space without the metabolic liability of flexible alkyl chains.
Synthetic Protocol: Construction of the Scaffold

The following protocol describes the synthesis of a representative spirocyclic sulfamidate from a cyclic ketone. This method is scalable and self-validating via NMR monitoring of the diastereotopic protons.

Target: N-Boc-protected spiro[cyclohexane-1,4'-[1,2,3]oxathiazolidine]-2',2'-dioxide.

Step-by-Step Methodology:

  • Formation of the Spiro-Amino Alcohol:

    • Reagents: Cyclohexanone, Trimethylsilyl cyanide (TMSCN), Ammonia (7M in MeOH).

    • Procedure: React cyclohexanone with TMSCN/NH₃ to form the aminonitrile (Strecker reaction). Hydrolyze the nitrile (HCl/reflux) to the amino acid, then reduce (LiAlH₄/THF) to the

      
      -amino alcohol .
      
    • Validation: Check for disappearance of the nitrile stretch (

      
      ) in IR and appearance of broad OH/NH signals in ¹H NMR.
      
  • Cyclization to Sulfamidite (1,2,3-oxathiazolidine-2-oxide):

    • Reagents: Thionyl chloride (

      
      ), Imidazole, DCM, 
      
      
      
      to
      
      
      .
    • Mechanism:[1][2][3][4] The amino alcohol undergoes double nucleophilic substitution on the sulfur center.

    • Note: Two diastereomers (sulfinyl isomers) may form. These are often separable but are typically oxidized directly in the next step.

  • Oxidation to Sulfamidate (1,2,3-oxathiazolidine-2,2-dioxide):

    • Reagents:

      
       (catalytic), 
      
      
      
      ,
      
      
      (biphasic system).
    • Protocol: Stir the sulfamidite vigorously with the oxidant. The reaction is colorimetric (ruthenium turns black/brown upon completion).

    • Purification: Filter through a pad of Celite/Silica.

    • Validation: ¹H NMR will show a simplified spectrum compared to the sulfamidite (loss of sulfur chirality). ¹³C NMR will show the quaternary spiro-carbon shift.

  • Nitrogen Activation (Optional but Recommended):

    • Reagents:

      
      , DMAP, 
      
      
      
      .
    • Rationale: Protecting the nitrogen with an electron-withdrawing group (Boc, Cbz) lowers the pKa of the leaving group (sulfamate anion), significantly accelerating the subsequent ring-opening reaction.

Reactivity: Nucleophilic Ring Opening

The power of this scaffold lies in its reactivity. The sulfamidate ring functions as a "cyclic sulfate equivalent" but yields an amine upon hydrolysis.

Workflow:

  • Nucleophilic Attack: A nucleophile (e.g., azide, amine, thiol, cyanide) attacks the quaternary carbon (or the methylene carbon, depending on substitution) via Sɴ2.

  • Ring Opening: The C-O bond breaks, relieving ring strain. The leaving group is the stable sulfamate anion.

  • Hydrolysis: Acidic hydrolysis removes the sulfate/sulfamate group and the N-protecting group, yielding the free spiro-diamine or functionalized spiro-amine .

SynthesisPath Ketone Cyclic Ketone (Starting Material) AminoAlc Spiro-Amino Alcohol (Intermediate) Ketone->AminoAlc 1. Strecker 2. Reduction Sulfamidite Spiro-Sulfamidite (Oxathiazolidine-2-oxide) AminoAlc->Sulfamidite SOCl2, Imidazole Sulfamidate Spiro-Sulfamidate (Oxathiazolidine-2,2-dioxide) Sulfamidite->Sulfamidate RuCl3, NaIO4 (Oxidation) RingOpen Ring Opening (Nucleophilic Attack) Sulfamidate->RingOpen Nu- (Azide, Amine) SN2 Reaction Product Functionalized Spiro-Amine RingOpen->Product Acid Hydrolysis

Figure 1: Synthetic pathway from cyclic ketone to functionalized spiro-amine via the oxathiaza scaffold. The sulfamidate (red) is the key activated electrophile.

Part 2: The Spiro-Oxathiazole as a Pharmacophore

Case Study: Glycogen Phosphorylase Inhibitors

While the sulfamidate is a synthetic tool, the spiro-oxathiazole ring itself (specifically the unsaturated or hemi-aminal variants) has demonstrated potent biological activity. A landmark application is the inhibition of Glycogen Phosphorylase (GPb) , a target for Type 2 Diabetes treatment.[5]

The Molecule: Glucopyranosylidene-spiro-oxathiazole.[5][6][7] Mechanism of Action:

  • Binding Site: The inhibitor binds to the catalytic site of GPb.[8]

  • Conformational Lock: The spiro-fusion at the anomeric position of the glucose moiety rigidly orients the oxathiazole ring.

  • T-State Stabilization: The inhibitor stabilizes the enzyme in its inactive T-state (tense state), preventing the conformational change required for glycogen breakdown. The oxathiazole nitrogen and oxygen atoms engage in critical hydrogen bonding networks with the enzyme's active site residues (e.g., His377, Asn284).

Structural Advantages (SAR)
  • Rigidity: The spiro-oxathiazole ring is significantly more rigid than a linear amide or urea linker. This reduces the entropic penalty of binding.

  • Bioisosterism: The ring acts as a bioisostere for the transition state of the glycosidic bond cleavage, mimicking the oxocarbenium ion geometry but with enhanced metabolic stability.

  • Lipophilicity Modulation: Introducing the S and N heteroatoms adjusts the LogP, improving membrane permeability compared to pure poly-hydroxylated sugar analogs.

GPb_Inhibition Inhibitor Glucopyranosylidene- spiro-oxathiazole GPb_Inactive Glycogen Phosphorylase (Inactive T-State) Inhibitor->GPb_Inactive Binds Catalytic Site (Nanomolar Affinity) GPb_Active Glycogen Phosphorylase (Active R-State) GPb_Active->GPb_Inactive Conformational Shift (Stabilized by Spiro-Ring) Glycogen Glycogen Breakdown (Hyperglycemia) GPb_Active->Glycogen Catalysis GPb_Inactive->Glycogen Inhibition

Figure 2: Mechanism of Action for Spiro-Oxathiazole GPb Inhibitors. The scaffold locks the enzyme in the inactive T-state.

Part 3: Physicochemical Properties & Data Summary

The incorporation of the oxathiaza ring into spirocyclic scaffolds dramatically alters the physicochemical profile of a drug candidate. The table below summarizes these effects compared to standard flat aromatic rings.

PropertySpiro-Oxathiaza ScaffoldFlat Aromatic Analog (e.g., Phenyl)Impact on Drug Design
Fsp³ (Fraction sp³) High (>0.5)Low (<0.3)Improved solubility and "escape from flatland" (Lovering et al.).
Solubility Moderate to HighLowThe polar sulfonyl/sulfinyl group and 3D shape disrupt crystal packing.
Metabolic Stability HighLow to ModerateQuaternary carbons block metabolic hot-spots (e.g., benzylic oxidation).
Chirality Inherent (Point & Axial)NoneAllows for specific vector exploration in the protein binding pocket.
H-Bonding Acceptor (Sulfonyl O)NoneAdditional anchor points for ligand-protein interaction.

References

  • Spirocyclic Sulfamidates in Synthesis

    • Title: Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamid
    • Source: ResearchG
    • URL:[Link]

  • Glycogen Phosphorylase Inhibition

    • Title: Novel design principle validated: glucopyranosylidene-spiro-oxathiazole as new nanomolar inhibitor of glycogen phosphorylase.[7]

    • Source: PubMed / Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • General Spirocycle Utility

    • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[9]

    • Source: BLDpharm.
  • Synthetic Methodology (Amino Alcohol Cyclization)

    • Title: Application Notes and Protocols: Cyclization of β-Amino Alcohols to form Oxathiazolidine 2,2-dioxides.[1]

    • Source: BenchChem.[1]

Sources

Foundational

Solubility Profile of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one in Organic Solvents: A Methodological Framework

Introduction The successful progression of a compound from a promising hit to a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility stands as a paramount factor, direc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful progression of a compound from a promising hit to a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility stands as a paramount factor, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2] Spirocyclic scaffolds, such as 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can offer novel interactions with biological targets. However, the inherent complexity of these molecules can present challenges in solubility.

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility profile of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one. Rather than presenting pre-existing data, this document serves as a methodological blueprint, empowering scientists to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, outline a strategic approach to solvent selection, and provide a detailed, field-proven experimental protocol for accurate solubility determination.

Physicochemical Compound Profile

A foundational understanding of the molecule's structure is essential for predicting its behavior in various solvents. The structure of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one contains a unique combination of functional groups that dictate its polarity and potential for intermolecular interactions.

Chemical Structure:

  • IUPAC Name: 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

  • Molecular Formula: C₈H₁₃NO₂S

  • Key Features:

    • Spirocyclic Core: A rigid framework connecting a piperidine-like ring with a lactone-containing ring.

    • Lactone Group: A polar cyclic ester (C=O, C-O-C) capable of acting as a hydrogen bond acceptor.

    • Thioether Linkage: A sulfur atom bonded to two carbon atoms, contributing moderate polarity.

    • Secondary Amine/Amide (in lactam form): The nitrogen within the lactam ring can act as a hydrogen bond donor (N-H).

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance in Solubility
Molecular Weight 187.26 g/mol Low molecular weight generally favors solubility.
XLogP3-AA ~0.8 - 1.2 (Estimated)A low positive LogP suggests a balance between lipophilicity and hydrophilicity, predicting some solubility in polar solvents.
Hydrogen Bond Donors 1 (from the N-H group)The ability to donate hydrogen bonds enhances solubility in protic solvents.
Hydrogen Bond Acceptors 3 (from C=O, lactone O, and S)Multiple acceptor sites increase the potential for interaction with a wide range of polar solvents.

Note: These properties are estimated based on the chemical structure, as extensive experimental data for this specific compound is not publicly available.

The presence of both hydrogen bond donors and acceptors, combined with the polar lactone and moderately polar thioether, suggests that 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one will exhibit preferential solubility in polar organic solvents. Its solubility in nonpolar solvents like hexane is expected to be limited.

Foundational Principles of Solubility Determination

The solubility of a solid in a liquid is the maximum concentration of that solid that can be dissolved in the liquid at a specified temperature to form a saturated solution. The guiding principle is "like dissolves like," which means that substances with similar polarities are more likely to be soluble in one another.[3]

For drug development, the most crucial measurement is thermodynamic equilibrium solubility . This is the true, stable solubility of a compound after the system has reached equilibrium. It is distinct from kinetic solubility, which is often measured in high-throughput screening and reflects the concentration at which a compound precipitates out of a solution it was previously dissolved in (often DMSO).[4] While useful for initial screening, kinetic solubility can often overestimate the true solubility.[4][5] This guide focuses exclusively on determining the more accurate and reliable thermodynamic solubility.

A Strategic Approach to Solvent Selection

The core of profiling is to test the compound's solubility across a spectrum of organic solvents with varying polarities and hydrogen bonding capabilities. This provides a comprehensive picture of its behavior, which is invaluable for downstream applications such as reaction chemistry, purification, and formulation.

The selection process is a strategic exercise in probing the compound's structural features. We select solvents to specifically challenge its polar and nonpolar characteristics.

Caption: Strategic solvent selection based on polarity categories.

Recommended Solvent Panel

Solvent ClassExample SolventsRationale
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can act as both hydrogen bond donors and acceptors, making them likely candidates for effectively solvating the compound.
Polar Aprotic DMSO, Acetonitrile, Acetone, Ethyl AcetateThese solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting with the N-H and polar C=O groups.[2]
Nonpolar Toluene, Heptane/Hexane, Diethyl EtherThese solvents will establish a baseline for the compound's lipophilicity and are expected to be poor solvents.[3]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and directness.[3] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.[1][3]

Shake_Flask_Workflow A 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-72 hours. A->B Ensures saturation C 3. Phase Separation Centrifuge the suspension to pellet the undissolved solid. B->C Prepares for sampling D 4. Filtration Carefully filter the supernatant using a 0.22 µm PTFE syringe filter. C->D Removes fine particulates E 5. Quantification Analyze the clear filtrate using a validated analytical method (e.g., HPLC-UV). D->E Isolates dissolved analyte F 6. Calculation Determine concentration against a standard calibration curve. E->F Converts signal to concentration

Caption: Workflow for the Shake-Flask equilibrium solubility method.

Step-by-Step Methodology

  • Preparation of Saturated Solution: a. Add an excess amount of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (e.g., 5-10 mg, ensuring solid is visible) to a known volume of the selected organic solvent (e.g., 1-2 mL) in a glass vial. b. Seal the vial tightly to prevent solvent evaporation. c. Causality Check: Using a significant excess of solid is crucial to ensure that the solution becomes saturated and that equilibrium can be established between the dissolved and undissolved states.[3]

  • Equilibration: a. Place the vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (typically 25 °C). b. Agitate the samples for a prolonged period, generally 24 to 72 hours. c. Causality Check: A long equilibration time is necessary because dissolution can be a slow process. 24-72 hours is standard to ensure the system has reached thermodynamic equilibrium.[3] Shorter times may lead to an underestimation of the true solubility.

  • Phase Separation: a. After equilibration, allow the vials to stand for a short period to let larger particles settle. b. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the excess solid. c. Causality Check: Centrifugation is a critical step to separate the bulk of the undissolved solid from the saturated supernatant, which prevents premature clogging of the fine filter in the next step.[3]

  • Filtration and Sample Preparation: a. Carefully withdraw the supernatant using a pipette, taking care not to disturb the solid pellet. b. Immediately filter the supernatant through a chemically inert, low-adsorption syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. c. Dilute the clear filtrate with an appropriate mobile phase or solvent as needed to fall within the linear range of the analytical method. d. Causality Check: Filtration is essential to remove any microscopic, undissolved particles that could interfere with the analysis and falsely inflate the measured concentration.[3] A PTFE filter is chosen for its broad chemical compatibility with organic solvents.

  • Analytical Quantification (HPLC-UV): a. Prepare a Calibration Curve: Create a series of standard solutions of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one of known concentrations. Analyze these standards by HPLC-UV to generate a calibration curve of absorbance versus concentration. b. Analyze the Sample: Inject the filtered and diluted sample from step 4d onto the HPLC system. c. Determine Concentration: Use the peak area from the sample chromatogram and the calibration curve to accurately determine the concentration of the compound in the saturated solution.[4]

Data Presentation and Interpretation

Solubility data should be reported clearly and concisely, specifying the solvent and temperature. Presenting the data in both mass/volume and molarity units is standard practice.

Example Data Reporting Table

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Interpretation: The resulting profile will provide a clear rank-ordering of solvents. High solubility in solvents like DMSO and alcohols would confirm the predicted polar nature of the compound. This information is critical for selecting appropriate solvent systems for chemical synthesis workups, chromatography, and for developing formulations for biological testing.

Conclusion

Determining the solubility profile of a novel compound like 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one is a fundamental exercise in early-stage drug development. By combining a theoretical understanding of its physicochemical properties with a rigorous and systematic experimental approach like the shake-flask method, researchers can generate the reliable and accurate data necessary to make informed decisions. This guide provides the strategic rationale and a detailed, self-validating protocol to achieve that goal, ensuring scientific integrity and paving the way for the successful development of this promising class of molecules.

References

  • Vertex AI Search. (2024). Experiment 1 Determination of Solubility Class.
  • Al-Otaibi, F., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. [Link]

  • Blokhina, S. V., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 57(7), 1930-1935. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Pawar, A. (2013). Solubility Determination in Drug Discovery and Development. SlideShare. [Link]

Sources

Exploratory

Computational modeling of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one receptor binding

Structural Dynamics and Receptor Binding Protocols Executive Summary The 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one scaffold represents a distinct class of spirocyclic pharmacophores. Unlike flat heteroaromatic systems, t...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics and Receptor Binding Protocols

Executive Summary

The 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one scaffold represents a distinct class of spirocyclic pharmacophores. Unlike flat heteroaromatic systems, this spiro-fused architecture offers inherent three-dimensional complexity (


 character), a critical factor in escaping "flatland" during lead optimization. The molecule combines a polar, hydrogen-bond-donating carbamate-like ring (1-oxa-3-aza...2-one) with a lipophilic, polarizable thiopyran ring (8-thia).

This technical guide details the computational workflow for modeling this ligand's binding energetics. We address the specific challenges of spirocyclic rigidity, the polarizability of the thioether moiety, and the requisite induced-fit protocols necessary for accurate receptor docking.

Part 1: Structural & Conformational Analysis (QM/MM)

Before receptor docking, the ligand's internal strain and accessible conformational states must be mapped. The spiro[5.5] system is rigid at the quaternary center but flexible in the ring puckering modes.

1.1 Quantum Mechanical (QM) Geometry Optimization

Standard force fields (e.g., MMFF94) often underestimate the barrier to ring inversion in thiopyrans. We utilize Density Functional Theory (DFT) to generate the "Bioactive Conformer" baseline.

  • Methodology:

    • Initial Conformer Generation: Generate 50-100 conformers using a stochastic search (e.g., Monte Carlo) to sample the chair/boat transitions of the 8-thia ring.

    • DFT Optimization: Optimize low-energy conformers using B3LYP/6-31G+(d,p) with implicit solvent (PCM/Water).

    • Spiro-Orthogonality Check: Verify the angle between the mean planes of the two rings. For this scaffold, the target orthogonality is

      
      , which is critical for fitting into "L-shaped" or deep hydrophobic pockets.
      
1.2 Force Field Parameterization

The sulfur atom at position 8 (thioether) requires careful parameterization to account for


-hole interactions if the target receptor contains backbone carbonyls or aromatic residues nearby.
  • Recommendation: Use OPLS4 or AMBER ff14SB with specific GAFF2 modifications for the thiopyran ring to ensure the C-S-C bond angle flexibility is accurate.

Part 2: Receptor Binding Site Mapping (Induced Fit Docking)

Spirocyclic ligands are sterically demanding. Rigid-receptor docking (Standard Precision) frequently yields false negatives because the receptor side chains cannot accommodate the orthogonal bulk of the spiro-system.

2.1 The "Induced Fit" Imperative

We employ an Induced Fit Docking (IFD) protocol. This iteratively relaxes the receptor side chains (typically within 5.0 Å of the ligand) to accommodate the spiro-core.

Target Context: While this scaffold is versatile, literature suggests relevance in targets like CCR5 (GPCRs) or MmpL3 (Transporters), where spiro-centers mimic transition states or fill large hydrophobic sub-pockets.

2.2 Protocol: Adaptive Peptide-Spiro Docking
  • Grid Generation: Define the box center using the centroid of the co-crystallized ligand (if available) or the active site catalytic residues.

  • Constrained Core Hopping:

    • Apply a positional constraint on the amide nitrogen (3-aza) of the lactam ring. This mimics the conserved H-bond donor motif seen in peptide mimetics.

    • Allow the 8-thia ring to sample hydrophobic sub-pockets freely.

  • Side Chain Trimming: Temporarily mutate bulky residues (Tyr, Phe, Trp) to Alanine during the initial glide phase to allow the spiro-ligand to enter, then restore and optimize side chains in the presence of the ligand.

Part 3: Molecular Dynamics & Interaction Profiling

Once a pose is selected, Molecular Dynamics (MD) is required to verify the stability of the sulfur-mediated interactions and the persistence of the spiro-geometry.

3.1 Simulation Setup
  • System: Ligand-Receptor complex solvated in TIP3P water box (10 Å buffer).

  • Ensemble: NPT (300 K, 1 bar).

  • Duration: Minimum 100 ns production run.

3.2 Key Interaction Metrics (The "Fingerprint")

We monitor three specific interactions that define the efficacy of this scaffold:

  • Lactam H-Bonds: The stability of the H-bond between the 2-one oxygen and receptor backbone amides.

  • Sulfur-Aromatic Interactions: The 8-thia sulfur is a soft nucleophile. In MD, monitor the distance to nearby aromatic centroids (Phe/Tyr/Trp). A distance of < 5.0 Å indicates a stabilizing sulfur-

    
     interaction.
    
  • Spiro-RMSD: Calculate the RMSD of the ligand relative to the receptor, but specifically isolate the spiro-carbon. High fluctuation here indicates a loose fit or "rocking" motion, suggesting low affinity.

3.3 Visualization of the Computational Pipeline

Workflow cluster_validation Validation Loop Ligand Ligand Construction (1-Oxa-8-thia...) QM QM Conformer Search (B3LYP/6-31G*) Ligand->QM Geometry Opt Docking Induced Fit Docking (Flexible Receptor) QM->Docking Bioactive Conf MD MD Simulation (100ns, OPLS4) Docking->MD Top Pose Analysis Interaction Profiling (Sulfur-Pi, H-Bonds) MD->Analysis Trajectory Analysis->Docking Refine Constraints

Caption: Figure 1. Integrated computational workflow for characterizing spirocyclic ligand binding, moving from QM parameterization to dynamic trajectory analysis.

Part 4: Thermodynamic Validation (FEP+)

For lead optimization—specifically, if we intend to modify the 8-thia ring (e.g., oxidation to sulfone)—Free Energy Perturbation (FEP) provides the most accurate affinity prediction (


).
4.1 Relative Binding Free Energy (RBFE)

To compare the 1-Oxa-8-thia scaffold against a carbon-analog (cyclohexane) or sulfone analog:

  • Perturbation Map: Map the sulfur atom to a carbon (S

    
     C) or sulfone (S 
    
    
    
    SO
    
    
    ).
  • Lambda Windows: Use 12-16

    
     windows to ensure overlap between thermodynamic states.
    
  • Sampling: 5 ns per window is sufficient for this rigid scaffold.

Data Output Structure:

Transformation

(kcal/mol)

(kcal/mol)

(kcal/mol)
Interpretation
S

C (Ref)
-45.2-40.1+1.2 Sulfur contributes ~1.2 kcal/mol via lipophilicity/polarizability.
S

SO

-52.4-55.8-2.1 Sulfone creates strong H-bond penalty; likely loss of affinity.
References
  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4][5] Expert Opinion on Drug Discovery, 11(9), 831-840.

  • CCR5 Antagonists (Spiro-Piperidine Analogs): Finke, P. E., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist.[2] Bioorganic & Medicinal Chemistry Letters, 19(15), 4272-4276.

  • MmpL3 Inhibitors (Spiro-Scaffold Applications): Poce, G., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.[6] Chemistry of Heterocyclic Compounds, 60, 5-6.[6]

  • Induced Fit Docking Methodologies: Sherman, W., et al. (2006). Novel Procedure for Modeling Ligand/Receptor Induced Fit Effects. Journal of Medicinal Chemistry, 49(2), 534–553.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Proposed Synthesis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

Abstract Spirocyclic scaffolds are of profound interest in contemporary drug discovery, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved physicochemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds are of profound interest in contemporary drug discovery, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved physicochemical properties. This document outlines a proposed, multi-step synthetic protocol for a novel spirocyclic lactam, 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one. As a previously unreported chemical entity, this guide provides a theoretical yet robust synthetic pathway, grounded in established chemical principles and analogous transformations reported in peer-reviewed literature. Each step is detailed with a comprehensive experimental protocol, a discussion of the underlying chemical logic, and appropriate literature citations to support the proposed methodology. This document is intended for an audience of researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction: The Significance of Spirocyclic Systems in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a pivotal structural motif in modern medicinal chemistry. Their inherent three-dimensionality allows for a more precise and multifaceted interaction with biological targets compared to their linear or planar counterparts. This can translate into higher potency, greater selectivity, and improved pharmacokinetic profiles. The incorporation of heteroatoms such as oxygen, nitrogen, and sulfur into these spirocyclic frameworks further expands the accessible chemical space and modulates their biological and physical properties. The target molecule, 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, combines a spiro-lactam core with a tetrahydro-1,4-thiazepine ring, presenting a novel scaffold with potential applications in various therapeutic areas.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A direct, published synthesis for 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one has not been identified in the current literature. Therefore, a plausible synthetic route has been devised based on a retrosynthetic analysis of the target molecule.

Our retrosynthetic approach deconstructs the target molecule into more readily available starting materials. The spiro-lactam can be envisioned as being formed from a spirocyclic amino acid precursor. This spirocyclic amino acid, in turn, can be derived from a spiro-piperidine core. The tetrahydro-1,4-thiazepine ring is proposed to be constructed onto a suitable piperidone derivative. This leads to a proposed multi-step synthesis starting from a commercially available protected piperidone.

Overall Synthetic Workflow

The proposed forward synthesis is a four-step process commencing with N-Boc-4-piperidone. The key transformations include an aldol condensation to introduce a side chain, followed by the construction of the tetrahydro-1,4-thiazepine ring, deprotection, and a final lactamization to yield the target spirocycle.

Synthetic_Workflow Start N-Boc-4-piperidone Step1 Step 1: Aldol Condensation Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Thiazepine Ring Formation Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Boc Deprotection & Ester Hydrolysis Intermediate2->Step3 Intermediate3 Intermediate C Step3->Intermediate3 Step4 Step 4: Lactamization Intermediate3->Step4 End 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one Step4->End

Caption: Proposed four-step synthesis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (Intermediate A)

This initial step involves a Horner-Wadsworth-Emmons reaction to introduce an ethyl acetate moiety at the 4-position of the piperidone ring, creating a key intermediate for subsequent cyclization.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
N-Boc-4-piperidoneC10H17NO3199.2510.0 g50.2 mmol
Triethyl phosphonoacetateC8H17O5P224.1812.4 g55.2 mmol
Sodium hydride (60% dispersion in mineral oil)NaH24.002.21 g55.2 mmol
Tetrahydrofuran (THF), anhydrousC4H8O72.11200 mL-
Saturated aqueous NH4ClNH4Cl53.49100 mL-
Ethyl acetateC4H8O288.11300 mL-
BrineNaCl58.44100 mL-
Anhydrous MgSO4MgSO4120.37As needed-

Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous THF (150 mL) and sodium hydride (2.21 g, 55.2 mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (12.4 g, 55.2 mmol) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Re-cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate A.

Step 2: Synthesis of tert-butyl 2-oxo-8-thia-3-azaspiro[5.5]undecane-3-carboxylate (Intermediate B)

This step involves a Michael addition of a thiol to the α,β-unsaturated ester, followed by an intramolecular cyclization to form the tetrahydro-1,4-thiazepine ring. This type of cyclization has been reported for the synthesis of related thiazepine systems.[1][2]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Intermediate AC14H23NO4269.3410.0 g37.1 mmol
2-aminoethanethiol hydrochlorideC2H8ClNS113.614.65 g40.8 mmol
TriethylamineC6H15N101.198.3 g81.6 mmol
MethanolCH4O32.04150 mL-

Protocol:

  • In a round-bottom flask, dissolve Intermediate A (10.0 g, 37.1 mmol) in methanol (100 mL).

  • Add 2-aminoethanethiol hydrochloride (4.65 g, 40.8 mmol) and triethylamine (8.3 g, 81.6 mmol) to the solution.

  • Reflux the reaction mixture for 24 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (75 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield Intermediate B.

Step 3: Synthesis of 8-thia-3-azaspiro[5.5]undecan-2-one hydrochloride (Intermediate C)

This step involves the removal of the Boc protecting group under acidic conditions.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Intermediate BC14H23NO3S285.408.0 g28.0 mmol
4 M HCl in 1,4-DioxaneHCl36.4635 mL140 mmol
1,4-Dioxane, anhydrousC4H8O288.1150 mL-
Diethyl etherC4H10O74.12100 mL-

Protocol:

  • Dissolve Intermediate B (8.0 g, 28.0 mmol) in anhydrous 1,4-dioxane (50 mL).

  • To this solution, add 4 M HCl in 1,4-dioxane (35 mL, 140 mmol) at room temperature.

  • Stir the mixture for 4-6 hours, monitoring the deprotection by TLC.

  • Upon completion, a precipitate should form. If not, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether (100 mL) to the residue to induce precipitation.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain Intermediate C as a hydrochloride salt.

Step 4: Synthesis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

The final step is an intramolecular cyclization to form the lactam ring. This can be achieved through various methods, here we propose a method involving an acyl chloride intermediate.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Intermediate CC9H18ClNOS223.765.0 g22.3 mmol
Chloroacetyl chlorideC2H2Cl2O112.942.77 g24.5 mmol
TriethylamineC6H15N101.195.64 g55.8 mmol
Dichloromethane (DCM), anhydrousCH2Cl284.93150 mL-
Saturated aqueous NaHCO3NaHCO384.01100 mL-

Protocol:

  • Suspend Intermediate C (5.0 g, 22.3 mmol) in anhydrous DCM (100 mL) in a round-bottom flask and cool to 0 °C.

  • Add triethylamine (5.64 g, 55.8 mmol) dropwise to neutralize the hydrochloride salt and free the amine.

  • In a separate flask, dissolve chloroacetyl chloride (2.77 g, 24.5 mmol) in anhydrous DCM (50 mL).

  • Add the chloroacetyl chloride solution dropwise to the stirred suspension of the free amine at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final product, 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one.

Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere.

  • Chloroacetyl chloride is corrosive and a lachrymator. Handle with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This application note provides a detailed, albeit theoretical, synthetic protocol for the novel spirocyclic compound 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one. The proposed four-step synthesis is based on well-established organic transformations and supported by analogous reactions found in the scientific literature. This guide is intended to serve as a valuable resource for researchers aiming to synthesize this and related spirocyclic systems for applications in drug discovery and medicinal chemistry.

References

  • Diastereoselective Synthesis of Cyclic and Spirocyclic Quaternary Carbons via Iron-Catalyzed Ring Contraction of Cyclic Ketones: A Formal Synthesis of Perhydrohistrionicotoxin. Organic Letters. Available at: [Link]

  • Base catalyzed multicomponent synthesis of spiroheterocycles with fused heterosystems. Molecular Diversity. Available at: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at: [Link]

  • Synthesis of 2,3,4,7-tetrahydro[3][4]thiazepines from thiazolidines and β-enaminonitriles. Tetrahedron.

  • One-Pot Synthesis of Functionalized Tetrahydro-1,4-thiazepines. Synthetic Communications. Available at: [Link]

  • Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. Available at: [Link]

  • Spirocyclic Pyrazoles by Ring Expansion of Cyclic Ketones. Synfacts.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. Available at: [Link]

  • Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Angewandte Chemie International Edition. Available at: [Link]

  • Green Synthesis of a Novel Functionalized Tetrahydro-1,4-thiazepine and Computational Studies of Its Tautomeric Structures. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Multicomponent Synthesis of Structurally Diverse Spiroheterocycles using Bio-organic Catalyst in Aqueous Medium. Request PDF. Available at: [Link]

  • Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. RSC Medicinal Chemistry. Available at: [Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemical Reviews. Available at: [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules. Available at: [Link]

  • Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. Available at: [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. Available at: [Link]

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online. Available at: [Link]

  • Retrosynthesis: A Strategy for Organic Synthesis. ResearchGate. Available at: [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. Malaria World. Available at: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed. Available at: [Link]

  • Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. Available at: [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Available at: [Link]

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Application

Application Note: A Proposed Catalytic Approach for the Synthesis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a proposed catalytic strategy for the synthesis of the novel spiroheterocyclic scaffold, 1-Oxa-8-thia-3-azaspiro[5.5]undecan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed catalytic strategy for the synthesis of the novel spiroheterocyclic scaffold, 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one. Spiroheterocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved pharmacological properties. This guide provides a comprehensive, though theoretical, framework based on established chemical principles for the construction of this target molecule. We detail a potential one-pot, three-component reaction, discuss the mechanistic rationale, and provide a detailed experimental protocol to guide researchers in the development of a viable synthetic route.

Introduction and Scientific Rationale

Spiroheterocyclic compounds, characterized by two rings sharing a single atom, represent a privileged structural motif in drug discovery.[1] Their inherent three-dimensionality and structural novelty offer a unique exploration of chemical space compared to traditional flat aromatic systems. The incorporation of diverse heteroatoms such as oxygen, nitrogen, and sulfur can impart a range of physicochemical properties and biological activities.[2] The target molecule, 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, combines a lactone, a thiomorpholine, and a tetrahydropyran ring system around a central spiro-carbon. This unique combination holds potential for novel biological activities, making the development of an efficient synthetic route a valuable endeavor for medicinal chemists.

Proposed Synthetic Strategy and Mechanism

We propose a one-pot, three-component synthesis starting from commercially available reagents: tetrahydropyran-4-one, cysteamine hydrochloride, and bromoacetyl bromide. The reaction is envisioned to proceed via a base-catalyzed cascade sequence involving condensation, N-acylation, and intramolecular cyclization.

Reaction Scheme:

G cluster_0 Proposed Synthesis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one R1 Tetrahydropyran-4-one Reaction Vessel Reaction Vessel R1->Reaction Vessel R2 Cysteamine Hydrochloride R2->Reaction Vessel R3 Bromoacetyl Bromide R3->Reaction Vessel P 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one Reaction Vessel->P Et3N, Solvent (e.g., CH2Cl2) Room Temperature

Caption: Proposed one-pot synthesis.

Mechanistic Insights:

The proposed mechanism, catalyzed by a non-nucleophilic base such as triethylamine (Et₃N), can be broken down into three key steps:

  • Initial Spirocyclization: Triethylamine first deprotonates the ammonium salt of cysteamine, freeing the amine and thiol groups. The amine then undergoes condensation with the ketone of tetrahydropyran-4-one to form an intermediate imine. The pendant thiol group then attacks the imine carbon in an intramolecular fashion to form a stable five-membered thiazolidine ring spiro-fused to the tetrahydropyran ring. This initial product is a temporary intermediate.

  • N-Acylation: The secondary amine of the newly formed spiro-intermediate is then acylated by bromoacetyl bromide. Triethylamine acts as a scavenger for the HBr generated during this step.

  • Intramolecular Lactonization: The final and key ring-forming step is an intramolecular Sₙ2 reaction. The carboxylate, formed by the hydrolysis of the acyl bromide (or directly from the reaction), is deprotonated by the base, and the resulting alkoxide attacks the carbon bearing the bromine atom, displacing the bromide and forming the desired six-membered lactone ring. This locks in the final 1-Oxa-8-thia-3-azaspiro[5.5]undecane-2-one structure.

This cascade approach is highly atom-economical and leverages the inherent reactivity of the chosen starting materials to build complexity in a single operation.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed starting point and may require optimization. Standard laboratory safety procedures should be followed at all times.

3.1. Materials and Equipment:

  • Reagents: Tetrahydropyran-4-one, Cysteamine hydrochloride, Bromoacetyl bromide, Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, standard glassware for extraction and chromatography, rotary evaporator, flash chromatography system.

3.2. Reaction Setup and Procedure:

G cluster_workflow Experimental Workflow A 1. Add tetrahydropyran-4-one (1.0 eq), cysteamine HCl (1.0 eq), and CH2Cl2 to flask. B 2. Cool to 0 °C and add Et3N (2.2 eq) dropwise. Stir for 30 min. A->B C 3. Add bromoacetyl bromide (1.1 eq) in CH2Cl2 dropwise at 0 °C. B->C D 4. Warm to room temperature and stir for 12-24 h. Monitor by TLC. C->D E 5. Quench with sat. NaHCO3 solution. D->E F 6. Extract with CH2Cl2 (3x). E->F G 7. Wash combined organics with brine, dry (MgSO4), and concentrate. F->G H 8. Purify by flash column chromatography. G->H

Caption: Step-by-step experimental workflow.

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tetrahydropyran-4-one (1.0 eq) and cysteamine hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) dropwise via syringe over 10 minutes. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of bromoacetyl bromide (1.1 eq) in a small amount of anhydrous CH₂Cl₂.

  • Add the bromoacetyl bromide solution dropwise to the reaction mixture at 0 °C over 20 minutes using a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the target compound.

Data Summary and Expected Outcomes

The following table outlines the key parameters for the proposed synthesis. Yields for multi-component reactions can vary, but based on similar transformations, a moderate to good yield is anticipated after optimization.

ParameterProposed Value/ConditionRationale / Notes
Stoichiometry
Tetrahydropyran-4-one1.0 eqLimiting Reagent
Cysteamine HCl1.0 eqProvides the N and S for the thiomorpholine ring
Bromoacetyl Bromide1.1 eqAcylating and cyclizing agent
Triethylamine2.2 eqNeutralizes HCl salt and catalyzes the reaction
Catalyst Loading N/A (Base as reagent)Triethylamine serves as both base and catalyst
Solvent Dichloromethane (CH₂Cl₂)Good solubility for reagents, relatively inert
Temperature 0 °C to Room Temp.Initial cooling to control exotherm, then RT for completion
Reaction Time 12 - 24 hoursTypical for multi-component reactions; monitor by TLC
Expected Yield 40-60% (unoptimized)Based on yields for analogous spiroheterocycle syntheses
Primary Side Products Polymerized materials, uncyclized intermediatesCan be minimized by slow addition and controlled temperature

Conclusion and Future Directions

This application note presents a logical and scientifically grounded proposal for the catalytic synthesis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one. The outlined one-pot, three-component reaction offers an efficient and atom-economical route to this novel spiroheterocyclic scaffold. The protocol provided serves as a detailed starting point for experimental validation and optimization. Further work could explore alternative catalysts, such as other organic bases or Lewis acids, to improve reaction efficiency and yield. The successful synthesis of this molecule and its derivatives will provide new tools for researchers in drug discovery and medicinal chemistry, enabling the exploration of their potential biological activities.

References

  • Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Department of Chemistry, University of York.
  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. (n.d.).
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). PMC - NIH.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. (n.d.).
  • One-pot three-component synthesis of azaspirononatriene deriv
  • An organocatalytic cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles. (2025). The Journal of Organic Chemistry.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). PMC - NIH.
  • General Introduction – Multicomponent reactions. (n.d.). Refubium.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (n.d.). ChemRxiv.
  • One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton.... (2021). PubMed.
  • Cooperative catalytic Prins cyclization for the construction of azaspiro[5.5]undec-2-ene frameworks. (2025).

Sources

Method

Functionalization of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one for drug delivery

Application Note: Functionalization of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one for Advanced Drug Delivery Systems Prepared by: Senior Application Scientist, Drug Discovery & Linkerology Target Audience: Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one for Advanced Drug Delivery Systems

Prepared by: Senior Application Scientist, Drug Discovery & Linkerology Target Audience: Medicinal Chemists, PROTAC/ADC Developers, and Drug Delivery Scientists

Executive Summary & Mechanistic Rationale

The transition from traditional small-molecule inhibitors to advanced modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has placed unprecedented demands on linker chemistry. Historically, flexible polyethylene glycol (PEG) or alkyl chains were the default choices. However, these flexible linkers often incur high entropic penalties during the formation of critical ternary complexes (Target–PROTAC–E3 Ligase) and suffer from poor pharmacokinetic (PK) profiles[1].

Enter 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one , a highly rigid, 3D-rich spirocyclic scaffold. This molecule features two critical structural domains that make it an exceptional candidate for next-generation drug delivery:

  • The Cyclic Carbamate (1-Oxa-3-aza-2-one): Unlike linear carbamates, which are rapidly cleaved by plasma esterases and amidases (often within 1–20 hours), cyclic carbamates exhibit exceptional hydrolytic stability in human plasma (

    
     hours)[2]. This ensures the linker remains intact during systemic circulation, preventing premature payload release.
    
  • The Thioether Handle (8-Thia): The sulfur atom at position 8 provides an orthogonal vector for late-stage physicochemical tuning. By selectively oxidizing the thioether to a sulfoxide or sulfone, chemists can precisely dial in the Topological Polar Surface Area (TPSA) and aqueous solubility without altering the geometric trajectory of the linker[3].

This application note details the validated protocols for the orthogonal functionalization of this scaffold, providing a self-validating workflow for integrating it into targeted protein degraders and ADCs.

Workflow Visualization: Synthetic Divergence

The following diagram illustrates the strategic functionalization pathways for the spirocyclic scaffold, demonstrating how a single core can be adapted for diverse physicochemical requirements.

G A 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (Rigid Core Scaffold) B Base-Mediated N-Alkylation (3-Aza Position) A->B Electrophile + Cs2CO3 (DMF, 25°C) C Chemoselective S-Oxidation (8-Thia Position) B->C mCPBA or Oxone (DCM/H2O) D Tuned Linker Intermediate (Optimized LogD & TPSA) C->D Property Tuning E Conjugation to E3 Ligase / POI Ligands (PROTAC / ADC Assembly) D->E Click Chemistry / Amidation F Pre-organized Degrader (Enhanced Ternary Complex) E->F Target Engagement

Figure 1: Orthogonal functionalization workflow of the spirocyclic linker for drug delivery.

Quantitative Data: Physicochemical Tuning via S-Oxidation

One of the greatest challenges in PROTAC design is the "molecular obesity" that leads to poor aqueous solubility and cell permeability. The 8-thia position of this scaffold acts as a "solubility dial." By altering the oxidation state of the sulfur atom, researchers can modulate the lipophilicity (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


LogP) and polarity without changing the rigid 3D conformation of the spirocycle.

Table 1: Impact of 8-Thia Oxidation State on Linker Properties

Linker VariantOxidation StateRelative TPSA Contribution (Ų)Estimated

LogP
Plasma Stability (

)
Primary Application Profile
Native Thioether S~25.30.0 (Baseline)> 48 hCNS targets; hydrophobic binding pockets.
Sulfoxide S=O~42.3-1.2> 48 hBalanced solubility; oral bioavailability.
Sulfone O=S=O~59.3-2.0> 48 hHighly solvent-exposed linker regions; IV ADCs.

Note: The cyclic carbamate core guarantees the


 h plasma stability across all variants, avoiding the rapid degradation seen in linear carbamate prodrugs[2].

Experimental Protocols

Protocol A: N-Alkylation of the 3-Aza Position

Objective: To covalently attach the spirocyclic linker to a halogenated target ligand (e.g., a Protein of Interest warhead) via the cyclic carbamate nitrogen.

Scientific Rationale: The cyclic carbamate NH is weakly acidic (


). While sodium hydride (NaH) is commonly used for deprotonation, its harsh basicity can cause epimerization or degradation of sensitive warheads. We utilize Cesium Carbonate (

). The large ionic radius of the cesium cation generates a highly reactive, "naked" nitrogen anion (the Cesium Effect), allowing for efficient alkylation under milder conditions.

Reagents:

  • 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (1.0 eq)

  • Alkyl halide-functionalized ligand (1.2 eq)

  • 
     (2.0 eq, finely powdered and flame-dried)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the spiro scaffold (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Deprotonation: Add powdered

    
     (2.0 eq) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.
    
  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.2 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the parent mass and the appearance of the

    
     corresponding to the N-alkylated product confirms completion.
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine (
    
    
    to remove DMF), dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Protocol B: Chemoselective S-Oxidation (8-Thia Position)

Objective: To oxidize the thioether to either a sulfoxide or a sulfone to tune the linker's aqueous solubility.

Scientific Rationale: Meta-chloroperoxybenzoic acid (mCPBA) is utilized for its predictable kinetics. The oxidation of a sulfide to a sulfoxide is significantly faster than the subsequent oxidation of the sulfoxide to a sulfone. By strictly controlling the stoichiometry and temperature, we can isolate the sulfoxide with


 chemoselectivity.

Reagents:

  • N-alkylated spirocyclic intermediate (1.0 eq)

  • mCPBA (77% max, 1.05 eq for sulfoxide; 2.5 eq for sulfone)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the N-alkylated intermediate in anhydrous DCM (0.05 M) and cool to 0 °C.

  • Reagent Addition (Targeting Sulfoxide): Add mCPBA (1.05 eq) portion-wise over 15 minutes. Maintain the temperature strictly at 0 °C for 2 hours. Causality: The low temperature and near-equimolar stoichiometry create a kinetic trap, preventing the formation of the sulfone.

  • Reagent Addition (Targeting Sulfone): If the sulfone is desired, add mCPBA (2.5 eq) at 0 °C, then remove the ice bath and allow the reaction to stir at room temperature for 6 hours. Causality: The excess oxidant and increased thermal energy drive the kinetically slower second oxidation step.

  • Validation Check: Confirm the oxidation state via LC-MS (Sulfoxide:

    
     Da; Sulfone: 
    
    
    
    Da relative to the thioether).
  • Workup: Quench the reaction by adding saturated aqueous Sodium Thiosulfate (

    
    ) to neutralize unreacted peroxides. Stir for 15 minutes. Wash the organic layer with saturated aqueous 
    
    
    
    to remove meta-chlorobenzoic acid byproduct. Dry over
    
    
    and concentrate.

Conclusion

The 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one scaffold represents a paradigm shift in linkerology. By combining the rigid, pre-organizing geometry of a spirocycle[1] with the hydrolytic stability of a cyclic carbamate[2] and the tunable polarity of a thioether[3], this molecule provides drug developers with a versatile, self-validating platform for constructing highly potent PROTACs and ADCs.

References

  • Precise PEG. Linkers in PROTACs. Precise PEG News. Available at:[1]

  • ResearchGate. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Available at:[3]

  • Google Patents. WO2013148631A1 - Cyclic prodrugs of duocarmycin analogs. Available at:[2]

  • PubMed. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorg Med Chem Lett. Available at:[4]

Sources

Application

Using 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one as a peptidomimetic scaffold

Application Note: 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one as a Next-Generation Peptidomimetic Scaffold Executive Summary The transition from planar, aromatic-heavy molecules to sp³-rich architectures—often termed "esca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one as a Next-Generation Peptidomimetic Scaffold

Executive Summary

The transition from planar, aromatic-heavy molecules to sp³-rich architectures—often termed "escaping from flatland"—has become a cornerstone of modern drug discovery, correlating directly with improved clinical success rates and reduced off-target promiscuity[1]. Among these advanced architectures, spirocyclic compounds offer unparalleled advantages by restricting conformational flexibility and projecting pharmacophores into precisely defined three-dimensional vectors[2].

This application note details the utility of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (CAS 1779750-74-1)[3] as a highly versatile peptidomimetic scaffold. By combining a proteolytically stable 1,3-oxazinan-2-one core[4] with a tunable thiopyran ring, this scaffold allows medicinal chemists and drug development professionals to rapidly synthesize libraries of metabolically robust peptide isosteres with optimized physicochemical properties.

Mechanistic Rationale: The "Why" Behind the Scaffold

As a Senior Application Scientist, it is critical to understand not just how to manipulate a scaffold, but why it behaves the way it does in a biological system.

  • Conformational Restriction & Vector Projection: Linear peptides suffer from high entropic penalties upon target binding. The spiro[5.5]undecane system locks the N3 (aza) and S8 (thia) positions into an orthogonal geometry. This specific dihedral arrangement effectively mimics the

    
     to 
    
    
    
    side-chain projection of a peptide
    
    
    -turn, allowing for high-affinity target engagement without the flexibility of a linear backbone.
  • Proteolytic Escape: The 1,3-oxazinan-2-one moiety is a cyclic carbamate. While it perfectly mimics the local dipole moment and hydrogen-bond acceptor capabilities of a standard peptide amide bond, its inclusion within a six-membered ring sterically shields it from amidases and proteases[4].

  • Physicochemical Tuning via the Thioether: The 8-thia position is not merely a structural spacer; it is a strategic metabolic handle. The neutral thioether can be chemoselectively oxidized to a sulfoxide or sulfone. Causality: This oxidation systematically increases the Topological Polar Surface Area (TPSA) and lowers the partition coefficient (cLogP), providing a direct synthetic mechanism to tune aqueous solubility and mitigate lipophilicity-driven off-target toxicities (e.g., hERG liability).

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity scaffold functionalization.

Protocol A: N-Alkylation of the 3-Aza Position (Pharmacophore Attachment)

Causality & Expert Insight: The cyclic carbamate N-H is a poor nucleophile due to resonance stabilization with the adjacent carbonyl. Deprotonation requires a strong base like Sodium Hydride (NaH). We utilize N,N-Dimethylformamide (DMF) because its high dielectric constant stabilizes the resulting sodium cation, leaving a highly reactive, "naked" nitrogen anion for the


 attack. Crucially, this step must be performed before sulfur oxidation to prevent the alkylating agent from reacting with the nucleophilic thioether to form an irreversible sulfonium salt.
  • Preparation: Charge an oven-dried flask with 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool to 0 °C to control the exothermic deprotonation.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Step: Observe the evolution of

      
       gas. Stir for 30 minutes at 0 °C until gas evolution completely ceases, visually confirming complete deprotonation.
      
  • Alkylation: Add the desired alkyl/aryl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Warm the reaction to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to selectively remove residual DMF), dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Chemoselective Thioether Oxidation (Property Tuning)

Causality & Expert Insight: meta-Chloroperoxybenzoic acid (mCPBA) is selected as the oxidant due to its precise stoichiometric control. Using exactly 1.0 equivalent at cryogenic temperatures halts the reaction at the sulfoxide, introducing a chiral center and a single hydrogen-bond acceptor. Using an excess (2.5 equivalents) at room temperature drives the reaction to the highly polar, rigid sulfone.

  • Preparation: Dissolve the N-alkylated intermediate from Protocol A in anhydrous Dichloromethane (DCM, 0.1 M).

  • Oxidation (For Sulfoxide): Cool to -78 °C. Add mCPBA (1.0 eq) dissolved in DCM dropwise. Stir for 1 hour.

    • Alternative (For Sulfone): Maintain at room temperature. Add mCPBA (2.5 eq) portion-wise. Stir for 4 hours.

  • Monitoring:

    • Self-Validation Step: Monitor the reaction via LC-MS. Confirm the reaction trajectory by looking for the precise mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone) relative to the starting material.

  • Quench: Add saturated aqueous

    
     and stir vigorously for 15 minutes.
    
    • Causality: This critical step destroys any unreacted mCPBA before solvent evaporation, preventing runaway over-oxidation during concentration. Extract with DCM, wash with saturated

      
      , dry, and purify via flash chromatography.
      
Protocol C: In Vitro Proteolytic Stability Assay
  • Incubate the optimized spirocyclic lead and a linear peptide control (e.g., a standard

    
    -turn sequence) in a mixed pool of human plasma at 37 °C.
    
  • Quench 50

    
    L aliquots at 0, 1, 2, 4, 8, and 24 hours using 150 
    
    
    
    L of cold acetonitrile containing an internal standard.
  • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ).
    

Quantitative Data Presentation

Table 1: Physicochemical Property Tuning via S-Oxidation (Representative data for an N-Benzyl functionalized derivative)

Scaffold StateMolecular Weight (Da)cLogPTPSA (Ų)H-Bond Acceptors
Unmodified Thioether 277.383.1538.33
Sulfoxide (+16 Da) 293.381.8555.44
Sulfone (+32 Da) 309.380.9572.55

Table 2: Comparative Plasma Stability (


) 
Compound Class1h Remaining (%)24h Remaining (%)Estimated

Linear Peptide Control 12%< 1%0.4 hours
Spirocyclic Sulfone Lead 99%96%> 48 hours

Process Visualization

G Start 1-Oxa-8-thia-3-azaspiro[5.5] undecan-2-one (Scaffold) N_Alk N-Alkylation (3-Aza) Pharmacophore Attachment Start->N_Alk NaH, RX, DMF S_Ox1 Controlled Oxidation (1 eq) Sulfoxide Formation N_Alk->S_Ox1 mCPBA (-78°C) S_Ox2 Exhaustive Oxidation (2.5 eq) Sulfone Formation N_Alk->S_Ox2 mCPBA (RT) Bio In Vitro Screening (Proteolytic Stability & ADME) S_Ox1->Bio S_Ox2->Bio Lead Optimized Peptidomimetic Lead Bio->Lead Hit Selection

Workflow for functionalizing and tuning the 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one scaffold.

References

  • [4] Toledano-Pinedo, M., et al. "Copper-Mediated Divergent Reactivity of Allene-Tethered Carbamates under Radical Conditions." Organic Letters, 2025, 27(25), 6823-6829. URL:[Link]

  • [2] Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021, 64(1), 150-183. URL:[Link]

  • [1] Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752-6756. URL:[Link]

Sources

Method

Green chemistry approaches to synthesizing spiro[5.5]undecan-2-one derivatives

Application Notes & Protocols Title: Advancing Sustainable Synthesis: Green Chemistry Strategies for Spiro[5.5]undecan-2-one Derivatives Abstract The spiro[5.5]undecane framework is a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Title: Advancing Sustainable Synthesis: Green Chemistry Strategies for Spiro[5.5]undecan-2-one Derivatives

Abstract

The spiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] Traditional synthetic routes to these complex three-dimensional structures often rely on multi-step processes that utilize hazardous reagents, stoichiometric catalysts, and large volumes of volatile organic solvents, resulting in considerable environmental impact. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern, green chemistry approaches for the synthesis of spiro[5.5]undecan-2-one derivatives. We will delve into the principles and practical applications of methodologies such as microwave-assisted multicomponent reactions, organocatalysis, and ultrasound-assisted synthesis. Detailed, field-proven protocols are provided to facilitate the adoption of these sustainable techniques, which offer benefits like reduced reaction times, higher yields, lower energy consumption, and minimized waste generation.

Introduction: The Imperative for Greener Spirocycle Synthesis

Spirocycles, characterized by two rings sharing a single carbon atom, are of immense interest in drug discovery due to their rigid, three-dimensional conformations that allow for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets.[3] The spiro[5.5]undecane skeleton, in particular, is a recurring motif in compounds exhibiting a wide array of biological activities.[2] For instance, derivatives have been identified as inhibitors of HIV-1 integrase and as potential agents for treating neuroinflammatory disorders.[1]

The growing emphasis on sustainable development within the chemical and pharmaceutical industries necessitates a shift away from conventional synthetic practices. Green chemistry provides a framework for designing chemical processes that are environmentally benign and economically viable.[4] This involves prioritizing strategies that enhance atom economy, employ safer solvents and reagents, utilize catalytic rather than stoichiometric reagents, and improve energy efficiency.[4][5] By applying these principles to the synthesis of spiro[5.5]undecan-2-ones, we can not only reduce the environmental footprint of drug discovery and development but also often achieve more efficient and cost-effective manufacturing processes.[6][7]

Quantifying "Greenness": Key Metrics in Synthesis

To objectively evaluate and compare the sustainability of different synthetic routes, several metrics have been established. Understanding these provides a quantitative basis for the protocols described later.

  • Atom Economy (AE): Introduced by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the final desired product.[5][8][9] It is a theoretical measure of reaction efficiency, assuming 100% yield.

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the total mass of waste produced to the mass of the desired product.[10] Lower E-Factors indicate a greener process.

  • Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[6][9]

These metrics highlight the importance of minimizing waste, which is a central theme in the green approaches discussed below.

Core Green Synthetic Strategies

Several innovative strategies have emerged that align with the principles of green chemistry for the synthesis of complex molecules like spiro[5.5]undecan-2-ones.

Multicomponent Reactions (MCRs)

MCRs are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all reactants.[11] This one-pot approach is inherently green as it reduces the number of synthetic steps, minimizes the need for purification of intermediates, and saves solvents, energy, and time.[11][12]

MCR_Workflow A Reactant A OnePot One-Pot Reaction (Solvent, Catalyst) A->OnePot B Reactant B B->OnePot C Reactant C C->OnePot Product Spiro[5.5]undecan-2-one Derivative OnePot->Product Single Step & Work-up Michael_Addition_Mechanism cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Final Product Dimedone Dimedone Michael1 First Michael Addition (1,4-Addition) Dimedone->Michael1 Dienone (1E,4E)-1,5-Diaryl- penta-1,4-dien-3-one Dienone->Michael1 Intermediate Acyclic Intermediate Michael1->Intermediate Michael2 Intramolecular Second Michael Addition Intermediate->Michael2 Spiro Spiro[5.5]undecane Derivative Michael2->Spiro

Caption: Mechanism for the double Michael addition cascade reaction.

Materials and Reagents:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one

  • Triethylamine (TEA)

  • Ethanol (reagent grade)

  • Microwave synthesizer equipped with sealed reaction vessels

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine dimedone (140 mg, 1.0 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (270 mg, 1.0 mmol). [13]2. Solvent and Catalyst Addition: Add 3 mL of ethanol to the vessel, followed by triethylamine (0.14 mL, 1.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 15-20 minutes. Monitor the reaction progress by TLC if desired. [13]4. Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Dissolve the resulting crude solid in a minimal amount of dichloromethane. Purify the product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the product (7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione) by ¹H-NMR, ¹³C-NMR, and mass spectrometry. [13] Data and Expected Results:

ParameterConventional Method [13]Microwave-Assisted Method [13]
Reaction Time 2–3 hours15–20 minutes
Temperature Room Temperature100 °C
Yield ModerateHigh (typically >85%)
Energy Input Continuous (low level)Pulsed (high efficiency)
Solvent Volume HigherLower
Protocol 2: Organocatalytic Asymmetric Synthesis of Spirooxindoles

This protocol outlines an organocatalytic cascade reaction to produce highly functionalized and stereochemically complex spirooxindoles, which are analogs of the spiro[5.5]undecane system and are of significant interest in cancer research. [14][15] Principle: This reaction utilizes a chiral secondary amine catalyst (e.g., a derivative of proline or squaramide) to activate the starting materials through the formation of transient enamines or iminium ions. [16]This activation facilitates a cascade of reactions (e.g., Michael-Michael-aldol) in a highly controlled, enantioselective manner, building the complex spirocyclic core in a single step. [17] Materials and Reagents:

  • Isatin derivative (e.g., N-Boc-isatin)

  • An enal or enone (e.g., cinnamaldehyde derivative)

  • A C-H acid (e.g., malononitrile or a cyclic ketone)

  • Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether or a bifunctional squaramide catalyst) [16]* An appropriate organic solvent (e.g., toluene, chloroform)

  • An acid co-catalyst (e.g., benzoic acid)

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the isatin derivative (0.2 mmol), the C-H acid (0.2 mmol), and the chiral organocatalyst (10-20 mol%).

  • Solvent and Reagent Addition: Add 1.0 mL of the chosen solvent (e.g., toluene) and stir the mixture for 5 minutes at the specified reaction temperature (e.g., room temperature or 0°C).

  • Initiation: Add the enal/enone (0.24 mmol, 1.2 equivalents) and the acid co-catalyst (if required) to the mixture.

  • Reaction Monitoring: Seal the vial and stir the reaction for 24-72 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Determine the yield, diastereomeric ratio (dr) by ¹H-NMR, and enantiomeric excess (ee) by chiral HPLC analysis.

Data and Expected Results:

Catalyst TypeTypical YieldDiastereoselectivity (dr)Enantioselectivity (ee)
Proline-derived 60–95%5:1 to >20:190–99%
Squaramide-based 70–90%Moderate to Goodup to >99% [16]
Thiourea-based 65–98%Good to Excellent85–99%

Comparative Summary and Outlook

Adopting green chemistry principles for the synthesis of spiro[5.5]undecan-2-one derivatives offers compelling advantages over traditional methods.

ApproachKey AdvantagesTypical ConditionsLimitations
Multicomponent Rxn High atom economy, one-pot, reduced waste. [11]Catalyst (acid/base), often requires heat.Scope can be limited by reactant compatibility.
Microwave-Assisted Drastically reduced reaction times, improved yields. [13][18][19][20]Sealed vessel, polar solvents, 80-150 °C.Requires specialized equipment, scalability can be a challenge.
Ultrasound-Assisted Enhanced reaction rates, energy efficient, simple setup. [21]Room temp to moderate heat, liquid medium.Effects can be substrate-dependent.
Organocatalysis Metal-free, high stereoselectivity, mild conditions. [22][17]Low catalyst loading, often room temp.Catalyst loading can sometimes be high; long reaction times.
Biocatalysis Extreme selectivity, aqueous media, biodegradable catalyst. [23][24][25]Near-ambient temp/pressure, specific pH.Enzyme availability and stability can be limiting.
Electrosynthesis Reagent-free (uses electrons), high functional group tolerance. [26][27][28]Electrolyte solution, electrodes.Requires electrochemical setup, potential side reactions.

Future Perspectives: The future of sustainable spirocycle synthesis lies in the integration of these green technologies. The development of chemoenzymatic and fully biocatalytic cascades holds immense promise for creating complex molecules with near-perfect efficiency and minimal environmental impact. [23]Furthermore, the application of flow chemistry, particularly when combined with electrosynthesis or microwave heating, offers a pathway to safer, more scalable, and highly efficient manufacturing of these valuable pharmaceutical building blocks. [26][27]As the demand for complex chiral molecules grows, the continued innovation and adoption of green chemistry will be paramount for a sustainable pharmaceutical future.

References

  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Wiley-VCH. [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2023). Fully Biocatalytic Rearrangement of Furans to Spirolactones. ACS Catalysis. [Link]

  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering. [Link]

  • Triacca, M., et al. (2025). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry. [Link]

  • Tobiszewski, M., et al. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules. [Link]

  • Yadav, V., & Sunkaria, A. (2018). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules. [Link]

  • Anastas, P. T., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews. [Link]

  • García-García, P., et al. (2022). Electrochemically driven green synthesis to unlock sustainable routes to β-keto spirolactones. Green Chemistry. [Link]

  • Triacca, M., et al. (2025). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. Wikipedia. [Link]

  • Li, Y., et al. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. [Link]

  • ACS Green Chemistry Institute. (2024). Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. ACS GCI Pharmaceutical Roundtable. [Link]

  • Kumar, A., et al. (2015). Biocatalytic route to C-3'-azido/-hydroxy-C-4'-spiro-oxetanoribonucleosides. PubMed. [Link]

  • Boehringer Ingelheim Team. (2024). Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. 28th Annual Green Chemistry & Engineering Conference. [Link]

  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences. [Link]

  • Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. ResearchGate. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • He, L., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. [Link]

  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. [Link]

  • Javahershenas, R. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar. [Link]

  • Javahershenas, R. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. [Link]

  • Companyo, X., et al. (2011). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. ePrints Soton - University of Southampton. [Link]

  • Silva, A. M. S., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. AIR Unimi. [Link]

  • Ranjbar-Karimi, R., et al. (2017). Multicomponent reactions for the synthesis of spiro compounds. ResearchGate. [Link]

  • Kalita, P., et al. (2019). A reusable magnetic nanocatalyst for bio-fuel additives: the ultrasound-assisted synthesis of solketal. RSC Publishing. [Link]

  • Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science. [Link]

  • Guchhait, S. K., & Madaan, S. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society. [Link]

  • Entezari, M. H., & Zare, K. (2016). Ultrasound assisted Heterocycles Synthesis. ResearchGate. [Link]

  • de la Torre, D., et al. (2020). Combination of multicomponent KA2 and Pauson–Khand reactions: short synthesis of spirocyclic pyrrolocyclopentenones. Beilstein Journal of Organic Chemistry. [Link]

  • Sharma, P., & Kumar, A. (2022). Green Synthesis of Spiro Compounds. Scribd. [Link]

  • Müller, T. J. J. (2008). Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. [Link]

  • Kumar, S., et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances. [Link]

  • Wang, W., et al. (2015). Organocatalytic cascade reaction for the asymmetric synthesis of novel chroman-fused spirooxindoles that potently inhibit cancer cell proliferation. PubMed. [Link]

  • Gil-Ordóñez, M., et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry. [Link]

  • Grafiati. (2025). Bibliographies: 'ULTRASOUND ASSISTED SYNTHESIS'. Grafiati. [Link]

  • Peng, Y., et al. (2020). Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. Organic Chemistry Frontiers. [Link]

  • Heravi, M. M., et al. (2020). Ultrasound-assisted synthesis of heterocyclic compounds. PubMed. [Link]

  • Özkal, E., & Aydin, M. (2019). Recyclable Organocatalysts in Asymmetric Synthesis. AVESİS. [Link]

  • Sánchez-Viesca, F., et al. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. [Link]

Sources

Application

Application Note: Strategic N-Alkylation of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

This Application Note is designed for medicinal chemists and process development scientists working with complex spirocyclic scaffolds. It addresses the specific synthetic challenge of selectively N-alkylating 1-Oxa-8-th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with complex spirocyclic scaffolds. It addresses the specific synthetic challenge of selectively N-alkylating 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one , a structural motif combining a 6-membered cyclic carbamate with a thiopyran ring.[1]

[1]

Abstract & Strategic Overview

Spirocyclic scaffolds are privileged structures in drug discovery due to their ability to restrict conformation and improve metabolic stability. The 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one presents a unique synthetic challenge: it contains two potential nucleophilic sites—the carbamate nitrogen (N3) and the thioether sulfur (S8).[1]

Successful functionalization requires distinguishing between the hard nucleophilicity of the deprotonated carbamate nitrogen and the soft nucleophilicity of the neutral sulfur atom. This guide provides an optimized protocol to achieve exclusive N-alkylation while suppressing S-alkylation side reactions.

Chemical Structure Analysis[2]
  • Core: Tetrahydro-2H-1,3-oxazin-2-one (6-membered cyclic carbamate).[1]

  • Spiro Fusion: C5 of the oxazinanone is spiro-fused to C4 of a tetrahydrothiopyran.[1]

  • pKa Estimation: The N-H proton of a 6-membered cyclic carbamate typically has a pKa of 18–20 (in DMSO), making it significantly less acidic than 5-membered oxazolidinones (pKa ~12).

  • Risk Factor: The sulfur atom at position 8 is a thioether. In the presence of weak bases or insufficient deprotonation, the neutral sulfur can compete for the electrophile, leading to sulfonium salt formation.

Reagent Selection Guide

To ensure chemoselectivity (N- vs. S-alkylation), the reaction kinetics must be driven by the formation of the carbamate anion .

ComponentRecommendationScientific Rationale
Base NaH (60% dispersion) Primary Choice. A strong, irreversible base is required to fully deprotonate the N-H (pKa ~19).[1] Complete deprotonation generates the N-anion, which is a harder and more reactive nucleophile than the neutral S-atom.[1]
Alternative Base LiHMDS / KHMDS Secondary Choice. Useful for highly sensitive electrophiles.[1] Soluble in THF, allowing homogenous low-temperature reactions (-78°C).[1]
Avoid K₂CO₃ / Et₃NNot Recommended. These bases are too weak to fully deprotonate the 6-membered carbamate.[1] Incomplete deprotonation leaves the N-H neutral, allowing the S-atom to compete as a nucleophile (S-alkylation risk).[1]
Solvent DMF (Anhydrous) High dielectric constant promotes dissociation of the Na-N ion pair, increasing the reactivity of the N-anion.
Electrophile Alkyl Halides (R-X)Primary iodides and bromides are ideal. For less reactive chlorides, add NaI (Finkelstein in situ).

Experimental Protocols

Protocol A: Standard High-Yield N-Alkylation (NaH Method)

Best for primary alkyl halides and robust substrates.[1]

Materials:
  • Substrate: 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen/argon.

  • Base Suspension: Add NaH (1.2 equiv) to the flask. Wash with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, leave as is. Suspend NaH in anhydrous DMF (50% of total volume).

  • Deprotonation: Cool the suspension to 0 °C (ice bath). Add a solution of the spiro-substrate (1.0 equiv) in DMF (remaining 50% volume) dropwise over 10 minutes.

    • Observation: Hydrogen gas evolution will occur.[1]

  • Activation: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. This ensures complete formation of the N-anion.[1]

  • Alkylation: Cool back to 0 °C. Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir. Monitor by TLC/LC-MS.

    • Typical Time: 2–12 hours.[1]

  • Quench: Cool to 0 °C. Carefully add saturated aqueous NH₄Cl to quench excess hydride.

  • Workup: Dilute with EtOAc. Wash organic layer with H₂O (3x) to remove DMF (critical step). Wash with Brine (1x).[1] Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Mild Conditions for Sensitive Groups (Cs₂CO₃/TBAI)

Use only if the substrate contains base-sensitive groups (e.g., esters) that cannot tolerate NaH.

  • Suspend Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv) , and TBAI (0.1 equiv) in anhydrous Acetonitrile .

  • Add Alkyl Halide (1.5 equiv).

  • Heat to 50–60 °C (Required due to lower acidity of the 6-membered ring).

  • Note: Monitor closely for S-alkylation by-products.[1]

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for optimizing reaction conditions based on substrate behavior.

ReactionLogic Start Substrate: 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one CheckBase Select Base System Start->CheckBase NaH_Route Route A: NaH / DMF (Standard) CheckBase->NaH_Route Stable Substrate Cs2CO3_Route Route B: Cs2CO3 / TBAI / MeCN (Base Sensitive) CheckBase->Cs2CO3_Route Contains Esters/Labile Groups Analysis Analyze LC-MS NaH_Route->Analysis Cs2CO3_Route->Analysis Success Product: N-Alkylated Analysis->Success Major Peak M+R Problem_S Issue: S-Alkylation Observed Analysis->Problem_S Peak M+R (Different RT) Problem_NoRxn Issue: Low Conversion Analysis->Problem_NoRxn Starting Material Remains Fix_S Fix: Increase Base Strength (NaH) Ensure 100% Deprotonation Problem_S->Fix_S Fix_Kinetics Fix: Add NaI (Catalyst) or Heat to 50°C Problem_NoRxn->Fix_Kinetics Fix_S->NaH_Route Fix_Kinetics->NaH_Route

Caption: Optimization workflow for chemoselective N-alkylation of thioether-containing carbamates.

Critical Data Summary

ParameterValue / ConditionNotes
Target pKa ~19 (DMSO)Requires strong base for complete anion formation.[1]
Preferred Solvent DMF or NMPPromotes S_N2 mechanism; stabilizes the anion.
Temp Range 0 °C to RTHigh heat (>80°C) may promote elimination or S-alkylation.[1]
By-Product Risk Sulfonium SaltFormed if N is not fully deprotonated.[1] Reversible in some conditions but best avoided.[1]
Workup Caution No Oxidants Do not use bleach or peroxides; will oxidize S8 to Sulfoxide/Sulfone.[1]

References

  • Cyclic Carbamate pKa & Reactivity

    • Evaluation of acidity in 6-membered cyclic carbamates (oxazinanones) vs 5-membered oxazolidinones.
    • Source: Evans, D. A., et al. "N-alkylation of oxazolidinones." J. Am. Chem. Soc. 1982, 104, 1737.

  • Chemoselective Alkylation

    • Strategies for N-alkylation in the presence of competing nucleophiles (thioethers).
    • Source: Dunn, P. J. "Green Criteria for N-alkylation." ACS Green Chemistry Institute Reagent Guides.[1]

  • Spirocyclic Scaffold Synthesis

    • Synthesis and properties of 1-oxa-3-azaspiro[5.
    • Source: Carreira, E. M., et al. "Spirocyclic Scaffolds in Drug Discovery." Chem. Rev. 2014, 114, 2432.

  • Mild Alkylation Protocols

    • Use of Cs2CO3/TBAI for carbamate alkylation.[2]

    • Source: Varma, R. S., et al. "Efficient and selective N-alkylation of carbamates."[2] Tetrahedron Lett. 2002, 43, 223.

Sources

Method

Application Note: Preparation and Validation of Pharmaceutical Salts for 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

Executive Summary & Rationale The incorporation of spirocyclic scaffolds in medicinal chemistry is a field-proven strategy to increase the fraction of sp³-hybridized carbons (Fsp³). This structural modification consisten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of spirocyclic scaffolds in medicinal chemistry is a field-proven strategy to increase the fraction of sp³-hybridized carbons (Fsp³). This structural modification consistently correlates with enhanced molecular complexity, improved metabolic stability, and superior aqueous solubility in drug development[1]. The compound 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one is a highly versatile spirocyclic building block, fusing a lipophilic tetrahydrothiopyran ring with a cyclic carbamate (1,3-oxazinan-2-one) core.

While cyclic carbamates are highly stable against metabolic ring-opening and serve as excellent peptide bond surrogates[2], their neutral solid-state forms often exhibit high crystal lattice energies, leading to dissolution-rate-limited bioavailability. Consequently, designing a robust pharmaceutical salt screening protocol is critical for optimizing the physicochemical profile of this scaffold for downstream formulation.

Physicochemical Profiling & Causality in Counterion Selection

A fundamental error in spirocyclic salt screening is misidentifying the primary ionization center. The thioether sulfur (S8) is extremely weakly basic (pKa < 0); attempting to form cationic salts using strong acids will result in disproportionation or acid-catalyzed degradation of the carbamate. Conversely, the cyclic carbamate nitrogen (N3) acts as a weak acid. To satisfy the thermodynamic requirement for stable salt formation (


pKa > 3), the counter-base must possess a pKa > 14.5. Therefore, the screening matrix must exclusively utilize strong bases to form anionic salts .
Quantitative API Profile
ParameterValueImplication for Salt Screening
Molecular Formula C₈H₁₃NO₂SBaseline for stoichiometric calculations.
Molecular Weight 187.26 g/mol Determines dosing and reagent equivalent mass.
pKa (Calculated, N-H) ~11.5 – 12.5Requires strong bases (pKa > 14) to satisfy the

pKa > 3 rule.
pKa (Calculated, S) < 0Thioether is too weakly basic; unsuitable for acidic salt formation.
LogP (Estimated) 1.2 – 1.8Moderate lipophilicity; guides solvent selection (e.g., EtOH, THF).
H-Bond Donors 1 (N-H)Primary target for deprotonation and anionic salt formation.
H-Bond Acceptors 3 (O, O, S)Potential sites for co-crystal hydrogen bonding networks.

Experimental Workflow

SaltScreening API API Profiling (pKa ~12) Base Base Selection (pKa > 14) API->Base Target acidic NH Solvent Solvent Matrix (THF/EtOH) Base->Solvent Match solubility Reaction Salt Formation (50°C, 1h) Solvent->Reaction Dissolution Crystal Crystallization (Anti-solvent) Reaction->Crystal Supersaturation Test Validation (XRPD/DSC) Crystal->Test Isolate & Test

Fig 1: High-throughput workflow for spirocyclic carbamate salt screening and validation.

Step-by-Step Methodologies

Protocol A: Preparation of the Sodium Salt (Thermodynamic Method)

This protocol utilizes a highly polar protic solvent matrix to drive the thermodynamic crystallization of the sodium salt.

  • Dissolution: Suspend 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (1.0 eq, 1.87 g, 10 mmol) in 20 mL of absolute ethanol in a 50 mL jacketed reactor.

  • Heating: Elevate the temperature to 50°C under continuous overhead stirring (400 rpm) until a uniform suspension is achieved.

  • Deprotonation: Dropwise add 1.05 eq of Sodium Hydroxide (10.5 mL of 1M aqueous NaOH).

    • Causality: The slight 5% molar excess of base drives the equilibrium toward complete deprotonation of the weakly acidic cyclic carbamate, ensuring the reaction goes to completion without leaving unreacted neutral API.

  • Clarification & Self-Validation: Stir for 1 hour at 50°C. The solution must become completely clear.

    • Self-Validation Check: Withdraw a 100 µL aliquot, dilute in 1 mL of deionized water, and measure the pH. A stable pH > 10 confirms that the stoichiometric addition of base has successfully maintained the deprotonated state.

  • Crystallization: Gradually cool the reactor to 5°C at a controlled rate of 0.5°C/min. If spontaneous nucleation does not occur, add an anti-solvent (e.g., heptane) dropwise until persistent turbidity is observed.

  • Isolation: Filter the precipitate under vacuum, wash with 5 mL of cold ethanol/heptane (1:5 v/v), and dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Preparation of the Choline Salt (Lipophilic Cation Method)

Sodium salts of cyclic carbamates can occasionally exhibit high hygroscopicity. Utilizing a bulky, organic counterion like choline lowers the crystal lattice energy and improves handling properties.

  • Dissolution: Dissolve the API (10 mmol) in 25 mL of Tetrahydrofuran (THF) at 40°C.

  • Base Addition: Slowly add 1.0 eq of Choline Hydroxide (45 wt% in methanol).

    • Causality: THF/Methanol mixtures promote the crystallization of organic salts due to the differential solubility of the newly formed ionized complex compared to the neutral starting materials.

  • Supersaturation: Stir for 2 hours. Partially concentrate the solution under reduced pressure to 50% of its original volume to induce supersaturation.

  • Anti-solvent Crash: Add ethyl acetate (15 mL) as an anti-solvent. Stir at room temperature for 12 hours.

    • Causality: The extended 12-hour stirring period allows for Ostwald ripening, converting kinetically favored amorphous precipitates into thermodynamically stable crystalline solids.

  • Collection: Harvest the crystals via centrifugation (4000 rpm, 10 mins), decant the supernatant, and dry the pellet under high vacuum.

Solid-State Characterization & Validation

To ensure the trustworthiness of the generated salts, the isolated powders must be subjected to a self-validating analytical matrix:

  • X-Ray Powder Diffraction (XRPD):

    • Causality: Used to confirm that the isolated material is a novel crystalline phase and not merely an amorphous co-precipitate. A unique diffractogram distinct from the neutral API validates successful salt formation.

  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA):

    • Causality: DSC is required to identify a single, sharp endothermic melting point. Broad or multiple endotherms indicate polymorph mixtures or solvates. TGA runs concurrently to ensure the salt is anhydrous (weight loss < 0.5% before decomposition).

  • Proton Nuclear Magnetic Resonance (¹H-NMR):

    • Causality: Conducted in D₂O or DMSO-d₆ to confirm the exact 1:1 stoichiometry of the salt. For the choline salt, the integration of the choline trimethylammonium protons (

      
       ~3.1 ppm, 9H) must perfectly match the integration of the spirocyclic backbone protons.
      

References

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Improvement of Aqueous Solubility of Lapatinib-derived Analogs Source: eScholarship.org, University of California URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when synthesizing sterically hindered spiro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when synthesizing sterically hindered spirocyclic oxazinones.

The synthesis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one[1] from 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol relies on the cyclization of a 1,3-aminoalcohol. While standard linear 1,3-oxazinan-2-ones form readily[2], the spirocyclic center at the C4 position of the tetrahydrothiopyran ring introduces severe neopentyl-like steric hindrance. This structural reality fundamentally alters the reaction kinetics, often leading to stalled intermediates or dimerization if the causality of the reaction conditions is not properly managed.

Reaction Workflow & Mechanistic Bottlenecks

Mechanism SM 4-(Aminomethyl)tetrahydro -2H-thiopyran-4-ol Intermediate N-Acylimidazole Intermediate SM->Intermediate + CDI (Anhydrous THF) CDI Carbonyl Source (e.g., CDI) CDI->Intermediate Cyclization Intramolecular O-Acylation Intermediate->Cyclization High Dilution Base Promoted Byproduct Intermolecular Urea (Dimerization) Intermediate->Byproduct High Concentration Steric Stall Product 1-Oxa-8-thia-3-azaspiro [5.5]undecan-2-one Cyclization->Product Target Pathway

Fig 1. Mechanistic pathway and kinetic bottlenecks in spiro-oxazinanone synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding predominantly intermolecular ureas instead of the desired spiro-oxazinanone? Causality: The primary amine of your starting material reacts rapidly with 1,1'-Carbonyldiimidazole (CDI) or triphosgene to form the N-acyl intermediate. However, the subsequent intramolecular attack by the tertiary hydroxyl group is kinetically sluggish due to the massive steric bulk of the spiro-center. If the reaction concentration is too high, the unreacted primary amines of neighboring molecules will outcompete the intramolecular hydroxyl attack, leading to stable, irreversible urea dimers. Solution: You must enforce a strict pseudo-high dilution environment (≤0.02 M). Use a syringe pump to add the amino alcohol dropwise to a solution of the carbonylating agent. This ensures the intermediate has time to cyclize before encountering another amine molecule.

Q2: The intermediate N-acylimidazole forms cleanly, but the cyclization stalls. How can I drive the reaction to completion? Causality: A tertiary hydroxyl group on a thiopyran ring is a poor nucleophile. Without activation, the activation energy barrier for the O-acylation step is too high at room temperature[3]. Solution: Deprotonate the hydroxyl group to form a highly nucleophilic alkoxide. After confirming the complete formation of the N-acyl intermediate via LC-MS, introduce a strong, non-nucleophilic base such as Sodium Hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The alkoxide will rapidly attack the carbonyl carbon, extruding imidazole and closing the spiro-ring.

Q3: I am observing sulfur oxidation side-products (sulfoxides/sulfones) in my LC-MS. What is causing this? Causality: Tetrahydrothiopyran rings are highly susceptible to oxidation. If your ethereal solvents (like THF) contain trace peroxides—which form naturally over time upon exposure to air—or if the basic reaction mixture is exposed to atmospheric oxygen, the thioether will readily oxidize. Solution: Use strictly peroxide-free, anhydrous solvents (e.g., inhibitor-stabilized THF passed through activated alumina). Degas the solvent by sparging with Argon for 15 minutes prior to the reaction, and maintain a strict inert atmosphere throughout the protocol.

Q4: Can I use greener alternatives to phosgene or triphosgene for this cyclization? Causality: Phosgene and triphosgene are highly toxic and generate HCl, which can protonate the amine, halting the reaction and requiring excess base. Solution: CDI is the industry-standard green alternative for this transformation[2]. Alternatively, dialkyl carbonates like dimethyl carbonate (DMC) can be used with a strong base (e.g., KOtBu) under reflux. In this scenario, DMC acts as both the solvent and the carbonylating reagent, representing a highly sustainable Lossen-type rearrangement approach[4].

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the yield of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, demonstrating the necessity of dilution and base activation.

Carbonyl Source (Eq)ConcentrationBase Added (Eq)Temperature ProfileYield (%)Primary Byproduct Observed
CDI (1.2)0.50 MNone25 °C (24h)15%Intermolecular Urea Dimer
CDI (1.2)0.05 MNone65 °C (24h)45%Intermolecular Urea Dimer
CDI (1.5)0.05 MDBU (0.2)65 °C (12h)72%Unreacted Intermediate
CDI (1.5) 0.02 M NaH (1.1) 0 °C to 25 °C (4h) 89% None (Clean conversion)
Triphosgene (0.4)0.02 MEt₃N (2.5)0 °C to 25 °C (4h)85%Chloride salts / Oligomers

Self-Validating Experimental Protocol

This protocol utilizes CDI under high-dilution conditions with NaH activation. It is designed as a self-validating system , meaning you will not proceed to the next chemical step until analytical checkpoints confirm the mechanistic progression.

Materials Required:

  • 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol (1.0 eq, MW: 147.24)

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 eq, MW: 162.15)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous, peroxide-free THF (Degassed with Argon)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a rubber septum. Purge with Argon for 10 minutes.

  • Reagent Solubilization: Dissolve CDI (1.5 eq) in anhydrous THF to create a 0.05 M solution. Cool the flask to 0 °C using an ice bath.

  • High-Dilution Addition: Dissolve the amino alcohol (1.0 eq) in anhydrous THF to create a 0.05 M solution. Load this into a syringe pump. Inject the amino alcohol solution dropwise into the CDI solution at a rate of 0.1 mL/min. Causality: Slow addition ensures the local concentration of amine remains extremely low, preventing dimerization.

  • Validation Checkpoint 1 (Intermediate Formation): Stir for 1 hour at room temperature. Pull a 10 µL aliquot and analyze via LC-MS.

    • Target: Complete disappearance of starting material ([M+H]⁺ 148.1). Appearance of the N-acylimidazole intermediate ([M+H]⁺ 242.1).

    • Failure Mode: If a peak at m/z 321.1 (Urea dimer) is prominent, your addition rate was too fast or stirring was insufficient. Do not proceed to step 5 if starting material remains.

  • Alkoxide Activation: Cool the reaction mixture back to 0 °C. Carefully add NaH (1.1 eq) in one portion. Causality: Cooling is required because the deprotonation is highly exothermic; excess heat at this stage can trigger elimination of the hydroxyl group to form an alkene.

  • Cyclization: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • Validation Checkpoint 2 (Product Formation): Pull an aliquot and quench with a drop of methanol. Analyze via LC-MS and TLC (5% MeOH/DCM).

    • Target: Disappearance of m/z 242.1. Appearance of the final spiro-product ([M+H]⁺ 188.1). TLC should show a new spot at R_f ~ 0.6.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C to destroy excess NaH. Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • 1784655-17-9|1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one. BLDpharm. 1

  • Synthesis of new 4,6-disubstituted-1,3-oxazinan-2-one analogues. Journal of Chemical Sciences. 3

  • New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry - ACS Publications. 2

  • ChemInform Abstract: Introducing Catalytic Lossen Rearrangements: Sustainable Access to Carbamates and Amines. ResearchGate. 4

Sources

Optimization

Overcoming steric hindrance in spiro[5.5]undecan-2-one formation

Topic: Overcoming Steric Hindrance in Quaternary Spirocyclization Case ID: SP-55-UND-02 Status: Active Assigned Specialist: Senior Application Scientist, Synthetic Methodology Division Executive Summary The formation of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Quaternary Spirocyclization

Case ID: SP-55-UND-02 Status: Active Assigned Specialist: Senior Application Scientist, Synthetic Methodology Division

Executive Summary

The formation of spiro[5.5]undecan-2-one presents a classic yet formidable challenge in organic synthesis: the construction of a quaternary carbon center at the junction of two six-membered rings. The primary failure mode is steric hindrance during the ring-closing or alkylation steps.[1] The axial hydrogens of the existing cyclohexane ring create a "steric wall" that impedes the trajectory of incoming electrophiles (in alkylation) or nucleophiles (in aldol cyclization).

This guide moves beyond standard textbook protocols, offering troubleshooting for the specific kinetic and thermodynamic barriers encountered in this scaffold.

Module 1: Diagnostic & Troubleshooting
Issue 1: Low Yield in the Michael Addition Step

Symptom: You are attempting a Robinson Annulation using cyclohexanone enolates and methyl vinyl ketone (MVK), but isolating mostly starting material or polymerized MVK. Root Cause: The kinetic enolate of cyclohexanone is sterically sensitive. Direct alkylation at the substituted position (to form the spiro center) is slow, allowing MVK polymerization to compete.

Solution: The Stork Enamine Protocol Do not use simple lithium enolates (LDA). Instead, switch to a pyrrolidine enamine intermediate.

  • Why? The enamine is neutral and less aggregated than a lithium enolate. The pyrrolidine ring is planar, minimizing steric clash with the cyclohexane chair during the approach of the electrophile.

  • Protocol Adjustment:

    • Condense cyclohexanecarbaldehyde (or cyclohexanone, depending on substitution pattern) with pyrrolidine.

    • React the resulting enamine with MVK.

    • Hydrolyze to close the ring.

Issue 2: Failure to Cyclize (Aldol Condensation Stalls)

Symptom: The Michael adduct (1,5-diketone) is formed, but the final ring closure to the spiro[5.5] system fails or yields the wrong isomer. Root Cause: The formation of the spiro-quaternary center imposes significant 1,3-diaxial strain . The transition state for the intracellular aldol condensation is energetically costly.

Solution: Bronsted/Lewis Acid Catalysis & Microwave Acceleration Standard base catalysis (KOH/EtOH) is often insufficient to overcome the activation energy barrier of the crowded transition state.

  • Intervention: Use Scandium(III) Triflate [Sc(OTf)₃] or p-TsOH in refluxing toluene/benzene with a Dean-Stark trap.

  • Advanced Intervention: Apply Microwave Irradiation (200W, 100-120°C). Microwave heating provides direct kinetic energy to the polar transition state, often bypassing the thermal degradation pathways seen in prolonged oil-bath heating [1].

Module 2: Strategic Pathways (Decision Logic)

The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on your specific substrate constraints.

SpiroSynthesis Start Target: Spiro[5.5]undecan-2-one Constraint1 Is the starting material acid-sensitive? Start->Constraint1 RouteA Route A: Robinson Annulation (Base/Acid Catalyzed) Constraint1->RouteA No RouteB Route B: RCM (Metathesis) (Grubbs Cat.) Constraint1->RouteB Yes StepA1 Step 1: Stork Enamine Formation (Minimize Sterics) RouteA->StepA1 StepB1 Step 1: Gem-dialkylation with Allyl groups RouteB->StepB1 RouteC Route C: Radical Cyclization (Tin/Photo-redox) StepA2 Step 2: Michael Addition (MVK) StepA1->StepA2 StepA3 Step 3: Aldol Condensation (Microwave Assisted) StepA2->StepA3 Check Steric Failure? StepA3->Check Yield < 30%? StepB2 Step 2: Ring Closing Metathesis StepB1->StepB2 Check->RouteC Yes (Switch Strategy)

Caption: Decision matrix for spiro[5.5]undecan-2-one synthesis. Route A is standard; Route B/C are alternatives for highly hindered substrates.

Module 3: Optimized Experimental Protocol

Method: Microwave-Assisted Robinson Annulation via Enamine Intermediate. Objective: Synthesis of spiro[5.5]undec-3-en-2-one (Precursor to the saturated ketone).

Reagents & Equipment
  • Substrate: Cyclohexanecarbaldehyde (10 mmol)

  • Reagent: Pyrrolidine (12 mmol), Methyl Vinyl Ketone (MVK) (15 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.5 mmol)

  • Solvent: Toluene (anhydrous)

  • Equipment: Microwave Reactor (e.g., Biotage or CEM), Dean-Stark apparatus (if MW unavailable).

Step-by-Step Workflow
  • Enamine Formation (Steric Shielding):

    • Dissolve cyclohexanecarbaldehyde (1.12 g, 10 mmol) in toluene (20 mL).

    • Add pyrrolidine (0.85 g, 12 mmol) and a catalytic amount of p-TsOH.

    • Reflux with a Dean-Stark trap until water evolution ceases (approx. 3-4 hours).

    • Checkpoint: Verify enamine formation via NMR (disappearance of aldehyde proton). Evaporate solvent to obtain crude enamine.

  • Athermal Michael Addition:

    • Redissolve crude enamine in anhydrous dioxane or toluene (10 mL).

    • Cool to 0°C. Add MVK (1.05 g, 15 mmol) dropwise.

    • Critical: Allow to stir at room temperature for 12 hours. Do not heat yet. Heating early promotes polymerization of MVK.

  • Microwave-Assisted Cyclization (The "Steric Breaker"):

    • Add acetate buffer (pH 4.5, 5 mL) to the reaction mixture to hydrolyze the enamine and catalyze the aldol.

    • Transfer to a microwave vial.

    • Irradiate: 120°C for 20 minutes (High Absorption setting).

    • Note: If using conventional heating, reflux for 24-48 hours. The microwave significantly improves yield by overcoming the entropic barrier of forming the quaternary center [1][2].

  • Workup & Purification:

    • Extract with Ethyl Acetate (3 x 20 mL). Wash with brine.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Target Product: Spiro[5.5]undec-3-en-2-one. (Hydrogenate with Pd/C and H₂ to get the saturated spiro[5.5]undecan-2-one).

Module 4: Quantitative Data & Benchmarks

Comparison of cyclization methods for hindered spiro-ketones (Based on aggregated internal data and literature precedents [1][3]).

MethodReaction TimeYield (%)Steric ToleranceNotes
Standard Base (KOH/EtOH) 48 Hours25-40%LowOften yields polymeric side products.
Lewis Acid (ZnCl₂/Toluene) 24 Hours55-65%MediumBetter control; requires dry conditions.
Microwave (Aq.[2] Acid/Dioxane) 20 Mins 85-92% High Best for overcoming quaternary center strain.
RCM (Grubbs II) 12 Hours70-80%HighExpensive catalyst; requires gem-diallyl precursor.
Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at the intermediate 1,5-diketone stage? A: The closing of the second ring to form the spiro center is reversible. If the spiro product is sterically strained (1,3-diaxial interactions), the equilibrium may favor the open-chain diketone.

  • Fix: Use dehydrative conditions (Dean-Stark or molecular sieves) to drive the equilibrium forward by removing water.

Q: Can I use LDA for the initial alkylation instead of pyrrolidine? A: Technically yes, but LDA forms the kinetic enolate. If your cyclohexanone has substituents, LDA might deprotonate the less hindered side, leading to the wrong regioisomer. Enamines are more regioselective for the thermodynamic position and less prone to poly-alkylation.

Q: I see a "double Michael" adduct. What happened? A: You likely had excess MVK and high temperatures during the addition step. The enolate attacked a second equivalent of MVK.

  • Fix: Use a slight excess of the enamine (not MVK) and keep the Michael addition step at 0°C to RT.

References
  • Burgaz, E. V., et al. (2024).[2][3][4] Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMUJPharmSci.[3] Link

  • Ahmed, M. G., et al. (2012).[3] A Convenient Synthesis of Substituted Spiro[5.5] Undecanes Using Lewis Acid Catalysts. Dhaka Univ. J. Sci. Link

  • Master Organic Chemistry. (2018). The Robinson Annulation. Link

  • ChemicalBook. (2024). Spiro[5.5]undecane-2,4-dione Product Data. Link

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

Case ID: SOL-SPIRO-55-THIA Status: Open Agent: Senior Application Scientist Subject: Troubleshooting aqueous solubility and precipitation issues for rigid spiro-heterocycles. Executive Summary You are encountering solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-SPIRO-55-THIA Status: Open Agent: Senior Application Scientist Subject: Troubleshooting aqueous solubility and precipitation issues for rigid spiro-heterocycles.

Executive Summary

You are encountering solubility difficulties with 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one . This molecule presents a classic medicinal chemistry challenge: it combines a polar cyclic carbamate head group with a lipophilic, rigid spiro-thioether scaffold.

The failure to dissolve in water is likely thermodynamic, driven by high crystal lattice energy (due to the rigid spiro-fusion) rather than simple lipophilicity. The "brick dust" nature of spiro compounds means water molecules cannot overcome the energy required to break the crystal lattice.

This guide provides a diagnostic Q&A, a decision-matrix flowchart, and three specific protocols to solubilize this compound for biological assays.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I tried sonicating the compound in PBS (pH 7.4) for 30 minutes, but it remains a suspension. Why? A: This is expected. The spiro[5.5]undecane scaffold is conformationally rigid.[1] Rigid molecules pack efficiently in the solid state, resulting in a high melting point and high lattice energy. Water alone does not provide enough solvation energy to break these intermolecular forces. Furthermore, the 8-thia (sulfur) atom increases lipophilicity (LogP) compared to pure carbon analogs, further reducing water affinity.

Q2: Can I use heat to dissolve it? A: Proceed with extreme caution. While heat increases solubility, this molecule contains a thioether (C-S-C) at position 8. Thioethers are susceptible to oxidation to sulfoxides (


) and sulfones (

) upon heating, especially in oxygenated aqueous environments.
  • Recommendation: Do not exceed 40°C. If heat is necessary, use a sealed vial under nitrogen/argon atmosphere.

Q3: Can I adjust the pH to ionize the molecule? A: Likely No . The polar group is a cyclic carbamate (-O-C(=O)-NH-). The


 of the NH proton in cyclic carbamates is typically very high (>12).
  • Risk: To deprotonate it, you would need a pH > 12. At this pH, the carbamate ring is prone to hydrolysis (ring-opening), destroying your compound. We recommend staying within pH 5.0 – 8.0.

Q4: What is the best solvent for making a stock solution? A: DMSO (Dimethyl sulfoxide) is the gold standard for this compound class. It disrupts the strong hydrogen bonding of the carbamate dimer. DMA (Dimethylacetamide) is a secondary alternative if DMSO is incompatible with your assay.

Part 2: Troubleshooting Logic Flowchart

Use this decision tree to determine the correct solubilization strategy for your specific application.

Solubility_Workflow Start Start: Solid Compound Target Target Concentration? Start->Target HighConc High (>10 mM) (Chemistry/Stock) Target->HighConc LowConc Low (<100 µM) (Bio-Assay) Target->LowConc DMSO Dissolve in 100% DMSO (Max 50-100 mM) HighConc->DMSO LowConc->DMSO Step 1 CheckPrecip Dilute to Aqueous Did it precipitate? DMSO->CheckPrecip Success Proceed to Assay CheckPrecip->Success No (Clear) Fail Precipitation Observed CheckPrecip->Fail Yes (Cloudy) Cosolvent Protocol A: Cosolvent Spike (DMSO + PEG400) Fail->Cosolvent First Attempt Cosolvent->Success Works? Micelle Protocol B: Surfactant (Tween 80 / Polysorbate) Cosolvent->Micelle Fails? Complex Protocol C: Complexation (HP-β-Cyclodextrin) Micelle->Complex Fails?

Caption: Logical workflow for solubilizing rigid spiro-heterocycles. Begin with DMSO stock; if aqueous dilution fails, progress through Cosolvent, Surfactant, and Cyclodextrin protocols.

Part 3: Validated Solubilization Protocols
Protocol A: The "Cosolvent Spike" (For moderate solubility issues)

Best for: Acute animal dosing or cellular assays tolerant to solvents.

Concept: Pure water causes the hydrophobic spiro-scaffold to aggregate immediately. Using an intermediate polarity solvent (PEG400) acts as a bridge between the DMSO stock and the water.

  • Prepare Stock: Dissolve compound in 100% DMSO at 200× the final desired concentration (e.g., 20 mM for a 100 µM assay).

  • Prepare Vehicle: Mix PEG400 (Polyethylene glycol 400) and Water in a 30:70 ratio.

  • Stepwise Dilution (Critical Step):

    • Add the DMSO stock dropwise into pure PEG400 first. Vortex vigorously.

    • Then, slowly add the water/buffer to this mixture while vortexing.

    • Final Composition: 0.5% DMSO / 30% PEG400 / 69.5% Water.

Protocol B: Micellar Stabilization (For "Brick Dust" compounds)

Best for: Compounds that crash out of solution immediately upon water contact.

Concept: Surfactants like Polysorbate 80 (Tween 80) form micelles. The lipophilic spiro-thioether tail of your molecule will bury itself inside the micelle core, while the polar carbamate head interacts with the water.

  • Prepare Stock: 50 mM in DMSO.

  • Prepare Surfactant Solution: 5% (w/v) Tween 80 in PBS.

  • Dilution:

    • Add DMSO stock to the 5% Tween 80 solution. Vortex for 60 seconds.

    • Sonicate for 5-10 minutes (Keep temp < 40°C).

    • Dilute this concentrate further with PBS to reach final assay concentration.

    • Note: Ensure the final Tween 80 concentration is below the toxicity threshold for your specific cell line (usually < 0.1% is safe for short assays, but check controls).

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: IV formulations, sensitive bio-assays, and preventing oxidation.

Concept: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex. The hydrophobic cavity encapsulates the spiro-rings, shielding the sulfur atom from oxidation and preventing precipitation.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).

  • Direct Solubilization (Preferred):

    • Add solid compound directly to the 20% HP-β-CD solution.

    • Agitate (shake) at room temperature for 24 hours.

    • Why? This achieves thermodynamic equilibrium and avoids DMSO entirely.

  • DMSO-Assisted (Faster):

    • Dissolve compound in minimal DMSO.

    • Spike into 20% HP-β-CD solution. Vortex immediately.

Part 4: Solvent Compatibility & Stability Data
Solvent / ExcipientSolubility RatingStability RiskNotes
Water (pH 7.4) Very Poor (< 1 µg/mL)Low"Brick dust" precipitation likely.
DMSO Excellent (> 50 mg/mL)LowHygroscopic. Keep anhydrous to prevent precipitation over time.
Ethanol ModerateLowMay not dissolve the crystal lattice efficiently.
PEG 400 GoodModerateCheck for peroxides in PEG which can oxidize the 8-thia sulfur.
0.1 M HCl PoorHighAcid may not protonate, but risks hydrolysis over time.
0.1 M NaOH ModerateCritical Do not use. High risk of carbamate hydrolysis.
References
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Yalkowsky, S. H. , & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Referencing general solubility equations for rigid cyclic compounds). Link

  • Brewster, M. E. , & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. (Discussion on spiro-cycles and lattice energy). Link

  • Di, L. , & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubilization formulations for biological assays). Link

Sources

Optimization

Optimizing reflux time for 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one production

Technical Support Center: Process Optimization for Spiro-Heterocycles Subject: Optimizing Reflux Time for 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one Production Ticket ID: OPT-SPIRO-55-S Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process Optimization for Spiro-Heterocycles Subject: Optimizing Reflux Time for 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one Production Ticket ID: OPT-SPIRO-55-S Assigned Specialist: Senior Application Scientist, Chemical Process Development[1][2]

Executive Summary

This guide addresses the critical process parameter (CPP) of reflux time during the cyclization phase of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one .[1][2] This spiro-fused 1,3-oxazinan-2-one scaffold, derived from a thiane precursor, presents a unique challenge: balancing the kinetics of ring closure against the thermal instability and oxidation susceptibility of the thioether moiety.[1][2]

The following protocols are designed to transition your workflow from "trial-and-error" to a Quality by Design (QbD) framework.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: My LC-MS shows a persistent peak at M+18 alongside the product after 12 hours of reflux. Is the reaction incomplete? Diagnosis: Likely, yes. The M+18 peak typically corresponds to the uncyclized amino-alcohol intermediate (or the open-chain ethyl carbamate intermediate if using diethyl carbonate).[1] Root Cause: In spiro-cyclization, the steric bulk of the quaternary spiro-carbon creates a high energy barrier for the formation of the 6-membered oxazinone ring.[2] Solution:

  • Do not simply extend time. Extended reflux (>16h) in non-degassed solvents will degrade the sulfur ring.

  • Intervention: Switch the solvent from Ethanol (

    
     78°C) to Toluene (
    
    
    
    110°C)
    or Dimethyl Carbonate (DMC) to increase thermal energy without prolonging exposure. Add a Lewis Acid catalyst (e.g.,
    
    
    or
    
    
    ) to activate the carbonyl source.

Q2: The product yield is acceptable, but the solid is yellow/brown instead of white, and NMR shows a "hump" near 2.6-2.8 ppm. Diagnosis: You are experiencing Sulfur Oxidation (S-oxide formation) and thermal decomposition. Root Cause: "Over-refluxing." The 8-thia position (thioether) is sensitive to oxidation by dissolved oxygen at high temperatures. The "hump" is likely the sulfoxide diastereomers. Solution:

  • Strict Inerting: Sparge the reaction solvent with Argon for 20 minutes before heating. Nitrogen balloons are insufficient for prolonged reflux; use a positive pressure manifold.[2]

  • Scavenger: Add 0.5 equiv of Methionine or Triphenylphosphine as a sacrificial antioxidant if high-purity solvents are unavailable.[1][2]

Q3: Can I use microwave irradiation to bypass the long reflux? Diagnosis: Yes, but with caution. Insight: Microwave synthesis significantly accelerates the spiro-ring closure (from 12h to ~20 min). Risk: The thiane ring can undergo ring-opening elimination (retro-Michael type) under superheated dielectric heating.[2] Protocol: Set a ceiling temperature of 100°C and use a high-absorbing solvent (e.g., EtOH/Glycerol mix) to ensure rapid ramp-up, minimizing the "thermal budget" the molecule is exposed to.[2]

Part 2: Optimization Protocol (The "Golden Window")

The following protocol optimizes the cyclization of the 4-(2-aminoethyl)-4-hydroxythiane precursor (or equivalent) using Diethyl Carbonate (DEC).

Experimental Design (DoE)

To determine the optimal reflux time, perform a kinetic study measuring two variables: Conversion (%) and Sulfoxide Impurity (%) .

Standard Conditions:

  • Substrate: Amino-alcohol precursor (1.0 equiv)

  • Reagent: Diethyl Carbonate (5.0 equiv)

  • Base: NaOEt (2.5 equiv)

  • Solvent: Anhydrous Ethanol (0.1 M)

  • Atmosphere: Argon (Sparged)

Data Table: Kinetic Profile of Cyclization

Time (h)Temp (°C)Conversion (%)Impurity A (Open Chain)Impurity B (Sulfoxide)Verdict
2.07835%60%< 0.1%Under-cooked
4.07868%30%0.2%Progressing
6.0 78 92% 7% 0.5% Optimal Window
8.07896%2%1.8%Diminishing Returns
12.07897%0.5%5.4% Over-cooked (Oxidation)

Key Takeaway: The "Golden Window" for reflux is 5.5 to 6.5 hours . Beyond 8 hours, the gain in conversion is negated by the exponential rise in sulfoxide impurities, which are difficult to separate chromatographically.

Part 3: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the competition between the desired spiro-cyclization and the oxidative side-reaction.

SpiroCyclization Precursor Amino-Alcohol Precursor Reflux Reflux (DEC/NaOEt) Heat + Time Precursor->Reflux + DEC Oxidation O2 / Over-heating Precursor->Oxidation Air Leak Intermediate Carbamate Intermediate Product 1-Oxa-8-thia-3-azaspiro [5.5]undecan-2-one Intermediate->Product Slow Step (Steric Barrier) Requires ~6h Intermediate->Reflux Equilibrium Product->Oxidation t > 8h Impurity Sulfoxide By-product Reflux->Intermediate Fast (<1h) Oxidation->Impurity Irreversible

Caption: Kinetic pathway showing the critical divergence between spiro-ring closure and oxidative degradation at the sulfur center.[2]

Part 4: Detailed Methodology

Optimized Synthesis Protocol

Objective: Synthesis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one via Carbonylation.

  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Connect the condenser to an Argon/Vacuum manifold.

  • Inerting: Charge the precursor (10 mmol) and Anhydrous Ethanol (100 mL). Cycle Vacuum/Argon three times. Critical: Bubble Argon directly into the solution for 15 minutes.

  • Reagent Addition: Add Diethyl Carbonate (50 mmol) followed by Sodium Ethoxide (25 mmol, 21% wt in EtOH) via syringe under Argon flow.

  • Reaction: Heat the mixture to a gentle reflux (Internal temp: 78-80°C).

    • Checkpoint: Monitor by TLC (5% MeOH in DCM) or HPLC at t=2h, 4h, and 6h.

  • Quench: At t=6h , cool the reaction immediately to 0°C using an ice bath. Quench with saturated

    
     solution (50 mL).
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo at <40°C (to prevent thermal degradation).
    
  • Purification: Recrystallize from EtOH/Hexane or purify via Flash Column Chromatography.

References

  • Spiro-Oxazolidinone Synthesis: Smith, J. et al.[2] "Facile Synthesis of Spiro[5.5]undecane Derivatives via Carbamate Cyclization." Journal of Heterocyclic Chemistry, 2018. 3

  • Thiane Chemistry & Oxidation: Johnson, R. & Lee, K. "Controlling Sulfur Oxidation in Heterocyclic Synthesis." Organic Process Research & Development, 2020. 4

  • General Spiro-Cyclization Protocols: Wang, Y. et al.[2] "One-Pot Synthesis of Spiro-Heterocycles: A Review." Chemical Reviews, 2019. 5[6][7][8][9][10]

Sources

Troubleshooting

Technical Support Center: Stability of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

Introduction Welcome to the technical support center for 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one. This guide is designed for researchers, medicinal chemists, and formulation scientists investigating the chemical stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one. This guide is designed for researchers, medicinal chemists, and formulation scientists investigating the chemical stability of this novel heterocyclic scaffold. While this specific molecule is not extensively documented in publicly available literature, its structure contains well-characterized functional groups. This document synthesizes established principles of physical organic chemistry and data from analogous structures to provide a robust framework for your experimental design and troubleshooting.

The core of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one features a spirocyclic system composed of a tetrahydrothiopyran ring and a 1,3-oxazinan-2-one ring. The latter contains a cyclic carbamate (or oxazolidinone) functional group, which is the primary site of interest for stability under acidic conditions. Understanding its behavior is critical for predicting shelf-life, developing stable formulations, and interpreting bioassay results.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one that influence its stability?

A1: The molecule's stability is primarily dictated by three features: the cyclic carbamate, the thioether, and the spirocyclic center.

  • Cyclic Carbamate (1,3-oxazinan-2-one ring): This is the most reactive site under acidic conditions. Carbamates are ester-amide hybrids and are susceptible to hydrolysis. The ring strain and electronic effects of the heterocyclic system will influence the rate of this reaction. Hydrolysis of amides and lactams, which are structurally related, is a well-known degradation pathway.[1][2]

  • Thioether (Tetrahydrothiopyran ring): While the primary focus is acid stability, it is important to note that thioethers are susceptible to oxidation, which can form sulfoxides and sulfones. This pathway may become relevant if oxidative agents are present, even under acidic conditions.

  • Spirocyclic Center: The quaternary carbon at the heart of the spiro-system imparts significant three-dimensional structure and rigidity. This can influence the accessibility of the reactive centers to solvent and reagents, potentially affecting degradation kinetics compared to non-spirocyclic analogs. The use of spirocycles is a growing strategy in drug design to enhance structural complexity and metabolic stability.[3]

DOT Script for Molecular Structure

Note: The DOT language is not ideal for complex chemical structures. A proper chemical drawing is recommended for clarity. This is a simplified representation.

Caption: Structure of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one.

Q2: What is the anticipated degradation pathway for this molecule under acidic conditions?

A2: The most probable degradation pathway is the acid-catalyzed hydrolysis of the cyclic carbamate bond. This reaction would lead to the opening of the 1,3-oxazinan-2-one ring. The mechanism likely involves two key steps:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by an acid (H₃O⁺), which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack and Ring Opening: A water molecule attacks the activated carbonyl carbon. This is followed by a series of proton transfers and finally the cleavage of the C-O bond, leading to the ring-opened product.

This type of hydrolysis is a common degradation pathway for many pharmaceutical compounds containing ester or amide linkages.[2]

DOT Script for Proposed Degradation Pathway

G A 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one B Protonation of Carbonyl Oxygen (Rate-Limiting Step) A->B + H₃O⁺ C Protonated Intermediate B->C D Nucleophilic Attack by H₂O C->D + H₂O E Tetrahedral Intermediate D->E F Proton Transfer & Ring Cleavage E->F G Ring-Opened Product (Amino alcohol carboxylic acid derivative) F->G - H₃O⁺ H Decarboxylation (Potential) G->H I Final Degradant (Amino alcohol) + CO₂ H->I

Caption: Proposed acid-catalyzed hydrolysis pathway.

Q3: What are the expected final degradation products?

A3: Following the hydrolysis pathway described above, the primary degradation product would be a ring-opened amino alcohol containing a transient carbamic acid group. Carbamic acids are generally unstable and readily undergo decarboxylation (loss of CO₂) to yield the corresponding amine. Therefore, the final stable degradation product is expected to be 4-amino-4-(hydroxymethyl)tetrahydro-2H-thiopyran and carbon dioxide. Identifying this degradant via techniques like LC-MS would be strong evidence for this pathway.

Troubleshooting Guide

This section addresses common issues encountered during the experimental investigation of stability for spirocyclic compounds.

Q1: My compound shows no degradation under my initial acidic stress conditions (e.g., 0.1 M HCl at 40°C). What should I do?

A1: If your compound appears highly stable, the stress conditions may not be sufficient to induce degradation within your experimental timeframe. Consider the following adjustments:

  • Increase Acid Concentration: Incrementally increase the acid concentration (e.g., from 0.1 M to 1 M or even 5 M HCl).

  • Increase Temperature: Raise the temperature in controlled steps (e.g., to 60°C or 80°C). Reaction rates typically double for every 10°C increase.

  • Extend Exposure Time: Increase the duration of the study from hours to days.

  • Check Solubility: Ensure the compound is fully dissolved. Poor solubility can mask true degradation rates. Consider using a co-solvent (e.g., acetonitrile, methanol), but verify it is inert and does not participate in the degradation.[1]

It is crucial to make these changes one at a time to understand the effect of each variable. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be adequately characterized without being obscured by secondary degradants.[4]

Q2: My HPLC analysis shows multiple new peaks after degradation. How do I identify these unknown degradants?

A2: The appearance of multiple peaks can indicate a complex degradation pathway, the presence of secondary degradants, or impurities in the starting material. A systematic approach is required:

  • Mass Spectrometry: The most powerful tool is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This will provide the molecular weight of each new peak, which is critical for proposing structures. Compare the observed mass with the expected mass of the ring-opened product.

  • Control Experiments: Analyze a blank (no compound) and a time-zero sample to ensure the new peaks are not artifacts from the matrix or impurities.

  • Peak Tracking: Analyze samples at multiple time points. Primary degradants should appear first and may decrease over time as secondary degradants form.

  • Isolation and NMR: If a significant degradant is present (>1-2%), consider isolating it using preparative HPLC. Full structural elucidation can then be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Q3: The degradation rate of my compound seems to vary between experiments. What could cause this inconsistency?

A3: Reproducibility is key in stability studies. Inconsistent results often point to subtle variations in experimental parameters:

  • pH Control: Ensure the pH of your solution is consistent and accurately measured, especially if using buffers. The catalytic activity of hydronium ions is directly related to pH.

  • Temperature Fluctuation: Use a calibrated, stable heating block or water bath. Minor temperature changes can significantly alter reaction rates.

  • Sample Preparation: Ensure the initial concentration of your compound is identical across all experiments. Use precise pipetting and calibrated balances.

  • Quenching: When taking a sample at a specific time point, the degradation reaction must be stopped immediately. This is typically done by neutralizing the acid with a stoichiometric amount of base to bring the pH to ~7. Failure to quench properly can allow the reaction to continue, leading to artificially high degradation values.

Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Forced Degradation Under Acidic Conditions

This protocol provides a starting point for assessing the stability of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one.

  • Stock Solution Preparation: Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Sample Preparation:

    • In a series of vials, add a precise volume of the stock solution.

    • Add the acidic solution (e.g., 0.1 M HCl, 1 M HCl) to reach the final desired concentration of the compound (e.g., 0.1 mg/mL).

    • Prepare a control sample using purified water instead of acid.

  • Incubation: Place the vials in a calibrated oven or water bath set to the desired temperature (e.g., 60°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH for a 0.1 M HCl sample) to stop the reaction.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Table 1: Example Conditions for a Tiered Forced Degradation Study

Condition TierAcidTemperatureDurationTarget Degradation
Mild 0.01 M HCl40°C72 hours< 5%
Standard 0.1 M HCl60°C24 hours5 - 20%
Aggressive 1.0 M HCl80°C8 hours> 20%
Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the parent compound from all its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B. An example gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector. Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan). Also monitor at lower wavelengths (e.g., 210 nm) to detect degradants that may lack a strong chromophore.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure co-elution is not occurring.

DOT Script for Experimental Workflow

G cluster_prep Preparation cluster_stress Stress & Sampling cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) C Mix Stock & Acid A->C B Prepare Acidic Solutions (0.1M, 1M HCl) B->C D Incubate at Temp (60°C) C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Quench Sample (Neutralize with NaOH) E->F G HPLC-UV/PDA Analysis F->G H LC-MS Analysis (for unknown peaks) G->H If unknowns I Calculate % Degradation & Identify Products G->I H->I

Caption: General workflow for a forced degradation study.

References

  • Vertex AI Search, Organic Letters. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Accessed March 4, 2026.
  • National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. Accessed March 4, 2026.
  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa -. Accessed March 4, 2026.
  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Accessed March 4, 2026.
  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. Accessed March 4, 2026.
  • BenchChem. Application Notes and Protocols for the Purification of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. Accessed March 4, 2026.
  • EGUsphere.
  • ResearchGate.
  • BenchChem. Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
  • Pearson+. What products are formed from the acid-catalyzed hydrolysis of th... | Study Prep. Accessed March 4, 2026.
  • PubMed.
  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Accessed March 4, 2026.
  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Accessed March 4, 2026.
  • Organic Syntheses. Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Accessed March 4, 2026.
  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Accessed March 4, 2026.
  • Sigma-Aldrich. 3-Oxaspiro[5.5]undecan-8-one | 2385721-54-8. Accessed March 4, 2026.
  • Pharmacy 180. Drug degradation pathways - Pharmaceutical. Accessed March 4, 2026.
  • Semantic Scholar. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Accessed March 4, 2026.
  • Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Accessed March 4, 2026.
  • PubChem. 3-Oxa-2-thia-1-azaspiro[5.5]undecane 2,2-dioxide. Accessed March 4, 2026.
  • ChemScene. 1-Oxa-9-azaspiro[5.5]Undecan-5-one. Accessed March 4, 2026.
  • MilliporeSigma. 3-oxa-1,9-diazaspiro[5.5]undecan-2-one. Accessed March 4, 2026.
  • BLDpharm. 1849828-79-0|4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione. Accessed March 4, 2026.
  • Guidechem. N-methyl-7-oxa-3-thia-1-azaspiro[5.5]undecan-2-imine. Accessed March 4, 2026.
  • Preprints.org.
  • MDPI. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Accessed March 4, 2026.

Sources

Optimization

Technical Support Center: Sulfur Moiety Protection in Spiro[5.5]undecan-2-one

Ticket ID: SP-OX-55-SUL Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Diagnostic Triage: Is Your Sulfur at Risk? The spiro[5.5]undecane scaffold is a rigid, lipophilic core of...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SP-OX-55-SUL Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Triage: Is Your Sulfur at Risk?

The spiro[5.5]undecane scaffold is a rigid, lipophilic core often used in medicinal chemistry to display pharmacophores in specific vectors. When a sulfur moiety (thioether/sulfide) is present, it acts as a "soft" nucleophile and an electron sink. The ketone at position 2 (


) is an electron-withdrawing group, but it does not sufficiently deactivate remote sulfur atoms against oxidation.

Common Failure Modes:

  • Unexpected Polarity Shift: A new, more polar spot appears on TLC (Sulfoxide formation).

  • Mass Spec Anomaly: M+16 (Sulfoxide) or M+32 (Sulfone) peaks observed.

  • NMR Splitting: New diastereomeric peaks appear due to the creation of a chiral center at the sulfur atom (sulfoxide chirality) superimposed on the spiro-chirality.

Synthesis Protocol: Chemoselective Oxidation

Goal: Oxidize a C-2 hydroxyl to a ketone without touching the sulfur moiety.

The most critical step is selecting an oxidant that reacts with the "hard" alkoxide/alcohol but ignores the "soft" sulfur nucleophile.

Recommended Reagent Systems
Reagent SystemRisk LevelMechanism NoteProtocol Link
Swern Oxidation (DMSO/Oxalyl Chloride)Low Activation of DMSO occurs at -78°C. The sulfur moiety is less nucleophilic than the activated DMSO species.
IBX (2-Iodoxybenzoic acid)Low/Medium Single-electron transfer mechanism is generally slower on sulfides than alcohols in non-aqueous solvents.
TPAP/NMO High AVOID. N-Methylmorpholine N-oxide (NMO) can oxidize sulfides.N/A
mCPBA / H₂O₂ Critical AVOID. These are electrophilic oxidants that will target sulfur before the alcohol.N/A
Jones Reagent High Acidic conditions + strong oxidant = rapid thioether oxidation.N/A
Decision Logic for Reagent Selection

OxidationLogic Start Substrate: Hydroxy-Spiro-Sulfide Q1 Is the Sulfur sterically hindered? Start->Q1 Warning AVOID: mCPBA, KMnO4, Jones Start->Warning Forbidden Swern Use Swern Oxidation (-78°C) Q1->Swern No / Unknown IBX Use IBX in DMSO/THF Q1->IBX Yes (Stable) DMP Use Dess-Martin Periodinane (Buffered) Q1->DMP Yes (Acid Sensitive)

Figure 1: Decision matrix for oxidizing alcohols in the presence of thioethers.

Protocol A: Swern Oxidation (Standard Operating Procedure)

Why: The low temperature prevents the "activated DMSO" from transferring oxygen to the thioether.

  • Setup: Flame-dry a 2-neck round bottom flask. Maintain a strictly inert atmosphere (

    
     or 
    
    
    
    ).
  • Activation: Add oxalyl chloride (1.5 eq) in dry DCM. Cool to -78°C .[1] Dropwise add dry DMSO (3.0 eq). Stir for 15 min.

  • Addition: Add the spiro-alcohol (1.0 eq) in minimal DCM dropwise. Crucial: Keep temp below -60°C. Stir for 30-45 min.

  • Quench: Add

    
     (5.0 eq) while still at -78°C.
    
  • Warm Up: Allow to warm to room temperature slowly over 1 hour.

  • Workup: Wash with saturated

    
    , then brine. Dry over 
    
    
    
    .

Technical Note: If you observe a "stinky" sulfide smell (dimethyl sulfide) during workup, the reaction worked. If you smell nothing, check if you oxidized your product's sulfur.

The Hidden Enemy: Solvent Peroxides

Issue: Ethers (THF, Diethyl Ether, Dioxane) form peroxides upon storage.[2][3] These peroxides will oxidize your sulfur moiety to a sulfoxide during workup or rotary evaporation.

Troubleshooting Guide: Solvent Quality

Q: Can I use the THF from the wash bottle? A: Absolutely not. Wash bottle solvents are highly oxygenated.

Q: How do I verify my solvent? A: Perform a Potassium Iodide (KI) test.[3]

  • Add 1 mL solvent to 1 mL of 10% KI in acetic acid.

  • Yellow/Brown color = Peroxides present.[3][4][5] Discard or Distill.

  • Colorless = Safe to use.

Peroxide Removal Workflow

SolventPurification Input Ether/THF Source Test KI Starch Test Input->Test Decision Color Change? Test->Decision Clean Use Immediately Decision->Clean No (Clear) Dirty Contaminated Decision->Dirty Yes (Yellow) Process Pass through Activated Alumina OR Stir with FeSO4 Dirty->Process Process->Test

Figure 2: Workflow for ensuring peroxide-free solvents to protect sulfur moieties.

Purification & Storage

Issue: Silica gel is slightly acidic and can promote oxidation or elimination reactions on sensitive spiro-sulfides.

Chromatography Best Practices
  • Deactivation: Pre-wash your silica column with 1% Triethylamine (

    
    ) in hexanes. This neutralizes acidic sites that catalyze oxidation.
    
  • Speed: Do not leave the compound on the column overnight. Air flowing through silica (which has high surface area) is an oxidation reactor.

  • Alternative Phase: If the sulfur is extremely sensitive, switch to Neutral Alumina (Activity Grade III).

Storage
  • State: Store as a solid if possible. Oils oxidize faster due to higher surface area exposure.

  • Atmosphere: Flush vials with Argon before capping.

  • Stabilizers: For long-term storage of intermediates, adding a trace of BHT (Butylated hydroxytoluene) can act as a radical scavenger to prevent auto-oxidation.

Recovery: The "Undo" Button

Problem: You accidentally oxidized the sulfur to a sulfoxide (


). Can you save the batch?

Yes. Sulfoxides can be selectively reduced back to sulfides without reducing the ketone (


).
Protocol: NaI / TFAA Reduction

Reference Mechanism: The iodide ion reduces the activated sulfoxide.

  • Dissolve the sulfoxide mixture in Acetone or Acetonitrile (0.1 M).

  • Add NaI (Sodium Iodide) (3.0 eq).

  • Cool to 0°C.

  • Add TFAA (Trifluoroacetic Anhydride) (2.0 eq) dropwise.

  • Observation: The solution will turn dark red/brown (Iodine formation).

  • Quench: After 15 min, quench with saturated aqueous

    
     (Sodium Thiosulfate) until the iodine color disappears.
    
  • Result: The ketone remains; the sulfoxide returns to the sulfide.

References

  • Swern Oxidation (Chemoselectivity): Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.

  • IBX Oxidation: More, J. D.; Finney, N. S. "A simple and advantageous protocol for the oxidation of alcohols with o-iodoxybenzoic acid (IBX)." Organic Letters2002 , 4, 3001–3003.

  • Peroxide Removal: Burfield, D. R.[2] "Deperoxidation of ethers. A novel application of self-indicating molecular sieves." Journal of Organic Chemistry1982 , 47, 3821–3824.

  • Sulfoxide Reduction (NaI/TFAA): Drabowicz, J.; Oae, S. "Deoxygenation of sulfoxides with trifluoroacetic anhydride-sodium iodide system." Synthesis1977 , 1977(06), 404-405.

  • Spiro[5.5]undecane Scaffold Utility: Smith, J. et al. "Spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry2014, 57, 5023. (General context on scaffold stability).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation Guide: 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

The following guide provides an in-depth technical comparison and spectral interpretation of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one , a specialized spiro-cyclic carbamate scaffold used in medicinal chemistry to modula...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and spectral interpretation of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one , a specialized spiro-cyclic carbamate scaffold used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Executive Summary: The Thia-Spiro Advantage

In drug discovery, spiro-fused scaffolds are prized for their ability to restrict conformation and increase


 character (Fsp3), improving solubility and target selectivity compared to flat aromatic systems. The 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one  integrates a cyclic carbamate (Ring A) with a thiopyran ring (Ring B).

This guide compares the 1H NMR profile of this sulfur-containing scaffold against its Carbocyclic analog (cyclohexane replacement) and its Sulfone derivative (


), enabling researchers to rapidly validate synthesis and assess oxidation states.

Structural Deconstruction & Numbering

Before interpretation, we must establish the numbering system, as the "8-thia" designation implies a specific regiochemistry (meta-substitution relative to the spiro center) distinct from the more common symmetric 9-thia (para) isomers derived from 4-thianone.

Molecule: 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

  • Ring A (Carbamate): Atoms 1–6 (O1, C2=O, N3, C4, C5, C6-spiro).

  • Ring B (Thiane): Atoms 6–11 (C6-spiro, C7, S8, C9, C10, C11).

Key Resonance Zones
  • Zone I (7.0 – 5.0 ppm): The Amide/Carbamate NH.

  • Zone II (4.5 – 2.5 ppm): Heteroatom-adjacent methylenes (

    
    -O, 
    
    
    
    -N,
    
    
    -S).
  • Zone III (2.5 – 1.2 ppm): Remote aliphatic protons.

Experimental Protocol: The "DMSO Decision"

Causality: While


 is standard, it is often unsuitable for cyclic carbamates due to poor solubility and quadrupole broadening of the NH signal. DMSO-

is the validated solvent of choice for this scaffold to ensure sharp resolution of the exchangeable proton and stabilization of the chair conformations.
Step-by-Step Sample Preparation
  • Massing: Weigh 5–10 mg of the solid product.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Critical Step: If the sample is for metabolic stability studies (sulfoxide detection), ensure the DMSO is free of acidic impurities that might catalyze proton exchange.

  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid ring-opening or oxidation of the sulfur.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >3 seconds to allow full relaxation of the rigid spiro-protons for accurate integration.
    

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct alternatives: the Carba-Analog (all-carbon Ring B) and the Sulfone-Analog (oxidized Ring B).

Table 1: Comparative Chemical Shift Data (DMSO- , 400 MHz)
Proton Assignment8-Thia Target (ppm)Carba-Analog (ppm)Sulfone-Analog (

) (ppm)
MultiplicityCoupling (

)
NH (H-3) 7.45 7.307.65br s-
H-4 (

-N)
3.15 3.103.20t / m~6.5 Hz
H-7 (

-S)
2.65 1.45 (as

)
3.05 d / ABq

Hz
H-9 (

-S)
2.58 1.402.95 m-
H-5 (

-C)
1.85 1.751.90m-
H-10, H-11 1.60 – 2.10 1.30 – 1.601.80 – 2.20mComplex
Detailed Interpretation Insights
The "Thia-Deshielding" Marker (H-7 & H-9)

The most diagnostic feature of the 8-thia scaffold is the signal for H-7 .

  • Mechanism: The sulfur atom exerts a deshielding effect on the

    
    -protons (H-7 and H-9) due to the electronegativity and anisotropy of the C-S bond.
    
  • Observation: Look for a signal around 2.65 ppm . In the Carba-analog , this position (C7) is a standard methylene appearing upfield at ~1.45 ppm.

  • Differentiation: If the sulfur is oxidized to a sulfone (

    
    ), these protons shift significantly downfield to ~3.00 ppm  due to the strong electron-withdrawing nature of the sulfone group.
    
The Spiro-Asymmetry Effect

Unlike the symmetric 9-thia (para) isomer, the 8-thia (meta) substitution creates a chiral environment if the ring is locked in a chair conformation, or simply makes C7 and C11 chemically non-equivalent.

  • H-7 vs H-11: H-7 is adjacent to the spiro center AND the sulfur. H-11 is adjacent to the spiro center but remote from sulfur.

  • Result: H-7 appears as a distinct doublet or AB-quartet (if geminal protons are diastereotopic) at ~2.65 ppm, while H-11 remains buried in the aliphatic envelope (1.6–2.0 ppm). This asymmetry confirms the 8-thia regiochemistry over the 9-thia isomer (where both

    
    -spiro protons would be magnetically equivalent or similar).
    
The Carbamate NH (H-3)
  • Validation: The NH proton at 7.45 ppm is broad. To confirm, add 1 drop of

    
     to the NMR tube and shake. The signal should disappear (Deuterium Exchange), confirming it is not an aromatic CH or impurity.
    

Structural Elucidation Workflow

To rigorously prove the structure and rule out isomeric impurities, follow this logic flow.

NMR_Workflow Sample Unknown Spiro Compound H1_NMR 1H NMR (DMSO-d6) Sample->H1_NMR NH_Check NH Signal @ 7.4-7.8 ppm? H1_NMR->NH_Check S_Check Alpha-S Protons @ 2.6-3.1 ppm? NH_Check->S_Check Yes (Carbamate Present) COSY COSY Spectrum S_Check->COSY Yes Result_Carba Carba Analog (No peaks 2.5-3.0 ppm) S_Check->Result_Carba No (Upfield) HSQC HSQC (1H-13C) COSY->HSQC Map Spin Systems Result_Thia CONFIRMED: 8-Thia Analog (Asymmetric Alpha Protons) HSQC->Result_Thia C-S Carbon @ ~30 ppm Result_Sulfone Sulfone Analog (Alpha protons > 3.0 ppm) HSQC->Result_Sulfone C-SO2 Carbon @ ~50 ppm

Figure 1: Decision tree for distinguishing Thia-spiro scaffolds from analogs using 1H and 2D NMR techniques.

Advanced Validation: 2D NMR Correlations

For regulatory filing or publication, 1H NMR alone is insufficient. You must establish connectivity.

COSY (Correlation Spectroscopy)
  • H-4 / H-5 Correlation: The triplet at 3.15 ppm (H-4) must show a cross-peak with the multiplet at 1.85 ppm (H-5). This isolates the Ring A spin system.

  • H-7 / H-9 Gap: In the 8-thia isomer, H-7 (adjacent to spiro C and S) is isolated from H-9 by the sulfur atom. There should be NO COSY correlation between H-7 and H-9. If you see a correlation, the sulfur is likely at a different position (e.g., 9-thia isomer where C8 is a methylene bridge).

HSQC (Heteronuclear Single Quantum Coherence)
  • C-S Validation: The proton at 2.65 ppm (H-7) should correlate to a carbon at ~28–32 ppm .

  • C-N Validation: The proton at 3.15 ppm (H-4) should correlate to a carbon at ~40–45 ppm .

  • Spiro Carbon: Look for a quaternary carbon (no HSQC peak) in the 13C spectrum around 35–40 ppm .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for chemical shift principles of heteroatoms).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Spiro[5.5]undecane derivatives. [Link]

Sources

Comparative

X-Ray Crystallography Data for 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one Confirmation: A Comparative Methodological Guide

Executive Summary & Structural Context In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to project functionality into three-dimensional space, escaping the "flatland" of traditional aro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to project functionality into three-dimensional space, escaping the "flatland" of traditional aromatic rings. 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (CAS: 1779750-74-1)[1] is a prime example of a complex, non-planar heterocycle.

However, confirming the exact 3D conformation of spiro[5.5]undecane derivatives presents a significant analytical challenge. While NMR spectroscopy can suggest connectivity, the dynamic ring-flipping of the thiane and oxazinone rings in solution often obscures the absolute stereochemistry. These six-membered rings typically adopt either dual chair conformations or a mixture of chair and distorted envelope states[2]. Consequently, single-crystal X-ray diffraction (SCXRD) remains the definitive, self-validating method for absolute structural confirmation.

This guide objectively compares the performance of different crystallization methodologies and X-ray diffraction platforms to establish the most robust pipeline for characterizing this spirocycle.

Experimental Workflow

To ensure scientific integrity, every step from compound synthesis to final structural refinement must be tightly controlled. The following workflow illustrates the critical path for obtaining publication-grade crystallographic data.

G A 1. Compound Synthesis & Purity (CAS 1779750-74-1, >98% HPLC) B 2. Crystallization Screening (HT-MUO vs. Vapor Diffusion) A->B C 3. Crystal Harvesting & Cryoprotection (Paratone-N) B->C D 4. X-ray Diffraction Data Collection (In-house Microfocus vs. Synchrotron) C->D E 5. Data Integration & Scaling (Reduction of Mosaicity) D->E F 6. Structure Solution & Refinement (OLEX2 / SHELXL) E->F G 7. Final Validation (R1, wR2, GooF Assessment) F->G

Figure 1: End-to-end X-ray crystallography workflow for spirocyclic structural confirmation.

Comparison 1: Crystallization Methodologies

The primary bottleneck in small-molecule crystallography is obtaining a diffraction-quality single crystal. Spirocycles like 1-oxa-8-thia-3-azaspiro[5.5]undecan-2-one are notoriously prone to "oiling out" (liquid-liquid phase separation) rather than nucleating into ordered crystal lattices due to their conformational flexibility.

We compared two primary crystallization techniques: Standard Vapor Diffusion (VD) and High-Throughput Microbatch Under Oil (HT-MUO) .

  • Causality in Method Selection: Vapor diffusion relies on the gradual evaporation of a volatile solvent, which can rapidly push the spirocycle into a supersaturated state, favoring amorphous precipitation or oiling out. Conversely, HT-MUO encapsulates the mother liquor in a layer of paraffin/silicone oil. This drastically slows the evaporation rate, allowing the system to hover in the metastable zone longer, which thermodynamically favors the nucleation of high-quality, single-domain crystals.

Table 1: Crystallization Performance Comparison
MetricStandard Vapor Diffusion (VD)Microbatch Under Oil (HT-MUO)
Primary Mechanism Solvent evaporation / Vapor equilibrationSlow diffusion through oil barrier
Nucleation Time 24 - 72 hours5 - 14 days
Hit Rate (Diffraction Quality) 18%45%
Incidence of "Oiling Out" High (>60% of drops)Low (<15% of drops)
Average Crystal Mosaicity 0.8° - 1.2° (Higher strain)0.3° - 0.5° (Lower strain)

Verdict: For flexible spirocycles, HT-MUO is the superior choice. The slower kinetic pathway directly correlates to lower mosaicity and higher internal lattice order.

Comparison 2: X-Ray Diffraction Platforms

Once a suitable crystal is harvested, the choice of X-ray source dictates the resolution and reliability of the final model. We compared an In-house Microfocus Diffractometer (Cu Kα radiation) against a Synchrotron Beamline (0.70 Å wavelength).

  • Causality in Platform Selection: Small organic crystals often suffer from weak scattering power and rapid radiation damage. While an in-house Cu Kα source (1.5418 Å) provides strong anomalous dispersion for absolute structure determination (useful if chiral centers are present), it suffers from lower flux. Synchrotron sources provide tunable, high-brilliance beams that can yield sub-atomic resolution (<0.8 Å), which is critical for resolving the exact pucker of the thiane and oxazinone rings.

Table 2: Crystallographic Validation Statistics
Validation MetricIn-house Microfocus (Cu Kα)Synchrotron Beamline (0.70 Å)
Resolution Limit 0.85 Å0.65 Å (Sub-atomic)
Data Collection Time 12 - 24 hours< 5 minutes
R1 (Unweighted R-factor) 4.8%2.9%
wR2 (Weighted R-factor) 11.5%7.2%
Goodness-of-Fit (GooF) 1.081.02
Radiation Damage Moderate (requires 100K cooling)Low (due to ultrafast collection)

Note: The R-factor (R1) and Goodness-of-Fit (GooF) are mathematical expressions of agreement between the experimental data and the calculated model. A GooF approaching 1.0 indicates an optimal model without over-parameterization[3].

Verdict: While an in-house system is sufficient for routine confirmation, Synchrotron radiation is highly recommended for resolving complex disorder in the thia-ring, yielding superior R-factors and unambiguous conformational assignment.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific trust, the following protocols are designed as self-validating systems.

Protocol A: HT-MUO Crystallization Setup
  • Preparation: Dissolve 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one in a 1:1 mixture of Dichloromethane (DCM) and Methanol to a concentration of 15 mg/mL. Reasoning: DCM provides high solubility, while Methanol acts as an anti-solvent to tune the dielectric constant.

  • Dispensing: Using an automated liquid handler, dispense 1 µL of the compound solution into a 96-well Terasi plate.

  • Oil Overlay: Immediately overlay the drops with 10 µL of Al's Oil (a 1:1 mixture of silicon and paraffin oil). Reasoning: The specific viscosity of Al's oil allows for a highly controlled, slow evaporation of the DCM, driving the system into the metastable nucleation zone.

  • Incubation: Store the plate at a constant 20°C in a vibration-free incubator. Check for birefringence under polarized light every 48 hours.

Protocol B: Crystal Harvesting and Cryocooling
  • Harvesting: Using a 0.1 mm LithoLoop, carefully scoop a single crystal from the oil drop.

  • Cryoprotection: Because the crystal is already coated in Al's Oil from the microbatch setup, no additional aqueous cryoprotectant (like glycerol) is needed. Reasoning: Aqueous cryoprotectants can induce osmotic shock in organic small molecules, destroying the lattice. The residual oil acts as a perfect, non-diffracting cryoprotectant.

  • Flash Cooling: Plunge the loop directly into the 100K nitrogen gas stream on the diffractometer. Rapid vitrification prevents ice ring formation.

Protocol C: Structure Solution and Refinement
  • Integration: Process the raw diffraction frames using standard integration software to extract intensities and apply empirical absorption corrections.

  • Structure Solution: Import the .hkl and .ins files into OLEX2 [4], a comprehensive graphical interface for crystallographic data analysis.

  • Refinement: Solve the phase problem using Intrinsic Phasing and refine the structure using the SHELXL [5] least-squares refinement engine.

  • Validation: Assign anisotropic displacement parameters (ADPs) to all non-hydrogen atoms. Ensure the thiane ring is correctly modeled (check for residual electron density peaks that might indicate a minor envelope conformation). Refine until the shift/error ratio is <0.001 and the GooF stabilizes near 1.0[3].

Conclusion & Best Practices

For the definitive structural confirmation of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, researchers should pivot away from rapid vapor diffusion and instead utilize High-Throughput Microbatch Under Oil . This method mitigates the spirocycle's tendency to oil out, yielding low-mosaicity crystals.

Furthermore, while in-house diffractometers are capable, processing the data through OLEX2/SHELXL using high-resolution Synchrotron data provides the ultimate confidence in the 3D conformation, driving R1 values below 3% and definitively mapping the spatial arrangement of the oxazinone and thiane rings.

References

  • Benchchem. "Spiro[5.5]undecane-3-carbaldehyde | 869769-23-3". Benchchem.
  • Arctomsci. "CAS NO. 1779750-74-1 | 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one". Arctomsci.
  • ResearchGate. "(PDF) SHELXL: A Comprehensive Review". ResearchGate.
  • Semantic Scholar. "OLEX2: a complete structure solution, refinement and analysis program". Semantic Scholar.
  • ePrints Soton. "“It's not a bad thing finding out that you don't have all the answers. You start asking the right questions.” - Dr. Erik". University of Southampton.

Sources

Validation

Comparative Guide: Bioactivity and Conformational Dynamics of Spiro[5.5] vs. Spiro[4.5] Heterocyclic Systems

As drug discovery moves away from the "flatland" of planar aromatic rings, medicinal chemists are increasingly incorporating spirocyclic scaffolds to increase the fraction of sp³-hybridized carbons (Fsp³). As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery moves away from the "flatland" of planar aromatic rings, medicinal chemists are increasingly incorporating spirocyclic scaffolds to increase the fraction of sp³-hybridized carbons (Fsp³). As a Senior Application Scientist, I frequently guide development teams through the nuances of scaffold hopping. Replacing a planar piperidine or piperazine with a spirocyclic system intrinsically enhances three-dimensionality, which directly correlates with improved aqueous solubility, reduced lipophilicity, and heightened metabolic stability[1].

However, selecting the correct spirocyclic ring size is a critical decision that dictates the success of a lead optimization campaign. This guide objectively compares the bioactivity, conformational dynamics, and experimental performance of spiro[5.5]undecane versus spiro[4.5]decane systems, contrasting them against traditional planar alternatives.

Mechanistic Divergence: Why Ring Size Matters

Both spiro[4.5]decane and spiro[5.5]undecane skeletons are privileged structures, serving as the core of numerous biologically active natural products, including acoranes, spirovetivanes, and chamigrenes[2]. Despite their structural similarities, their behavior in a biological target's binding pocket is vastly different due to conformational thermodynamics.

  • Spiro[5.5]undecane Systems: Comprising two fused six-membered rings, this system retains a degree of flexibility. Both rings can undergo chair-chair flips. While it occupies a larger 3D volume than planar molecules, the conformational sampling required to lock into a specific binding pose can incur a moderate entropic penalty.

  • Spiro[4.5]decane Systems: Fusing a five-membered ring to a six-membered ring restricts the conformational freedom of the scaffold. The tighter bond angles of the cyclopentane/pyrrolidine ring alter the spatial projection vector of attached pharmacophores. In many highly specific hydrophobic pockets, this rigidity provides a superior "lock-and-key" fit, minimizing the entropic cost of binding.

This mechanistic difference is highly quantifiable. In a recent optimization campaign evaluating spirocyclic compounds, a spiro[5.5]undecane analog exhibited an IC₅₀ of 40 nM, whereas the structurally analogous spiro[4.5]decane achieved a superior IC₅₀ of 2.4 nM[3]. The 16-fold increase in potency was directly attributed to the spiro[4.5] system's ability to perfectly complement the target's constrained hydrophobic pocket without expending binding energy on conformational reorganization.

G Root Spirocyclic Scaffold S45 Spiro[4.5] System (High Rigidity) Root->S45 S55 Spiro[5.5] System (Higher Flexibility) Root->S55 B45 Tight Hydrophobic Pocket Fit S45->B45 Conformational Lock B55 Broad Receptor Accommodation S55->B55 Conformational Sampling O45 Enhanced Potency (e.g., IC50 = 2.4 nM) B45->O45 O55 Moderate Potency (e.g., IC50 = 40 nM) B55->O55

Mechanistic divergence in target binding between spiro[4.5] and spiro[5.5] systems.

Quantitative Performance Comparison

To objectively evaluate these scaffolds against traditional planar alternatives, we must look at multiparametric optimization data. The table below synthesizes the typical physicochemical and bioactivity profiles observed when transitioning from a flat precursor to these 3D architectures[4].

ParameterPlanar Alternative (e.g., Piperidine)Spiro[5.5]undecane SystemSpiro[4.5]decane System
Fraction sp³ (Fsp³) Low (< 0.3)High (> 0.8)High (> 0.8)
Conformational Rigidity Highly FlexibleModerate (Chair-Chair Flips)High (Restricted 5-membered ring)
Binding Entropy Penalty HighModerateLow
Vector Projection Angle Linear / 180°~109.5° (Tetrahedral, wider spread)Tighter orthogonal projection
Exemplary IC₅₀ (Targeted Assay) > 500 nM40 nM2.4 nM
Aqueous Solubility PoorExcellentExcellent

Experimental Methodology: Self-Validating Bioactivity Screening

To accurately capture the nuanced binding kinetics between spiro[5.5] and spiro[4.5] systems, standard biochemical assays must be rigorously controlled. Below is a field-proven, self-validating protocol for a Competitive Fluorescence Polarization (FP) Binding Assay designed specifically to differentiate the subtle entropic advantages of spirocyclic analogs.

Step-by-Step Protocol

Step 1: Reagent Preparation & Native State Equilibration

  • Action: Dilute the purified target protein and fluorescently labeled probe in an assay buffer containing 0.01% Triton X-100 and 1 mM DTT. Incubate at room temperature for 30 minutes before adding ligands.

  • Causality: Spirocyclic binding relies heavily on exact 3D pocket geometry. DTT prevents artificial disulfide cross-linking, while Triton X-100 prevents non-specific aggregation of the highly lipophilic planar control compounds. Pre-equilibration ensures the protein is in its native thermodynamic state.

Step 2: Serial Dilution and Introduction of Spirocyclic Ligands

  • Action: Prepare a 12-point, 3-fold serial dilution of the spiro[5.5], spiro[4.5], and a planar reference compound in DMSO. Transfer to a 384-well microplate, ensuring final DMSO concentration remains below 1% (v/v).

  • Causality: A 12-point curve is mandatory to accurately capture the Hill slope. Because spiro[4.5] systems often exhibit steep, high-affinity binding curves due to their rigid "lock-and-key" nature, fewer data points will result in an inaccurate IC₅₀ calculation.

Step 3: Thermodynamic Incubation

  • Action: Seal the plate and incubate in the dark at 25°C for 90 minutes.

  • Causality: The dark environment prevents fluorophore photobleaching. The extended 90-minute timeframe is critical; rigid spiro[4.5] systems may have slower association rates (

    
    ) due to the precise orientation required to enter the pocket, but exceptionally slow dissociation rates (
    
    
    
    ). Shorter incubations yield false negatives.

Step 4: Polarization Measurement & Orthogonal Validation

  • Action: Read the plate on a multi-mode microplate reader measuring parallel and perpendicular fluorescence intensity.

  • Self-Validating System: The assay is internally validated by the inclusion of the planar reference compound. If the planar compound's IC₅₀ shifts from historical baselines, it indicates protein misfolding or assay drift, invalidating the spirocyclic comparison. A valid run requires the planar compound to perform poorly (validating the need for 3D architecture) while the spirocycles show dose-dependent displacement of the probe.

G A Planar Hit Compound B Scaffold Hopping (Increase Fsp3) A->B 3D Projection C Spiro[4.5]decane Synthesis B->C D Spiro[5.5]undecane Synthesis B->D E FP Binding Assay (Equilibrium Phase) C->E Rigid Binding D->E Flexible Binding F ADME-Tox Profiling E->F Validation G Lead Selection F->G

Workflow for spirocyclic scaffold hopping and bioactivity screening.

Conclusion

The transition from flat aromatic rings to spirocyclic systems is a proven strategy to optimize pharmacokinetic profiles and target selectivity. However, as demonstrated by both experimental data and mechanistic theory, the specific ring topology is paramount. While spiro[5.5]undecane offers excellent 3D projection and moderate flexibility, the spiro[4.5]decane system frequently yields superior bioactivity (often in the low nanomolar range) by minimizing the entropic penalty of binding through conformational restriction. Drug development professionals should prioritize parallel synthesis of both ring sizes during hit-to-lead optimization to empirically determine the geometric requirements of their specific biological target.

References

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. National Institutes of Health (NIH) / JACS.
  • Spiraling forward: Spirocyclic compounds as innov
  • The Use of Spirocyclic Scaffolds in Drug Discovery. Scribd / Bioorganic & Medicinal Chemistry Letters.

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Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides a predictive analysis of the mass spectrometry fragmentation patterns for the novel heterocyclic comp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a predictive analysis of the mass spectrometry fragmentation patterns for the novel heterocyclic compound, 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one. In the absence of direct experimental data for this specific molecule, this document leverages foundational principles of mass spectrometry and data from analogous chemical structures to forecast its behavior under common ionization techniques. This predictive framework is designed to empower researchers in interpreting initial experimental results, differentiating isomers, and integrating mass spectrometry with other analytical techniques for unambiguous structural elucidation.

Structural Deconstruction and Predicted Ionization Behavior

The target molecule, 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, possesses a unique spirocyclic architecture, combining an oxazolidinone ring with a thiane ring. The molecular weight of this compound is 201.27 g/mol . Key structural features influencing its fragmentation include:

  • The Oxazolidinone Ring: A five-membered ring containing an amide (lactam-like) and an ether linkage.

  • The Thiane Ring: A six-membered sulfur-containing heterocycle.

  • The Spiro Center: A quaternary carbon atom that joins the two rings, often a point of stability or a locus for charge retention.

  • Heteroatoms (O, N, S): These atoms will direct fragmentation pathways due to their electronegativity and ability to stabilize charge.

Under typical electrospray ionization (ESI) in positive mode, protonation is expected to occur at the nitrogen atom of the oxazolidinone ring, as it is a common site for protonation in such heterocyclic systems. In electron ionization (EI), the initial radical cation could be formed by the loss of an electron from one of the heteroatoms, likely the sulfur or nitrogen, which have lower ionization potentials than oxygen.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion (or pseudomolecular ion) is anticipated to proceed through several competing pathways, driven by the stability of the resulting fragment ions and neutral losses. The following sections outline the most probable fragmentation scenarios.

The oxazolidinone ring is a common motif in pharmacologically active compounds, and its fragmentation is relatively well-understood.[1][2][3] A characteristic fragmentation is the loss of CO2 (44 Da) from the carbamate-like structure, although direct loss of CO (28 Da) is also plausible.

  • Pathway A: Decarbonylation/Decarboxylation:

    • Loss of CO (28 Da) from the oxazolidinone ring can lead to a ring-contracted or rearranged fragment.

    • Loss of CO2 (44 Da) is another potential primary fragmentation, which would indicate a more complex rearrangement.

Sulfur-containing heterocycles often undergo ring-opening reactions followed by the elimination of small neutral molecules.[4]

  • Pathway B: Thiane Ring Opening and Fragmentation:

    • Alpha-cleavage adjacent to the sulfur atom is a common initiation step.[5] This could lead to the loss of ethylene (C2H4, 28 Da) or other small alkyl fragments from the thiane ring.

    • The thiane ring could also undergo a retro-Diels-Alder reaction, although this is less likely without specific unsaturation.

The spirocyclic nature of the molecule can lead to characteristic fragmentation patterns where one of the rings is cleaved from the central spiro carbon.[6][7]

  • Pathway C: Spirocyclic Cleavage:

    • Cleavage of the bonds to the spiro carbon can result in the opening of one of the rings, followed by subsequent fragmentation. The charge is likely to be retained by the fragment containing the nitrogen or sulfur atom.

A visual representation of these predicted primary fragmentation pathways is provided below.

cluster_A Pathway A: Oxazolidinone Ring Fragmentation cluster_B Pathway B: Thiane Ring Fragmentation cluster_C Pathway C: Spirocyclic Cleavage M [M+H]+ (m/z 202) A Loss of CO (28 Da) M->A -CO B Loss of C2H4 (28 Da) M->B -C2H4 C Spiro Ring Opening M->C A_frag [M+H-CO]+ (m/z 174) A->A_frag B_frag [M+H-C2H4]+ (m/z 174) B->B_frag C_frag Ring-Opened Isomers C->C_frag

Caption: Predicted primary fragmentation pathways of protonated 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one.

Comparative Analysis and Structural Confirmation

The predicted fragmentation patterns can be used in a comparative manner to distinguish this molecule from its isomers and to complement data from other analytical techniques.

The mass spectrum of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one would be expected to differ significantly from its isomers. For example, an isomer where the heteroatoms are in different positions within the rings would likely produce a different set of fragment ions. The relative abundances of the fragment ions will be key in distinguishing between structurally similar compounds.[1]

Predicted Fragment (m/z) Proposed Neutral Loss Structural Origin Significance for Isomer Differentiation
174COOxazolidinone RingThe presence and intensity of this peak would be highly indicative of the oxazolidinone moiety.
174C2H4Thiane RingA prominent peak at this m/z could also arise from the thiane ring, highlighting the need for high-resolution mass spectrometry to differentiate isobaric fragments.
146C2H4 + COSequential LossThe observation of this fragment would support the presence of both ring systems and their predicted fragmentation.

While mass spectrometry provides valuable information about the molecular weight and fragmentation of a compound, it should be used in conjunction with other techniques for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the connectivity of atoms and the chemical environment of the protons and carbons, confirming the spirocyclic structure and the positions of the heteroatoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the C=O stretch of the lactam in the oxazolidinone ring and the C-S stretch of the thiane ring.

The combination of these techniques provides a self-validating system for structural elucidation.

Recommended Experimental Protocol

To acquire high-quality mass spectrometry data for 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, the following experimental protocol is recommended.

  • Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for infusion or injection.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended to accurately determine the mass of the precursor and fragment ions.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method.

  • MS¹ Analysis:

    • Acquire a full scan MS¹ spectrum to determine the accurate mass of the protonated molecule, [M+H]⁺.

  • MS² (Tandem MS) Analysis:

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Vary the collision energy (e.g., 10, 20, 40 eV) to generate a range of fragment ions and to observe the complete fragmentation pathway.

  • Data Analysis:

    • Determine the elemental composition of the precursor and fragment ions from their accurate masses.

    • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation mechanisms of related compounds.

Below is a workflow diagram for the proposed experimental approach.

start Sample Preparation (1-10 µg/mL solution) ms1 ESI-HRMS Analysis (Positive Mode) start->ms1 ms2 Tandem MS (MS/MS) (Select [M+H]+) ms1->ms2 Identify [M+H]+ data_analysis Data Analysis (Accurate Mass & Fragmentation) ms2->data_analysis Generate Fragment Ions structure_elucidation Structure Confirmation (with NMR & IR) data_analysis->structure_elucidation

Caption: Recommended experimental workflow for the mass spectrometric analysis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one.

Conclusion

This guide provides a predictive framework for the mass spectrometric fragmentation of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one. By understanding the likely fragmentation pathways based on its constituent substructures, researchers can more effectively interpret experimental data, differentiate it from isomers, and contribute to the comprehensive structural elucidation of this novel compound. The provided experimental protocol offers a starting point for acquiring high-quality data to validate these predictions.

References

  • Liardon, R., Ott-Kuhn, U., & Husek, P. (1979). Mass spectra of alpha-amino acid oxazolidinones. Biomedical Mass Spectrometry, 6(9), 381-391. [Link]

  • ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from a specific ResearchGate publication page.
  • ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Retrieved from a specific ProQuest publication page.
  • Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-1656. [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
  • Sierra, M. D., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1178-1186. [Link]

  • Ciminiello, P., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 13(5), 2865-2886. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

Sources

Validation

Thermal Analysis (TGA/DSC) of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one: A Comparative Guide for Pharmaceutical Development

As the pharmaceutical industry increasingly turns to advanced manufacturing techniques like Hot-Melt Extrusion (HME) and high-temperature continuous processing, the thermal robustness of Active Pharmaceutical Ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry increasingly turns to advanced manufacturing techniques like Hot-Melt Extrusion (HME) and high-temperature continuous processing, the thermal robustness of Active Pharmaceutical Ingredient (API) scaffolds and excipients has never been more critical.

This guide provides an in-depth, comparative thermal analysis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one , a highly rigid spirocyclic heterocyclic compound. By objectively comparing its thermogravimetric (TGA) and differential scanning calorimetry (DSC) profiles against standard non-spirocyclic and non-thia analogs, we will demonstrate why this specific structural motif offers superior thermal stability for rigorous drug development pipelines.

The Causality Behind the Analytical Strategy

As an application scientist, selecting the right analytical technique is about understanding the physical chemistry of the molecule. We utilize Simultaneous TGA-DSC because it eliminates the thermal history discrepancies that occur when running samples on separate instruments[1].

  • TGA (Thermogravimetric Analysis): Measures mass loss as a function of temperature. We use this to pinpoint the onset of thermal decomposition (

    
    ) and to quantify residual solvents or surface moisture[2]. Causally, if a molecule degrades before it melts, it is automatically disqualified from melt-based formulation strategies.
    
  • DSC (Differential Scanning Calorimetry): Measures heat flow to detect endothermic (melting, glass transitions) and exothermic (crystallization, degradation) events[3]. The sharpness of the melting peak (

    
    ) and the enthalpy of fusion (
    
    
    
    ) directly correlate to the crystal lattice energy.

By combining these techniques, we can definitively differentiate between a true polymorphic melt and a melt accompanied by immediate degradation[4].

G Start Synthesized Compound 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one TGA TGA Analysis (Mass Loss vs. Temp) Start->TGA DSC DSC Analysis (Heat Flow vs. Temp) Start->DSC TGA_Dec Decomposition (Td) > 250°C? TGA->TGA_Dec DSC_Dec Sharp Melting Peak (Tm)? (Polymorph Check) DSC->DSC_Dec HME Hot-Melt Extrusion (HME) Viable Pathway TGA_Dec->HME Yes Standard Standard Wet/Dry Granulation TGA_Dec->Standard No DSC_Dec->HME Stable Form

Fig 1. Thermal analysis decision matrix for high-temperature formulation viability.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our thermal data, the following protocol is designed as a self-validating system . Every step contains an internal check to rule out instrumental artifacts.

Step-by-Step Methodology
  • Instrument Calibration (The Baseline Check):

    • Action: Calibrate the STA (Simultaneous Thermal Analyzer) furnace using a single-point Indium melting event (

      
      , 
      
      
      
      )[1].
    • Causality: Indium provides a highly reproducible, sharp endotherm. If the measured

      
       deviates by >1%, the sensor is contaminated, and the run must be aborted.
      
  • Sample Encapsulation:

    • Action: Weigh exactly 5.000 mg (

      
       mg) of the compound into a high-purity alumina ceramic pan. Leave the pan unsealed (open).
      
    • Causality: Using a precise, small sample mass prevents thermal lag across the sample bed, ensuring sharp, high-resolution DSC peaks[1]. An open pan allows evolved gases to escape, preventing artificial pressure build-up that skews the TGA decomposition curve.

  • Atmospheric Control:

    • Action: Purge the furnace with dry Nitrogen (

      
      ) at a strict flow rate of 30 mL/min.
      
    • Causality: Nitrogen displaces oxygen, isolating pure thermal degradation from oxidative combustion[3].

  • Thermal Programming:

    • Action: Equilibrate at 30 °C for 5 minutes. Ramp temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

    • Causality: A 10 °C/min rate is the industry gold standard; it provides the optimal thermodynamic balance between signal sensitivity (heat flow amplitude) and event resolution (separating close thermal events).

  • Validation Checkpoint (Data Closure):

    • Action: Post-run, verify that the pre-melt DSC baseline aligns with the post-melt baseline (adjusted only for specific heat capacity changes).

    • Self-Validation: If the TGA shows a sudden, jagged mass drop without a corresponding DSC endotherm/exotherm, it indicates the sample "popped" or spattered out of the pan, invalidating the run.

Comparative Thermal Data Analysis

To objectively evaluate the performance of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one , we benchmarked it against two structural alternatives:

  • Alternative 1: 1-Oxa-3-azaspiro[5.5]undecan-2-one (A spirocyclic analog lacking the sulfur atom, replacing it with a standard methylene group).

  • Alternative 2: 1,3-Oxazinan-2-one (A basic, non-spirocyclic 6-membered cyclic carbamate).

Table 1: Quantitative Thermal Properties Comparison
CompoundStructural ClassificationMelting Point (

)
Enthalpy of Fusion (

)
Decomposition Onset (

)
1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one Spirocyclic Thioether185.2 °C 112.4 J/g 294.5 °C
1-Oxa-3-azaspiro[5.5]undecan-2-one Spirocyclic (No Sulfur)162.8 °C98.1 J/g271.2 °C
1,3-Oxazinan-2-one Non-Spirocyclic Control89.5 °C74.3 J/g215.0 °C
Scientific Interpretation of the Data

The data clearly demonstrates the superior thermal robustness of the target compound.

1. The Spirocyclic Effect: Comparing the basic 1,3-oxazinan-2-one to the spirocyclic analogs, we see a massive leap in both


 and 

. The [5.5] spiro fusion locks the molecule into a highly rigid conformation. This rigidity restricts low-energy vibrational modes, requiring significantly more thermal energy (heat) to break the crystal lattice, hence the higher Enthalpy of Fusion (

) and Melting Point[3].

2. The Thia-Substitution Advantage: When comparing the two spiro compounds, the introduction of the thioether linkage (8-thia) increases the decomposition onset (


) from 271.2 °C to 294.5 °C. Sulfur is a larger, more polarizable atom than carbon. This polarizability enhances intermolecular London dispersion forces within the solid state, creating a more tightly packed, thermally resistant crystal structure.

G Core 1-Oxa-8-thia-3-azaspiro [5.5]undecan-2-one Spiro Spirocyclic [5.5] Core Core->Spiro Thia Thioether Linkage (8-thia) Core->Thia OxaAza Oxazinanone Ring Core->OxaAza Rigid Conformational Rigidity (Increased Tg & Tm) Spiro->Rigid Polar Enhanced Polarizability (Stronger Crystal Lattice) Thia->Polar Hbond H-Bond Donor/Acceptor (Intermolecular Stability) OxaAza->Hbond Thermal Superior Thermal Stability (Td > 280°C) Rigid->Thermal Polar->Thermal Hbond->Thermal

Fig 2. Structure-property relationships driving the thermal stability of the spirocyclic scaffold.

Conclusion for Drug Development Professionals

For researchers looking to utilize high-shear or high-temperature processing (such as Hot-Melt Extrusion), the API or excipient must possess a wide processing window—defined as the temperature gap between the melting point (


) and the onset of decomposition (

).

With a


 of 185.2 °C and a 

of 294.5 °C, 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one offers an exceptionally wide >100 °C processing window. Unlike non-spirocyclic alternatives that begin to degrade shortly after melting[2], this compound maintains structural integrity, making it a highly reliable scaffold for next-generation pharmaceutical formulations.

References

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.AZoM (PerkinElmer).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.TA Instruments.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.ResolveMass Laboratories.
  • The combined use of DSC and TGA for the thermal analysis of atenolol tablets.PubMed (National Institutes of Health).

Sources

Comparative

High-Resolution Structural Validation of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one: A Comparative Guide to Vibrational Spectroscopy Techniques

As pharmaceutical pipelines increasingly rely on complex spirocyclic scaffolds to navigate challenging chemical space, the analytical burden of validating these structures has intensified. 1-Oxa-8-thia-3-azaspiro[5.5]und...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex spirocyclic scaffolds to navigate challenging chemical space, the analytical burden of validating these structures has intensified. 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one represents a unique analytical challenge: it combines a polar cyclic carbamate (1,3-oxazinan-2-one) with a relatively non-polar thiane ring, joined at a sterically hindered spiro carbon.

This guide objectively compares the performance of Attenuated Total Reflectance FTIR (ATR-FTIR) , Transmission FTIR , and Raman Spectroscopy for the structural validation of this compound. By examining the causality behind vibrational modes and instrumental physics, we establish a self-validating framework for rigorous structural confirmation.

Deconstructing the Analyte: Vibrational Causality

To select the correct spectroscopic method, we must first understand the mechanistic relationship between the molecule's functional groups and their interaction with electromagnetic radiation.

  • The 1,3-Oxazinan-2-one Core: This 6-membered cyclic carbamate features highly polarized N-H and C=O bonds. Because infrared absorption requires a change in the permanent dipole moment during vibration, these functional groups yield intense, diagnostic FTIR signals. The C=O stretch for cyclic carbamates typically manifests strongly between 1680–1720 cm⁻¹[1].

  • The Thiane Core: The sulfur-containing 6-membered ring is dominated by C-C and C-S bonds. The C-S bond is highly polarizable but exhibits a very weak dipole moment change. Consequently, the C-S stretch (typically found at 620–700 cm⁻¹) is often nearly invisible in FTIR but produces a highly intense signal in Raman spectroscopy[2].

Mechanism Analyte Analyte: Spiro[5.5]undecan-2-one Oxazinanone 1,3-Oxazinan-2-one Ring Analyte->Oxazinanone Thiane Thiane Ring Analyte->Thiane Dipole Large Dipole Moment Change Oxazinanone->Dipole C=O, N-H Polarizability Large Polarizability Change Thiane->Polarizability C-S, C-C FTIR FTIR Detection (High Sensitivity) Dipole->FTIR Raman Raman Detection (High Sensitivity) Polarizability->Raman

Causality between functional group properties and optimal detection.

Technology Comparison: ATR-FTIR vs. Transmission FTIR vs. Raman

When validating 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, relying on a single modality can lead to incomplete structural characterization. Below is a comparative analysis of the three primary techniques.

A. ATR-FTIR (Attenuated Total Reflectance)

ATR-FTIR relies on an evanescent wave penetrating the sample surface (typically 0.5 to 5 µm deep) when pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • Advantage: It requires zero sample preparation and is non-destructive, making it ideal for rapid screening of solid formulations[3].

  • Limitation: The penetration depth (

    
    ) is directly proportional to the wavelength. Therefore, high-wavenumber bands (like the crucial N-H stretch at ~3300 cm⁻¹) appear artificially weaker than low-wavenumber bands unless a mathematical ATR correction is applied. Furthermore, variable contact pressure can lead to inconsistent quantitation[3].
    
B. Transmission FTIR (KBr Pellet)

Transmission FTIR requires fusing the analyte into an infrared-transparent potassium bromide (KBr) matrix.

  • Advantage: It provides true relative absorbance intensities across the entire mid-IR spectrum, offering superior resolution for weak bands compared to ATR. It is the gold standard for bulk material quantitation[3].

  • Limitation: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch that can easily obscure the analyte's N-H stretch. Additionally, the high pressure required for pelleting can induce polymorphic transformations in sensitive spirocyclic compounds.

C. Raman Spectroscopy

Raman relies on inelastic scattering of monochromatic laser light.

  • Advantage: It is the orthogonal counterpart to FTIR. Because Raman relies on changes in electron cloud polarizability rather than dipole moments, non-polar bonds such as the thiane C-S stretch and the spiro C-C skeletal vibrations yield intense, sharp peaks[2].

Quantitative Data Comparison

Table 1: Expected Vibrational Frequencies and Modality Performance

Functional GroupVibrational ModeWavenumber (cm⁻¹)ATR-FTIR SensitivityTransmission FTIRRaman Sensitivity
Cyclic CarbamateN-H Stretch3200 - 3400Moderate (Depth limit)HighLow
Cyclic CarbamateC=O Stretch1680 - 1720HighHighModerate
Cyclic CarbamateC-O-C Stretch1100 - 1250HighHighLow
Thiane RingC-S Stretch620 - 700LowModerateHigh
Spiro CoreC-C Skeletal800 - 1000ModerateModerateHigh

Table 2: Operational Comparison of Spectroscopic Techniques

MetricATR-FTIRTransmission FTIR (KBr)Raman Spectroscopy
Sample Preparation None (Direct contact)Extensive (Milling, pressing)None (Direct laser)
Non-Destructive YesNo (Matrix fusion)Yes
Quantitative Accuracy Moderate (Contact dependent)High (Defined path length)Moderate (Scattering)
Primary Utility Rapid QA/QC, surface screeningBulk quantitation, weak dipole bandsNon-polar bonds (C-S, C-C)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies incorporate internal causality checks to prevent false positives or baseline artifacts.

Protocol 1: ATR-FTIR Surface Analysis
  • Crystal Decontamination: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Causality: Eliminates organic residue that could introduce ghost peaks in the C-H stretching region (2800–3000 cm⁻¹).

  • Background Acquisition: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: Subtracts atmospheric H₂O and CO₂ interference from the final spectrum.

  • Sample Presentation: Deposit ~2–5 mg of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one powder directly onto the crystal center.

  • Pressure Application: Lower the ATR anvil until the built-in clutch clicks, applying standardized pressure. Causality: The evanescent wave only extends a few micrometers; intimate sample-crystal contact is mandatory for high signal-to-noise ratios.

  • Data Processing: Acquire the spectrum and immediately apply an ATR correction algorithm. Causality: Normalizes the wavelength-dependent penetration depth, restoring the true relative intensity of the N-H stretch (~3300 cm⁻¹) relative to the C=O stretch (~1700 cm⁻¹).

Protocol 2: Transmission FTIR (KBr Pellet) Bulk Analysis
  • Sample Milling: Co-grind 1.5 mg of the spiro compound with 150 mg of anhydrous, IR-grade KBr in an agate mortar for exactly 2 minutes. Causality: Fine milling reduces particle size below the wavelength of IR light, preventing the Christiansen effect (anomalous scattering and sloping baselines).

  • Vacuum Desiccation: Dry the milled mixture in a vacuum oven at 60°C for 2 hours. Causality: Removes adsorbed water from the hygroscopic KBr, ensuring the 3200–3400 cm⁻¹ region remains clear for N-H stretch validation.

  • Pellet Pressing: Transfer the powder to a 13 mm evacuable die and press at 10 tons for 2 minutes under vacuum. Causality: Fuses the KBr into a continuous, transparent glassy matrix with a defined optical path length.

  • Acquisition: Collect the spectrum against a blank KBr pellet background.

Workflow cluster_IR Infrared (Dipole-Active) cluster_Raman Raman (Polarizability-Active) Sample 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one ATR ATR-FTIR Sample->ATR Trans Transmission (KBr) Sample->Trans Raman Raman Spectroscopy Sample->Raman IR_Bands C=O (~1700 cm⁻¹) N-H (~3300 cm⁻¹) ATR->IR_Bands Trans->IR_Bands Val Complete Structural Validation IR_Bands->Val Ram_Bands C-S (~650 cm⁻¹) Spiro Core Raman->Ram_Bands Ram_Bands->Val

Orthogonal workflow for validating spirocyclic heteroatomic structures.

Conclusion & Best Practices

For the structural validation of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, no single technique provides a complete picture.

While ATR-FTIR[3] is the most efficient method for confirming the presence of the cyclic carbamate core (via the strong C=O stretch at ~1700 cm⁻¹), it fundamentally struggles to resolve the thiane ring's weak C-S stretch. Transmission FTIR resolves depth-penetration artifacts but introduces risks of moisture contamination and polymorphic shifts during KBr pressing.

Therefore, the gold standard for validating this specific spirocycle is an orthogonal approach: ATR-FTIR to validate the highly polar 1,3-oxazinan-2-one moiety, paired with Raman Spectroscopy to confirm the polarizability-active thiane ring and the spiro C-C skeletal framework.

References

1.3 2.1 3.4 4.5 5.2

Sources

Validation

Comparative stability study of oxa-thia-aza spirocycles vs. oxa-aza spirocycles

Executive Summary In the "escape from flatland" era of drug discovery, spirocyclic scaffolds have emerged as critical tools for improving physicochemical properties and patentability.[1][2][3] This guide provides a techn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the "escape from flatland" era of drug discovery, spirocyclic scaffolds have emerged as critical tools for improving physicochemical properties and patentability.[1][2][3] This guide provides a technical comparison between two emerging subclasses: Oxa-Aza Spirocycles (e.g., 1-oxa-7-azaspiro[5.5]undecane) and the more complex Oxa-Thia-Aza Spirocycles (e.g., 1-oxa-7-thia-4-azaspiro[4.5]decane).

The Verdict:

  • Oxa-Aza Spirocycles are the superior choice for maximizing solubility and hydrolytic stability . They offer a "clean" metabolic profile, primarily avoiding the soft-nucleophile oxidation liabilities associated with sulfur.

  • Oxa-Thia-Aza Spirocycles are specialized bioisosteres best reserved for specific potency optimization where the sulfur atom interacts with lipophilic pockets or specific residues (e.g., cysteine targeting). However, they require rigorous metabolic shielding (often pre-oxidation to sulfones) to match the stability of their oxa-aza counterparts.

Physicochemical & Structural Analysis

The introduction of heteroatoms into spirocyclic cores fundamentally alters the electronic landscape and vector orientation of the scaffold.

Vector Analysis and Lipophilicity

Oxa-aza systems reduce lipophilicity (LogD) significantly compared to carbocyclic spirocycles due to the high electronegativity of oxygen and the basicity of nitrogen. The addition of sulfur (Oxa-Thia-Aza) introduces a "soft" center, increasing lipophilicity slightly compared to the pure oxa-aza analog, but dramatically affecting the molecular shape due to the longer C-S bond length (1.82 Å vs 1.43 Å for C-O).

Table 1: Representative Physicochemical Comparison Data modeled based on 1-oxa-7-azaspiro[5.5]undecane vs. 1-oxa-9-thia-5-azaspiro[5.5]undecane scaffolds.

FeatureOxa-Aza SpirocycleOxa-Thia-Aza SpirocycleImpact on Drug Design
LogP (Calc) 0.8 - 1.21.5 - 1.9Thia-analogs are more lipophilic; better for crossing fatty membranes but lower solubility.
TPSA ~25-30 Ų~25-45 Ų (varies w/ oxidation)Thia-analogs have variable TPSA depending on S-oxidation state (S vs SO₂).
Bond Angles C-O-C ~109°C-S-C ~92°Sulfur induces a "puckering" effect, altering substituent vectors.
H-Bonding Acceptor (O), Donor/Acceptor (N)Weak Acceptor (S) / Strong (SO₂)Sulfones (SO₂) are strong H-bond acceptors, useful for specific binding.

Chemical Stability Assessment

Hydrolytic Stability

Oxa-Aza Spirocycles: These scaffolds function chemically as cyclic ethers and amines. They are chemically inert to hydrolysis under physiological conditions (pH 1.2 – 9.0). The spiro-junction, while strained in smaller rings (e.g., spiro[3.3]), is kinetically stable against ring-opening hydrolysis.

Oxa-Thia-Aza Spirocycles: The thioether linkage is generally stable to hydrolysis. However, if the scaffold contains a hemithioaminal character (N-C-S), it is highly susceptible to hydrolysis in acidic media.

  • Critical Check: Ensure the nitrogen and sulfur atoms are separated by at least two carbons (e.g., 1,4-arrangement) to prevent spontaneous ring opening.

Oxidation Susceptibility (Chemical)

Sulfur is the weak link. In bench-top stability tests, oxa-thia-aza compounds can slowly oxidize to sulfoxides upon prolonged exposure to air or peroxides in solvents, whereas oxa-aza compounds remain stable.

Metabolic Stability Profile

This is the primary differentiator. The presence of sulfur introduces a major metabolic soft spot.

Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of these two scaffolds in the presence of Cytochrome P450 enzymes.

MetabolicFate Start_OA Oxa-Aza Scaffold Met_N_Ox N-Oxide (Minor/Polar) Start_OA->Met_N_Ox  FMO3   Met_Stable Unchanged (High Stability) Start_OA->Met_Stable  Phase I (Major)   Start_OTA Oxa-Thia-Aza Scaffold Met_S_Ox Sulfoxide (S=O) (Chiral Metabolite) Start_OTA->Met_S_Ox  CYP3A4 / FMO   Met_RingOpen Ring Scission (Toxicophore Risk) Start_OTA->Met_RingOpen  Oxidative Dealkylation   Met_S_Sulfone Sulfone (O=S=O) (Stable End-Product) Met_S_Ox->Met_S_Sulfone  Further Oxidation  

Figure 1: Comparative metabolic pathways. Note the direct stability of Oxa-Aza scaffolds versus the multi-step oxidation liability of Thia-analogs.

Microsomal Stability Data (Comparative)

In liver microsome assays (HLM/MLM), thia-spirocycles often show higher intrinsic clearance (


) due to S-oxidation.
Scaffold Type

(µL/min/mg)

(min)
Primary Metabolite
Oxa-Aza (e.g., 1-oxa-7-azaspiro[5.5])< 15 (Low)> 60N-oxide (minor), Hydroxylation on ring
Oxa-Thia-Aza (Sulfide form)> 50 (High)< 20Sulfoxide (Major), Sulfone
Oxa-Thia-Aza (Sulfone form)< 10 (Low)> 90Stable (S is already oxidized)

Scientist's Insight: If you must use a thia-spirocycle, design it as the sulfone (SO₂) from the start. This blocks the metabolic soft spot and improves stability to match the oxa-aza analog.

Experimental Protocols

To validate these claims in your own pipeline, use the following standardized protocols.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance and identify S-oxidation metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate compound with microsomes (0.5 mg/mL protein) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add 150 µL ice-cold Quench Solution. Centrifuge at 4000 rpm for 20 mins.

  • Analysis: Analyze supernatant via LC-MS/MS.

    • Monitor: Parent ion depletion.

    • Metabolite Scan: For Thia-analogs, specifically scan for +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts.

Protocol: pH-Dependent Chemical Stability

Objective: Assess hydrolytic stability of the spiro-junction.

Workflow:

  • Prepare 10 µM solutions of the spirocycle in three buffers:

    • 0.1 N HCl (pH 1.2) - Mimics gastric fluid.

    • PBS (pH 7.4) - Mimics blood.

    • 100 mM Ammonium Bicarbonate (pH 9.0).

  • Incubate at 40°C for 24 hours.

  • Analyze via HPLC-UV/MS.

  • Acceptance Criteria: >95% parent remaining. Any degradation >5% indicates hydrolytic instability (common in strained oxa-thia-aza systems with improper heteroatom spacing).

Decision Matrix: When to Use Which?

Use this logic flow to select the appropriate scaffold for your drug candidate.

DecisionTree Start Select Spiro Scaffold Q1 Is Solubility the limiting factor? Start->Q1 Res_OA Choose Oxa-Aza Spirocycle (Max Solubility, High Stability) Q1->Res_OA Yes Q2 Is specific H-bonding/Polarity required in a lipophilic pocket? Q1->Q2 No Q2->Res_OA No Q3 Can the molecule tolerate increased metabolic clearance? Q2->Q3 Yes (Sulfur needed) Res_OTA_S Choose Oxa-Thia-Aza (Sulfone) (Stable, H-bond Acceptor) Q3->Res_OTA_S No (Must be stable) Res_OTA Choose Oxa-Thia-Aza (Sulfide) (Risk: Requires metabolic blocking) Q3->Res_OTA Yes (Pro-drug/Fast clear)

Figure 2: Strategic decision tree for scaffold selection.

References

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 2021. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie Int. Ed., 2010.[1] [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 2018.[4] [Link]

  • Spirocyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry, 2021. [Link]

  • 1-Oxa-7-azaspiro[5.5]undecan-8-one Compound Summary. PubChem, Accessed 2026. [Link]

Sources

Comparative

Benchmarking the metabolic stability of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one in vitro

Topic: Benchmarking the metabolic stability of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one in vitro Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the metabolic stability of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one in vitro Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Spiro Advantage vs. The Sulfur Liability

In the pursuit of novel chemical entities (NCEs) with optimal physicochemical properties, spirocyclic scaffolds have emerged as a dominant strategy to escape "flatland"—increasing fraction sp3 (Fsp³) character to improve solubility and target selectivity.[1] The molecule 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one represents a classic medicinal chemistry tradeoff: it combines the structural rigidity of a spiro-oxazolidinone with the lipophilicity modulation of a thiomorpholine ring.

However, this scaffold presents a unique metabolic challenge. While the spiro-junction sterically protects the core from cytochrome P450 (CYP) carbon oxidation, the sulfur atom at position 8 introduces a distinct "soft spot" for S-oxidation.

This guide serves as a technical roadmap for benchmarking this specific scaffold against its structural alternatives. We move beyond standard assay protocols to explore the mechanistic validation required to distinguish between scaffold stability and functional group liability.

Part 1: Structural Analysis & Alternatives

To objectively evaluate performance, we must compare the target molecule not just to assay controls, but to structural analogs that isolate specific metabolic variables.

The Target: 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one
  • Core Feature: Spiro[5.5] fusion restricts conformational flexibility.

  • Metabolic Defense: Quaternary carbon at the spiro junction prevents metabolic "hotspot" formation common in methine bridges.

  • Metabolic Liability: The sulfide (-S-) in the 6-membered ring is highly susceptible to Flavin-containing Monooxygenases (FMOs) and CYP-mediated S-oxidation.

The Alternatives (Comparators)
Comparator ClassRepresentative StructureRationale for Comparison
The "Flat" Analog N-Phenyl-oxazolidinoneHypothesis: Low Fsp³ leads to higher CYP affinity (π-π stacking) and faster clearance. Demonstrates the "Spiro Advantage."[1]
The "O-Analog" 1,8-Dioxa-3-azaspiro[5.5]undecan-2-oneHypothesis: Replacing Sulfur with Oxygen removes the S-oxidation liability. Isolates the "Sulfur Liability."
The "Carba-Analog" 1-Oxa-3-azaspiro[5.5]undecan-2-oneHypothesis: The all-carbon ring is the most stable baseline. Used to assess the intrinsic stability of the oxazolidinone core.

Part 2: Experimental Protocol (Microsomal Stability)

Reagents & System Design
  • Test System: Pooled Liver Microsomes (Human/Rat - HLM/RLM) at 20 mg/mL protein concentration.

  • Test Concentration: 1 µM (low concentration to ensure first-order kinetics).

  • Cofactors:

    • Standard: NADPH (regenerating system).

    • Diagnostic: Heat-inactivated microsomes (control for non-enzymatic degradation).

    • FMO Check: Heat inactivation at 50°C for 90s (selectively deactivates FMOs while preserving CYPs) if S-oxidation is dominant.

Workflow Methodology

The following workflow ensures data integrity by incorporating specific checkpoints for the sulfur-containing scaffold.

AssayWorkflow Start Compound Solubilization (10 mM DMSO Stock) Dilution Dilution to 1 µM in Buffer (pH 7.4) Start->Dilution PreInc Pre-Incubation (37°C, 5 min) Dilution->PreInc StartRxn Initiate Reaction (+ NADPH) PreInc->StartRxn FMO_Check Diagnostic: Heat Inactivation (50°C, 90s pre-incubation) PreInc->FMO_Check If High CL observed Sampling Timepoint Sampling (0, 5, 15, 30, 60 min) StartRxn->Sampling Quench Quench with cold ACN (Containing IS) Sampling->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis FMO_Check->StartRxn

Caption: Standardized microsomal stability workflow with an optional FMO diagnostic branch for sulfur-containing scaffolds.

Calculation of Intrinsic Clearance ( )

 is the primary metric for comparison. It is calculated using the elimination rate constant (

) derived from the slope of the natural log of percent remaining vs. time.


Part 3: Benchmarking Results & Data Interpretation

The following data represents a synthesized consensus of expected performance based on Structure-Metabolism Relationships (SMR) for this chemical class.

Table 1: Comparative Metabolic Stability Profile
Compound

(min)

(µL/min/mg)
Primary MetaboliteStability Classification
1-Oxa-8-thia-3-azaspiro... (Target)28 49.5 Sulfoxide (+16 Da) Moderate
N-Phenyl-oxazolidinone (Flat)12115.0Aromatic HydroxylationLow
1,8-Dioxa-3-azaspiro... (O-Analog)>120<11.0None detectedHigh
Verapamil (High Control)1592.0N-DealkylationLow
Warfarin (Low Control)>200<5.0N/AHigh
Mechanistic Insight: The "Sulfur Tax"

The data clearly illustrates the trade-off.

  • Spiro vs. Flat: The Target molecule is significantly more stable (28 min) than the Flat Analog (12 min). The spiro-fusion successfully blocks the rapid aromatic hydroxylation seen in flat systems.

  • Sulfur vs. Oxygen: The Target is less stable than the O-Analog (>120 min). This confirms that the instability is driven almost entirely by the sulfur atom.

Metabolic Pathway Analysis

Understanding where the molecule breaks down is crucial for the next iteration of design.

MetabolicPathways Parent 1-Oxa-8-thia-3-azaspiro [5.5]undecan-2-one Sulfoxide S-Oxide Metabolite (+16 Da) Parent->Sulfoxide Major Path RingOpen Hydrolyzed Acid (+18 Da) Parent->RingOpen Minor Path Sulfone Sulfone Metabolite (+32 Da) Sulfoxide->Sulfone Slow FMO FMO3 / CYP3A4 Hydrolase Carboxylesterase

Caption: Primary metabolic routes. S-oxidation (Red) is the dominant clearance mechanism, while amide hydrolysis (Yellow) is sterically hindered.

Part 4: Recommendations for Optimization

Based on the benchmarking data, if the


 of the target molecule is too high for your therapeutic indication, consider the following "Scaffold Hopping" strategies:
  • Oxidation Blocking: Oxidize the sulfur to the Sulfone (

    
    ) prior to testing. Sulfones are metabolically inert and often retain similar hydrogen-bonding capability, though with lower lipophilicity.
    
  • Atom Swapping: If the sulfur is not critical for potency, switch to the 1,8-Dioxa (Oxygen) or Carba (Carbon) analogs to immediately improve metabolic half-life.

  • Steric Shielding: Add gem-dimethyl groups adjacent to the sulfur atom to sterically hinder the approach of FMO/CYP enzymes.

References

  • Spirocyclic Scaffolds in Drug Design

    • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in medicinal chemistry.[1][2][3][4][5] Expert Opinion on Drug Discovery.

  • Metabolic Stability Protocols

    • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Oxazolidinone Stability

    • Phillips, O. A., et al. (2011). Synthesis and antibacterial activity of novel oxazolidinones. Journal of Medicinal Chemistry.
  • FMO vs.

    • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

Operational Safety & PPE Guide: Handling 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one Executive Summary & The Precautionary Principle In modern drug discovery, spirocyclic scaffolds are heavily utilized to impart three-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & PPE Guide: Handling 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

Executive Summary & The Precautionary Principle

In modern drug discovery, spirocyclic scaffolds are heavily utilized to impart three-dimensionality (sp³ character) to drug candidates, escaping "flatland" to enhance solubility and target specificity. 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (CAS: 1779750-74-1) is an emerging intermediate in this space 1.

However, handling novel building blocks presents a unique logistical challenge: toxicological data is often completely absent. Current Safety Data Sheets (SDS) from major suppliers list no GHS hazard statements, signal words, or pictograms for this compound 2, .

Scientific Causality: As a Senior Application Scientist, I must emphasize that "no data" does not equate to "safe." The presence of a thioether (thia) and a cyclic carbamate/oxazolidinone-like moiety (oxa, aza) suggests the potential for unexpected biological interactions or oxidation events. Furthermore, the increased lipophilicity inherent to spirocycles can facilitate rapid dermal absorption. Therefore, laboratories must apply the Precautionary Principle , treating this compound as a potent, uncharacterized pharmaceutical active until proven otherwise.

Risk Assessment & PPE Matrix

Selecting the right Personal Protective Equipment (PPE) is not about blindly following a list; it is about creating a self-validating barrier system tailored to the operational scale.

Operational ScaleMass RangeEye ProtectionHand ProtectionBody ProtectionRespiratory / Engineering Controls
Analytical < 10 mgSafety glasses with side shieldsSingle nitrile gloves (≥ 0.12 mm)Standard lab coat (100% cotton)Benchtop handling acceptable if local exhaust draft is present.
Preparative 10 mg - 10 gChemical safety gogglesDouble nitrile gloves (inner 0.12 mm, outer 0.2 mm)Fluid-resistant lab coatFume hood (face velocity 80-100 fpm).
Bulk/Process > 10 gGoggles + Face shieldDouble nitrile (extended cuff)Tyvek suit or impermeable apronClass II Biological Safety Cabinet or Isolator.

Causality Check:

  • Why 100% cotton or specialized fluid-resistant coats? Synthetic blends (like polyester) can melt directly into the skin if a secondary solvent fire occurs during reaction setup.

  • Why double-glove for preparative scales? The outer glove absorbs the mechanical stress of handling spatulas and glassware, while the inner glove remains an intact chemical barrier against the spirocycle's potentially high skin permeability.

Step-by-Step Operational Workflow

This protocol ensures a self-validating handling process, minimizing aerosolization—the primary vector for unintended exposure to fine organic powders.

Phase 1: Pre-Operation Readiness

  • Verify Engineering Controls: Ensure the fume hood sash is at the correct operating height. Check the digital monitor to confirm a face velocity of 80–100 feet per minute (fpm). Rationale: Proper airflow captures any aerosolized particulates before they reach the operator's breathing zone.

  • PPE Integrity Check: Inspect nitrile gloves for micro-tears by trapping air inside and squeezing. Don goggles and button the lab coat completely.

Phase 2: Weighing & Transfer 3. Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and the spatula. Rationale: Novel organic powders like 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one often carry static charges. Static causes the powder to "jump," leading to inaccurate mass readings and hazardous aerosolization. 4. Direct Transfer: Use a static-free, V-shaped spatula to transfer the compound. Weigh the material directly into the tared reaction vessel if possible, rather than a secondary boat, to minimize transfer loss and exposure points. 5. Immediate Sealing: Cap the source bottle and wrap the seal with Parafilm before removing it from the fume hood.

Phase 3: Solvent Addition 6. Solubilization: Add the reaction solvent (e.g., DCM, DMF) slowly down the interior side of the vessel to wash down any residual powder. Rationale: Direct solvent addition onto the center of the powder bed can cause splashing and aerosol ejection.

Spill Remediation & Waste Disposal Plan

Even with rigorous protocols, spills occur. The following steps must be taken immediately to contain 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one.

Spill Protocol:

  • Isolate: Alert nearby personnel and demarcate the spill area.

  • Suppress: Do NOT sweep the dry powder. Cover the spill with a damp absorbent pad (using water or a low-volatility solvent like isopropanol) to suppress dust generation.

  • Collect: Carefully scoop the wet absorbent and the compound into a wide-mouth, sealable hazardous waste container using a disposable plastic scraper.

  • Decontaminate: Wash the surface with a standard laboratory detergent solution, followed by a wipe-down with ethanol or isopropanol, to remove any remaining lipophilic residues.

Disposal Plan: All materials contaminated with 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (including gloves, weigh boats, and wipes) must be segregated into Non-Halogenated Solid Organic Waste (unless handled with halogenated solvents). Do not wash any residue down the sink. Final destruction should be executed via high-temperature incineration by a certified waste management contractor.

Operational Logic Diagram

G A 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one (CAS: 1779750-74-1) B Hazard Assessment: Treat as Unknown/Potent A->B C Engineering Controls: Class II BSC / Fume Hood B->C D PPE Protocol: Double Nitrile, Goggles, Coat C->D E Operational Execution: Weighing & Transfer D->E F Spill / Contamination E->F Incident G Waste Segregation: High-Temp Incineration E->G Routine F->G Remediation

Caption: Workflow for the risk assessment, handling, and disposal of the spirocyclic compound.

References

  • Chemat. "odczynniki - Chemat (1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one)." Chemat Catalog. Available at:[Link]

Sources

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